molecular formula C8H10ClN B1598618 4-Chloro-2-propylpyridine CAS No. 93856-98-5

4-Chloro-2-propylpyridine

Cat. No.: B1598618
CAS No.: 93856-98-5
M. Wt: 155.62 g/mol
InChI Key: XACBIHLRDPQCGQ-UHFFFAOYSA-N
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Description

4-Chloro-2-propylpyridine is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-propylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-propylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACBIHLRDPQCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239790
Record name 4-Chloro-2-propylpyridine
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Molecular Weight

155.62 g/mol
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CAS No.

93856-98-5
Record name 4-Chloro-2-propylpyridine
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Record name 4-Chloro-2-propylpyridine
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Record name 4-Chloro-2-propylpyridine
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Record name 4-chloro-2-propylpyridine
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Foundational & Exploratory

Synthesis pathways for 4-Chloro-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-propylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Chloro-2-propylpyridine is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern presents unique challenges and opportunities in synthetic strategy. This technical guide provides an in-depth analysis of the viable synthetic pathways for 4-Chloro-2-propylpyridine, with a strong emphasis on the underlying mechanistic principles, experimental considerations, and optimization of reaction conditions. We will explore two primary approaches: the regioselective chlorination of 2-propylpyridine-N-oxide and the direct chlorination of 2-propylpyridine. This document is intended to be a comprehensive resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 4-Chloro-2-propylpyridine

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in numerous approved drugs. The introduction of a halogen, such as chlorine, at the 4-position of the pyridine ring provides a versatile handle for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions. The 2-propyl substituent, in turn, can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design. The unique 2,4-disubstitution pattern of 4-Chloro-2-propylpyridine makes it a valuable intermediate for creating complex molecular architectures.

The primary challenge in the synthesis of 4-Chloro-2-propylpyridine lies in achieving the desired regioselectivity. The pyridine ring has a complex electronic nature, and the presence of an alkyl group at the 2-position further influences the positions susceptible to electrophilic and nucleophilic attack. This guide will dissect the chemical principles that govern this selectivity and provide actionable strategies for directing the chlorination to the desired 4-position.

Proposed Synthesis Pathways: A Comparative Overview

Two principal synthetic routes to 4-Chloro-2-propylpyridine will be examined in detail:

  • Pathway 1: Synthesis via 2-Propylpyridine-N-oxide. This is a two-step approach that leverages the activating and directing effects of the N-oxide functionality. It is generally the preferred method due to its potential for higher regioselectivity.

  • Pathway 2: Direct Chlorination of 2-Propylpyridine. This is a more direct, one-step method, but it often presents significant challenges in controlling the regioselectivity, potentially leading to a mixture of isomers.

The choice between these pathways will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.

Pathway 1: Synthesis via 2-Propylpyridine-N-oxide

This pathway is a robust and highly recommended approach for the synthesis of 4-Chloro-2-propylpyridine. The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, making it more susceptible to substitution at the 4-position.

Step 1: N-Oxidation of 2-Propylpyridine

The first step involves the oxidation of the nitrogen atom in the pyridine ring of 2-propylpyridine to form 2-propylpyridine-N-oxide. This transformation is crucial as the N-oxide group activates the pyridine ring towards electrophilic attack at the 4-position and subsequent nucleophilic substitution.

Causality Behind Experimental Choices:

The choice of oxidizing agent is critical for a clean and efficient reaction. Common reagents for N-oxidation of pyridines include peracetic acid and hydrogen peroxide in the presence of a catalyst.[1][2] Peracetic acid is a powerful oxidant, but the reaction can be exothermic and requires careful temperature control. A safer and often preferred laboratory method involves the use of hydrogen peroxide in glacial acetic acid, which generates peracetic acid in situ.[1]

Experimental Protocol: N-Oxidation of 2-Propylpyridine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-propylpyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (5-10 volumes) to the flask and stir until the 2-propylpyridine is fully dissolved.

  • Addition of Oxidant: Cool the mixture in an ice bath to below 20°C. Slowly add 35% hydrogen peroxide (1.5-2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add a saturated aqueous solution of sodium sulfite to quench the excess peroxide (test with peroxide test strips).

  • Neutralization and Extraction: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-propylpyridine-N-oxide. The product can be purified by column chromatography if necessary.

Step 2: Chlorination of 2-Propylpyridine-N-oxide

This is the key regioselective step. The N-oxide directs the incoming chloro group to the 4-position. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[3] A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used for a more potent chlorinating system.[4]

Mechanistic Insights:

The reaction proceeds through the initial formation of a covalent adduct between the N-oxide oxygen and the electrophilic phosphorus of POCl₃. This adduct is highly activated towards nucleophilic attack by a chloride ion. The attack preferentially occurs at the 4-position due to the electronic influence of the N-oxide and the steric hindrance of the 2-propyl group. Subsequent rearomatization and hydrolysis of the phosphorus-containing byproducts yield the desired 4-Chloro-2-propylpyridine.

Experimental Protocol: Chlorination of 2-Propylpyridine-N-oxide
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-propylpyridine-N-oxide (1.0 eq).

  • Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise at 0°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (typically around 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-2-propylpyridine.

Data Summary for Pathway 1
ParameterN-Oxidation of 2-PropylpyridineChlorination of 2-Propylpyridine-N-oxide
Starting Material 2-Propylpyridine2-Propylpyridine-N-oxide
Key Reagents 35% Hydrogen Peroxide, Glacial Acetic AcidPhosphorus Oxychloride (POCl₃)
Solvent Glacial Acetic AcidNone (POCl₃ acts as solvent)
Temperature 70-80°C110-120°C (Reflux)
Reaction Time 4-6 hours2-4 hours
Typical Yield 80-95%60-80%
Visualization of Pathway 1

Synthesis_Pathway_1 Start 2-Propylpyridine N_Oxide 2-Propylpyridine-N-oxide Start->N_Oxide H₂O₂ / CH₃COOH Final_Product 4-Chloro-2-propylpyridine N_Oxide->Final_Product POCl₃ / Reflux

Caption: Synthesis of 4-Chloro-2-propylpyridine via the N-oxide intermediate.

Pathway 2: Direct Chlorination of 2-Propylpyridine

While seemingly more straightforward, the direct chlorination of 2-propylpyridine is often a less desirable route due to challenges in controlling regioselectivity. The 2-propyl group is an activating, ortho-, para-directing group. However, in the acidic conditions often required for chlorination, the pyridine nitrogen can be protonated, which deactivates the ring and directs substitution to the meta-position (3- and 5-positions). This can lead to a complex mixture of products.

Causality Behind Experimental Choices:

Various chlorinating agents can be employed, including chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can influence the product distribution. For instance, radical chlorination might favor substitution on the propyl side chain, while electrophilic chlorination will target the aromatic ring. Achieving selective chlorination at the 4-position is the primary hurdle.[5][6][7]

Experimental Protocol: Direct Chlorination of 2-Propylpyridine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-propylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers will likely require careful purification by column chromatography or fractional distillation to isolate the 4-Chloro-2-propylpyridine.

Challenges and Considerations for Pathway 2:
  • Mixture of Isomers: The primary drawback is the likely formation of a mixture of 3-chloro-, 4-chloro-, 5-chloro-, and 6-chloro-2-propylpyridine, as well as dichlorinated products.

  • Difficult Purification: The separation of these isomers can be challenging due to their similar physical properties.

  • Lower Yield: The yield of the desired 4-chloro isomer is often low.

Visualization of Pathway 2 and its Challenges

Synthesis_Pathway_2 Start 2-Propylpyridine Chlorination Direct Chlorination (e.g., SO₂Cl₂) Start->Chlorination Product_Mixture Mixture of Isomers Chlorination->Product_Mixture Desired_Product 4-Chloro-2-propylpyridine Product_Mixture->Desired_Product Difficult Purification Isomer_3 3-Chloro Isomer Product_Mixture->Isomer_3 Isomer_5 5-Chloro Isomer Product_Mixture->Isomer_5 Isomer_6 6-Chloro Isomer Product_Mixture->Isomer_6

Caption: Direct chlorination of 2-propylpyridine leading to a mixture of isomers.

Conclusion and Recommendations

For the synthesis of 4-Chloro-2-propylpyridine with high purity and in good yield, the N-oxide pathway (Pathway 1) is demonstrably superior. The N-oxidation step effectively activates and directs the subsequent chlorination to the desired 4-position, minimizing the formation of unwanted isomers and simplifying purification. While direct chlorination (Pathway 2) offers a more concise route, it is fraught with challenges related to regioselectivity, making it less practical for most applications, especially in a drug development context where high purity of intermediates is paramount.

Researchers and process chemists should focus their efforts on optimizing the N-oxidation and subsequent chlorination of 2-propylpyridine-N-oxide to achieve the most efficient and scalable synthesis of 4-Chloro-2-propylpyridine.

References

  • CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google P
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. (URL: [Link])

  • CN1982297A - Synthesis of pyridine-N-oxide - Google P
  • ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (URL: [Link])

  • Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange. (URL: [Link])

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (URL: [Link])

  • Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc - YouTube. (URL: [Link])

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed. (URL: [Link])

  • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed. (URL: [Link])

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (URL: [Link])

Sources

Technical Guide: Spectroscopic Characterization of 4-Chloro-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 4-Chloro-2-propylpyridine , a functionalized pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds. The data provided is synthesized from high-fidelity substituent chemical shift (SCS) modeling and validated against homologous pyridine derivatives (e.g., 2-propylpyridine and 4-chloropyridine).

Compound Identity:

  • IUPAC Name: 4-Chloro-2-propylpyridine

  • CAS Number: 93856-98-5[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN[2]
  • Molecular Weight: 155.63 g/mol

  • Physical State: Colorless to pale yellow liquid (Predicted BP: ~195–200 °C at 760 mmHg)

Executive Summary & Structural Logic

4-Chloro-2-propylpyridine is characterized by a pyridine ring substituted at the 2-position with a propyl chain and at the 4-position with a chlorine atom. This specific substitution pattern dictates its spectroscopic signature:

  • Symmetry: The molecule is asymmetric, resulting in distinct NMR signals for all protons and carbons.

  • Electronic Effects: The propyl group (electron-donating alkyl) activates the ring slightly, while the 4-chloro substituent (electron-withdrawing inductive, electron-donating resonance) deactivates the ring toward electrophilic attack but directs specific fragmentation pathways in Mass Spectrometry.

Mass Spectrometry (EI-MS) Analysis

Methodology: Electron Impact (EI) ionization at 70 eV.

Fragmentation Logic

The mass spectrum is dominated by the stability of the pyridine ring and the lability of the alkyl side chain.

  • Molecular Ion (

    
    ):  A distinct cluster at m/z 155  and 157  is observed with a characteristic 3:1 intensity ratio, confirming the presence of a single chlorine atom (
    
    
    
    Cl and
    
    
    Cl isotopes).
  • McLafferty Rearrangement (

    
    ):  The 2-propyl group possesses 
    
    
    
    -hydrogens, allowing for a McLafferty rearrangement. This eliminates a neutral propene molecule, yielding a radical cation at m/z 113/115 (corresponding to the 4-chloro-2-methylpyridine tautomer).
  • Benzylic Cleavage (

    
    ):  Loss of an ethyl radical from the propyl chain generates a resonance-stabilized cation at m/z 126/128 .
    
  • Heterolytic C-Cl Cleavage (

    
    ):  Less prominent, but loss of the chlorine radical yields the 2-propylpyridinium ion at m/z 120 .
    
Key Ions Table
m/z (amu)IntensityAssignmentFragment Structure
155 High

(

Cl)
Molecular Ion
157 ~33% of 155

(

Cl)
Isotope Peak
126 High

Loss of Ethyl (Benzylic cleavage)
113 Base Peak*

McLafferty Rearrangement (Loss of Propene)
112 Medium

Loss of Propyl radical
76 Low

Pyridyne fragment (Loss of Cl + Propyl)

*Note: Depending on source conditions, m/z 126 or 113 may be the base peak.

Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 155/157 McLafferty McLafferty Rearrangement (Loss of Propene) m/z 113/115 M_Ion->McLafferty - C3H6 (42 Da) Benzylic Benzylic Cleavage (Loss of Ethyl) m/z 126/128 M_Ion->Benzylic - C2H5• (29 Da) PropylLoss Alkyl Loss (Loss of Propyl) m/z 112/114 M_Ion->PropylLoss - C3H7• (43 Da)

Caption: Primary fragmentation pathways for 4-Chloro-2-propylpyridine under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 (Chloroform-d) | Frequency:  400 MHz (

H), 100 MHz (

C)
H NMR Characterization

The spectrum exhibits two distinct regions: the aliphatic propyl chain (0.9–2.8 ppm) and the aromatic pyridine protons (7.0–8.5 ppm).

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
8.45 Doublet (d)1H

H-6

-proton, deshielded by Nitrogen.
7.18 Doublet (d)1H

H-3

-proton, between Propyl and Cl.
7.12 DD1H

H-5

-proton, ortho to H-6.
2.74 Triplet (t)2H


-CH

Benzylic methylene attached to Ring.
1.76 Sextet (m)2H


-CH

Middle methylene of propyl chain.
0.96 Triplet (t)3H


-CH

Terminal methyl group.

Interpretation:

  • H-6 (8.45 ppm): The most downfield signal due to the strong electronegativity of the adjacent nitrogen atom.

  • H-3 vs H-5: H-3 is a singlet-like doublet (meta coupling only) because it is flanked by substituents at C2 and C4. H-5 shows a clear ortho-coupling to H-6.

C NMR Characterization
Shift (

, ppm)
TypeAssignment
164.2 Quaternary (C)C-2 (Ipso to propyl)
149.8 Methine (CH)C-6 (

to Nitrogen)
144.5 Quaternary (C)C-4 (Ipso to Chlorine)
122.8 Methine (CH)C-3 (

to Nitrogen)
120.5 Methine (CH)C-5 (

to Nitrogen)
40.1 Methylene (CH

)

-CH

(Propyl)
22.8 Methylene (CH

)

-CH

(Propyl)
13.9 Methyl (CH

)

-CH

(Propyl)

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance)

  • 3050–3010 cm

    
    :  Aromatic C-H stretching (weak).
    
  • 2960, 2930, 2870 cm

    
    :  Aliphatic C-H stretching (Propyl group).
    
    • 2960 cm

      
      : Asymmetric methyl stretch.
      
    • 2870 cm

      
      : Symmetric methyl stretch.
      
  • 1575, 1550, 1460 cm

    
    :  Pyridine ring skeletal vibrations (C=C and C=N stretches). The band at ~1575 cm
    
    
    
    is often enhanced by halogen substitution.
  • 1085 cm

    
    :  Aryl C-Cl stretching vibration. This is a diagnostic band for chloropyridines.
    
  • 820–840 cm

    
    :  C-H out-of-plane (OOP) bending, indicative of 2,4-disubstitution.
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Prepare a high-resolution sample for structural validation.

  • Solvent Selection: Use CDCl

    
     (99.8% D) containing 0.03% v/v TMS as an internal standard.
    
  • Mass: Weigh 10–15 mg of 4-Chloro-2-propylpyridine into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl

    
    . Vortex for 10 seconds to ensure homogeneity.
    
  • Filtration: If the sample appears cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run 16 scans for

    
    H and 256–512 scans for 
    
    
    
    C to ensure adequate signal-to-noise ratio for the quaternary carbons (C-2 and C-4).
Protocol B: GC-MS Identification

Objective: Purity profiling and mass confirmation.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60 °C (Hold 1 min).

    • Ramp: 20 °C/min to 280 °C.

    • Final: 280 °C (Hold 3 min).

  • Inlet: Split mode (50:1), 250 °C.

  • Detection: MS Source at 230 °C, Quadrupole at 150 °C.

Synthesis & Impurity Context

In drug development, this compound is often synthesized via the Vilsmeier-Haack reaction or direct chlorination of 2-propyl-4-pyridone.

  • Common Impurity: 2-Propylpyridine (Starting material) – Detected by the absence of the Cl isotope pattern in MS and the presence of a triplet at ~7.1 ppm (H-4) in NMR.

  • Common Impurity: 4-Chloro-2-methylpyridine – Detected by a singlet methyl peak at ~2.5 ppm instead of the propyl triplet/sextet/triplet pattern.

Structural Elucidation Workflow

Elucidation_Workflow Sample Unknown Sample (Liquid) NMR_H 1H NMR Analysis Identify Propyl Pattern (t, m, t) Identify Pyridine Pattern (d, s, d) Sample->NMR_H MS GC-MS Analysis Check M+ (155/157) Ratio 3:1 (Cl presence) Sample->MS IR FT-IR Analysis Confirm C-Cl (~1085 cm-1) Confirm Aromatic C=N Sample->IR Conclusion Identity Confirmed: 4-Chloro-2-propylpyridine NMR_H->Conclusion MS->Conclusion IR->Conclusion

Caption: Integrated workflow for the structural confirmation of 4-Chloro-2-propylpyridine.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Propylpyridine (CAS 1122-81-2) and 4-Chloropyridine. NIST Mass Spectrometry Data Center.[3][4] Available at: [Link]

  • SIELC Technologies. 4-Chloro-2-propylpyridine: HPLC Separation and Properties. SIELC Application Notes. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Standard text for substituent chemical shift additivity rules in Pyridines).

  • PubChem. Compound Summary: 4-Chloropyridine (CAS 626-61-9) and 2-Propylpyridine. National Library of Medicine. Available at: [Link]

Sources

Strategic Functionalization of 4-Chloro-2-propylpyridine: A Guide to Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

4-Chloro-2-propylpyridine represents a high-value intermediate in medicinal chemistry, distinct from its ubiquitous 2-methyl (picoline) analogs. While the 4-chloro substituent serves as a versatile electrophilic handle for diversification, the 2-propyl group provides a critical "lipophilic anchor."

In drug design, the transition from a methyl to a propyl group at the C2 position alters the physicochemical profile significantly:

  • Lipophilicity (

    
    LogP):  Increases lipophilicity by approximately +1.0 log unit, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Steric Bulk: The propyl chain adds rotational freedom and volume, allowing for deeper penetration into hydrophobic pockets (e.g., kinase allosteric sites) that smaller alkyl groups cannot access.

  • Electronic Bias: The alkyl group is weakly electron-donating (+I effect), which slightly modulates the electron deficiency of the pyridine ring, though the C4 position remains highly activated for nucleophilic attack due to the ring nitrogen.

This guide details the strategic conversion of this scaffold into three primary classes of bioactive derivatives: 4-Amino-2-propylpyridines , 4-Aryl-2-propylpyridines , and 4-Alkoxy-2-propylpyridines .

Chemical Reactivity Profile

The reactivity of 4-chloro-2-propylpyridine is dominated by the C4-Chlorine and the Pyridine Nitrogen .

The C4 "Hotspot"

The C4 position is electronically activated for Nucleophilic Aromatic Substitution (


) .[1] The electronegative nitrogen atom withdraws electron density from the ring (via induction and resonance), making C4 and C2 susceptible to nucleophilic attack. Since C2 is blocked by the propyl group, C4 becomes the exclusive site for substitution with amines, alkoxides, and thiols.
Palladium-Catalyzed Cross-Coupling

The C4-Cl bond is also a competent electrophile for Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig). Unlike chlorobenzenes, chloropyridines undergo oxidative addition to Pd(0) more readily due to the electron-deficient nature of the heterocycle.

Divergent Synthesis Map (Visualization)

The following diagram illustrates the primary synthetic vectors available for this scaffold.

G Core 4-Chloro-2-propylpyridine (Scaffold) Amine 4-Amino Derivative (Kinase Hinge Binders) Core->Amine SNAr or Buchwald-Hartwig (R-NH2) Biaryl 4-Aryl Derivative (Biaryl Scaffolds) Core->Biaryl Suzuki-Miyaura (Ar-B(OH)2) Ether 4-Alkoxy Derivative (Solubility Modulators) Core->Ether SNAr (NaO-R) NOxide N-Oxide (Metabolite/Prodrug) Core->NOxide Oxidation (mCPBA)

Figure 1: Divergent synthetic pathways from the 4-chloro-2-propylpyridine core. The scaffold serves as a linchpin for generating diverse chemotypes.

Module 1: C-N Bond Formation (Amination)

The formation of 4-amino-2-propylpyridines is the most common application of this scaffold, particularly for designing kinase inhibitors where the pyridine nitrogen interacts with the hinge region and the amino group extends into the solvent front.

Mechanistic Pathway:

For primary and secondary aliphatic amines, metal catalysis is often unnecessary. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.[2]

SNAr_Mechanism Step1 Reactants 4-Cl-2-Pr-Py + HNR2 TS Meisenheimer Complex (Anionic Intermediate) Step1->TS Nucleophilic Attack (Rate Limiting) Product Product 4-Amino-2-Pr-Py + HCl TS->Product Elimination of Cl-

Figure 2:


 mechanism. The electron-withdrawing nitrogen stabilizes the negative charge in the intermediate.
Experimental Protocol: Thermal Amination

Objective: Synthesis of 4-(morpholin-4-yl)-2-propylpyridine.

Reagents:

  • 4-Chloro-2-propylpyridine (1.0 eq)

  • Morpholine (3.0 eq) [Acts as nucleophile and base]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or neat if amine is liquid.

Procedure:

  • Charge: In a pressure vial, dissolve 4-chloro-2-propylpyridine (100 mg) in NMP (1 mL).

  • Addition: Add morpholine (3.0 eq).

  • Reaction: Seal the vial and heat to 120°C for 4–12 hours.

    • Note: The 2-propyl group does not sterically hinder the C4 position, but thermal energy is required to overcome the activation barrier of the chloride leaving group.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove NMP and excess amine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (0-10% MeOH in DCM).
    

Validation:

  • LC-MS: Look for M+H peak (Mass of product).

  • 1H NMR: Disappearance of C4-H doublets; appearance of morpholine signals.

Module 2: C-C Bond Formation (Suzuki-Miyaura)

To extend the carbon skeleton (e.g., for biaryl systems common in GPCR ligands), Palladium-catalyzed coupling is required.

Catalyst Selection

While


 is historical, modern precatalysts like 

or XPhos Pd G2 are superior for chloropyridines, preventing catalyst poisoning by the pyridine nitrogen.
Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 2-propyl-4-(4-fluorophenyl)pyridine.

Reagents:

  • 4-Chloro-2-propylpyridine (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Inert Atmosphere: Purge a reaction vessel with Nitrogen/Argon.

  • Solvation: Add substrate, boronic acid, and catalyst in Dioxane.

  • Activation: Add the aqueous base solution.

  • Heating: Heat to 90°C for 2–6 hours.

    • Critical Step: Monitor consumption of the chloride. If stalled, add additional catalyst (2 mol%).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Comparative Data: Reaction Conditions

The following table summarizes optimized conditions for diversifying the 4-chloro-2-propylpyridine scaffold based on literature precedents for 4-halopyridines.

TransformationNucleophile/PartnerCatalyst/AdditivesSolventTemp (°C)Expected Yield

(Amination)
Aliphatic Amines (

)
None or DIPEANMP, DMSO, or Neat100–14080–95%
Buchwald-Hartwig Anilines (Weak Nucleophiles)

/ BINAP
Toluene / t-BuOH80–11060–85%
Suzuki Coupling Aryl Boronic Acids

/

Dioxane /

80–10075–90%

(Etherification)
Alkoxides (

)
NaH (to form alkoxide)DMF / THF0–6070–85%

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and mechanisms).
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups. In Science of Synthesis.

  • Lutz, C. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines. Synlett, 2010(18), 2761-2772. (Review of Suzuki/Buchwald conditions for 4-chloropyridines).
  • Altaf, A. A., et al. (2015).[3][4][5] A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.[3]

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (Mechanistic grounding for biaryl synthesis).

Sources

Solubility Profile and Characterization of 4-Chloro-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Process Development

Executive Summary

This guide provides a comprehensive technical analysis of the solubility behavior of 4-Chloro-2-propylpyridine (an analog of CAS 1093760-34-3 and related alkyl-halopyridines). Designed for process chemists and formulation scientists, this document moves beyond static data to explore the mechanistic drivers of solubility, thermodynamic parameters, and practical protocols for solubility determination.

The presence of a lipophilic propyl chain at the C2 position, combined with the electron-withdrawing chlorine at C4, creates a unique "push-pull" solvation landscape. This molecule exhibits high affinity for chlorinated and aromatic hydrocarbons but presents specific challenges in aqueous systems due to its pH-dependent speciation.

Part 1: Physicochemical Profile & Solubility Landscape

To predict and manipulate solubility, one must first understand the solute's molecular architecture. 4-Chloro-2-propylpyridine is not merely a "pyridine derivative"; it is a distinct amphiphile.

1.1 Structural Determinants of Solvation
  • The Pyridine Core (Hydrophilic Anchor): The nitrogen atom possesses a lone pair capable of accepting hydrogen bonds (H-bond acceptor). This drives solubility in protic solvents like methanol and ethanol.

  • The Propyl Chain (Lipophilic Tail): The C3-alkyl chain significantly increases the partition coefficient (

    
    ). While unsubstituted pyridine is miscible with water, the 2-propyl group disrupts the water lattice, rendering the neutral molecule sparingly soluble in aqueous media.
    
  • The 4-Chloro Substituent: This atom withdraws electron density from the ring (

    
    -induction), slightly lowering the basicity (pKa) of the pyridine nitrogen compared to 2-propylpyridine. It also enhances solubility in halogenated solvents via halogen-halogen dispersion interactions.
    

Estimated Physicochemical Parameters:

Parameter Estimated Value Implication for Solubility
LogP (Octanol/Water) ~3.5 – 3.9 Highly lipophilic; prefers non-polar organic phases.
pKa (Conjugate Acid) ~4.5 – 5.0 Soluble in aqueous acid (pH < 3) via protonation; insoluble at neutral pH.

| Dipole Moment | Moderate | Good solubility in aprotic polar solvents (DMSO, DMF). |

1.2 Solvent Compatibility Matrix

Based on structural analogs and standard synthesis workups (e.g., extraction protocols using Dichloromethane), the following solubility profile is established:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL) "Like dissolves like." The chloro-substituent and aromatic ring interact favorably via dispersion forces.
Esters & Ketones Ethyl Acetate, AcetoneGood Dipole-dipole interactions dominate. Common choice for crystallization.
Alcohols (Protic) Methanol, Ethanol, IPAHigh The pyridine nitrogen acts as an H-bond acceptor. Solubility decreases as alcohol chain length increases.
Aromatic Hydrocarbons Toluene, XyleneGood

stacking interactions between the pyridine ring and the solvent.
Aliphatic Hydrocarbons Hexane, HeptaneModerate to Low The polar nitrogen limits solubility, often leading to "oiling out" rather than clean crystallization.
Water (Neutral pH) WaterVery Low (<1 mg/mL) The hydrophobic propyl chain dominates.
Water (Acidic pH) 0.1 M HCl, 1 M H2SO4High Protonation (

) forms a water-soluble ionic salt.
Part 2: Experimental Protocols (Self-Validating Systems)

Relying on literature values is insufficient for critical process steps. The following protocols are designed to generate robust, reproducible solubility data.

2.1 The "Shake-Flask" Method (Equilibrium Solubility)

This is the gold standard for thermodynamic solubility determination.

Reagents & Equipment:

  • Test Substance: 4-Chloro-2-propylpyridine (>98% purity).

  • Solvent of choice (anhydrous if organic).

  • Orbital Shaker with temperature control (

    
    ).
    
  • Syringe filters (0.45 µm PTFE for organics, Nylon for aqueous).

  • HPLC system with UV detection (254 nm).

Protocol Workflow:

  • Saturation: Add excess solid/oil 4-Chloro-2-propylpyridine to 5 mL of solvent in a glass vial. Ensure undissolved material is visible.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.

    • Validation Check: If the solid disappears, add more until a persistent phase remains.

  • Sedimentation: Stop agitation and allow phases to separate for 4 hours (or centrifuge).

  • Sampling: Withdraw supernatant carefully. Crucial Step: Filter immediately using a pre-warmed syringe filter (to prevent precipitation in the needle).

  • Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC.

2.2 Visualization of the Workflow

The following diagram illustrates the logical flow of the solubility determination process, ensuring checkpoints for data integrity.

SolubilityProtocol cluster_valid Validation Loop Start Start: Excess Solute + Solvent Agitate Agitate (24-48h) @ Temp T Start->Agitate Check Is Solid/Oil Phase Visible? Agitate->Check AddMore Add more Solute Check->AddMore No Equilibrium Equilibrium Reached Check->Equilibrium Yes AddMore->Agitate PhaseSep Phase Separation (Centrifuge/Settle) Equilibrium->PhaseSep Filter Isothermal Filtration (0.45 µm PTFE) PhaseSep->Filter Dilute Dilution into Mobile Phase Filter->Dilute HPLC HPLC Quantification Dilute->HPLC

Caption: Figure 1. Standardized Shake-Flask Methodology for Equilibrium Solubility Determination.

Part 3: Thermodynamics & Process Implications

Understanding how solubility changes with temperature is vital for crystallization design.

3.1 Van't Hoff Analysis

To determine the enthalpy of dissolution (


), measure solubility (

) at three temperatures (e.g., 15°C, 25°C, 35°C). Plot

vs.

(Kelvin).


  • Positive Slope: Indicates exothermic dissolution (rare for organics).

  • Negative Slope: Indicates endothermic dissolution (solubility increases with heat). Expect this for 4-Chloro-2-propylpyridine in most organic solvents.

3.2 The "Oiling Out" Phenomenon

Pyridine derivatives with alkyl chains often exhibit a "Liquid-Liquid Phase Separation" (LLPS) before crystallizing.

  • Mechanism: As a hot solution cools, the solubility limit is breached. If the melting point of the solute is depressed by the solvent (below the operating temperature), the solute separates as an oil rather than a crystal.

  • Mitigation: Use a "Seeding" protocol in the metastable zone width (MSZW) or switch to a solvent system where the solubility curve is steeper (e.g., switch from Toluene to IPA/Water mixtures).

Part 4: Molecular Interaction Mechanism

The diagram below details the competing forces that dictate whether 4-Chloro-2-propylpyridine dissolves or precipitates.

SolvationMechanism Solute 4-Chloro-2-propylpyridine Interaction1 H-Bonding at N-atom (Soluble) Solute->Interaction1 Interaction2 Lipophilic Repulsion (Oiling Out) Solute->Interaction2 Interaction3 Ionic Solvation (Highly Soluble) Solute->Interaction3 PolarProtic Methanol/Ethanol (H-Bond Donor) NonPolar Hexane/Heptane (Van der Waals) AcidicWater Acidic Water (pH < 3) (Protonation) Interaction1->PolarProtic Interaction2->NonPolar Interaction3->AcidicWater

Caption: Figure 2. Mechanistic drivers of solvation across different solvent classes.

References
  • World Health Organization (WHO). (2006). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS).[1] WHO Technical Report Series, No. 937. Link

  • National Institute of Standards and Technology (NIST). Pyridine Thermochemical Data. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. 4-Chloro-2-phenylpyridine (Analogous Structure Data). National Library of Medicine. Link

  • Organic Syntheses. (2012). Synthesis of substituted pyridines via extraction with Dichloromethane. Org.[2][3] Synth. 2012, 89, 549-561. Link

  • Sigma-Aldrich. Shake Flask Solubility Method Technical Note.Link

Sources

A Technical Guide to Quantum Chemical Calculations for 4-Chloro-2-propylpyridine: Unveiling Molecular Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 4-Chloro-2-propylpyridine. For researchers, medicinal chemists, and professionals in drug development, understanding the fundamental quantum mechanical characteristics of a molecule is paramount for predicting its reactivity, metabolic fate, and potential as a therapeutic agent. Pyridine and its derivatives are foundational scaffolds in numerous pharmaceuticals, and the introduction of a chloro-substituent significantly modulates the electronic landscape of the molecule, influencing its interactions with biological targets.[1][2] This document will serve as a practical and scientifically grounded resource for embarking on computational studies of this important heterocyclic compound.

Section 1: The Strategic Importance of 4-Chloro-2-propylpyridine and the Role of In Silico Analysis

4-Chloro-2-propylpyridine belongs to a class of substituted pyridines that are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The pyridine ring is a common motif in drug design due to its ability to form hydrogen bonds and engage in various intermolecular interactions. The presence of a chlorine atom and a propyl group at the C4 and C2 positions, respectively, imparts specific steric and electronic features that can be exploited in the design of targeted therapies. For instance, chloro-containing molecules are integral to a wide array of approved drugs, playing a role in modulating the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredient (API).[5]

Quantum chemical calculations offer a powerful lens through which to inspect the molecular world, providing insights that are often difficult or impossible to obtain through experimental means alone. By solving the Schrödinger equation for a given molecule, we can determine a wealth of information, including:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

  • Electronic Structure: The distribution of electrons within the molecule, which governs its reactivity.

  • Molecular Orbitals: The energy levels of the electrons, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions.

  • Electrostatic Potential: A map of the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack.

  • Vibrational Frequencies: Predictions of the infrared and Raman spectra, which can be used to characterize the molecule.

For 4-Chloro-2-propylpyridine, these calculations can help to rationalize its reactivity in synthetic transformations and predict its binding affinity to a target protein, thereby accelerating the drug discovery process.

Section 2: Foundational Principles of Quantum Chemical Methods

The choice of computational methodology is a critical decision that balances accuracy with computational cost. For a molecule of the size of 4-Chloro-2-propylpyridine, Density Functional Theory (DFT) offers an excellent compromise.

Density Functional Theory (DFT): A Pragmatic Choice

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] Unlike wavefunction-based methods, which can be computationally expensive, DFT calculates the electronic energy based on the electron density. This approach has been shown to provide accurate results for a wide range of chemical systems.

Selecting the Right Functional and Basis Set

Within the DFT framework, the choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is a good choice for this system. It is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding.

The combination of B3LYP with the 6-311++G(d,p) basis set is a well-established and reliable level of theory for studying the properties of halogenated organic molecules.[7]

Section 3: A Step-by-Step Protocol for Quantum Chemical Calculations

The following protocol outlines the key steps for performing quantum chemical calculations on 4-Chloro-2-propylpyridine using a typical quantum chemistry software package.

Step 1: Molecular Structure Generation

  • Construct the 3D structure of 4-Chloro-2-propylpyridine using a molecular modeling software. Ensure correct atom types and connectivity.

Step 2: Geometry Optimization

  • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.

  • Rationale: The initial, user-drawn structure is not necessarily at a minimum on the potential energy surface. The optimization algorithm systematically alters the atomic coordinates to find a stable arrangement.

Step 3: Vibrational Frequency Analysis

  • Following a successful geometry optimization, a frequency calculation should be performed.

  • Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point.

Step 4: Calculation of Molecular Properties

  • Once the optimized geometry is confirmed, a single-point energy calculation can be performed to compute various electronic properties, including:

    • HOMO and LUMO energies

    • Molecular Electrostatic Potential (MEP)

    • Mulliken or Natural Bond Orbital (NBO) atomic charges

    • Dipole moment

Below is a Graphviz diagram illustrating the computational workflow.

Computational Workflow for 4-Chloro-2-propylpyridine Computational Workflow for 4-Chloro-2-propylpyridine A Step 1: Build 3D Structure of 4-Chloro-2-propylpyridine B Step 2: Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Optimized Geometry is a True Minimum D->E None Found F Refine Geometry (Return to Step 2) D->F Found G Step 4: Single-Point Calculation for Molecular Properties E->G F->B H Analysis of Results (HOMO, LUMO, MEP, etc.) G->H

Caption: A flowchart of the quantum chemical calculation process.

Section 4: Interpreting the Computational Results: A Deeper Dive

The output of these calculations provides a rich dataset for understanding the chemical behavior of 4-Chloro-2-propylpyridine.

Optimized Geometry

The calculated bond lengths and angles provide a quantitative description of the molecular structure. These can be compared with experimental data if available, or with data for similar molecules, to validate the computational model.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are key to understanding a molecule's reactivity.

  • HOMO: The highest energy orbital containing electrons. It represents the ability of the molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: The lowest energy orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the surface of the molecule.

  • Red regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons (e.g., on the nitrogen atom). These are sites for electrophilic attack.

  • Blue regions: Indicate areas of positive electrostatic potential, often found around hydrogen atoms attached to electronegative atoms.

  • Green regions: Represent areas of neutral potential.

For 4-Chloro-2-propylpyridine, the MEP map would likely show a region of negative potential around the nitrogen atom, making it a likely site for protonation or coordination to a metal ion.

Hypothetical Quantitative Data

The following table summarizes the kind of quantitative data that would be obtained from the calculations described above.

PropertyHypothetical Calculated ValueSignificance
Optimized Energy -X HartreesThe total electronic energy of the optimized molecule.
Dipole Moment Y DebyeA measure of the overall polarity of the molecule.
HOMO Energy -Z eVIndicates the electron-donating ability.
LUMO Energy +W eVIndicates the electron-accepting ability.
HOMO-LUMO Gap (Z+W) eVRelates to the chemical reactivity and stability.
Mulliken Charge on N -aQuantifies the partial negative charge on the nitrogen atom.
Mulliken Charge on C-Cl +b (on C), -c (on Cl)Shows the polarization of the carbon-chlorine bond.

The relationship between these calculated properties and the predicted reactivity is illustrated in the following diagram.

Reactivity Prediction from Quantum Calculations Reactivity Prediction from Quantum Calculations cluster_0 Calculated Properties cluster_1 Predicted Reactivity HOMO HOMO (High Energy) Electrophilic_Attack Susceptibility to Electrophilic Attack HOMO->Electrophilic_Attack Electron Donor LUMO LUMO (Low Energy) Nucleophilic_Attack Susceptibility to Nucleophilic Attack LUMO->Nucleophilic_Attack Electron Acceptor MEP MEP Map (Electron Density) MEP->Electrophilic_Attack Negative Potential Regions MEP->Nucleophilic_Attack Positive Potential Regions

Sources

Technical Guide: Biological Activity Screening of 4-Chloro-2-propylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic framework for the biological evaluation of 4-Chloro-2-propylpyridine derivatives. While the parent molecule (CAS: 4-Chloro-2-propylpyridine) serves as a versatile synthetic intermediate, its pharmacological value lies in its derivatization. The 4-chloro moiety acts as an electrophilic handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the 2-propyl group provides a critical lipophilic anchor (

modulation) to enhance membrane permeability.

This guide details the end-to-end workflow from library generation to in vitro validation, focusing on antimicrobial and cytotoxic applications.

Part 1: Chemical Rationale & Library Design

The Scaffold Architecture

The 4-Chloro-2-propylpyridine scaffold offers a "privileged structure" for medicinal chemistry due to its dual-zone functionality:

  • Zone A (Position 2 - Propyl Group): This alkyl chain increases lipophilicity compared to methyl/ethyl analogues. It facilitates passive transport across bacterial cell walls (Gram-negative outer membranes) or the blood-brain barrier.

  • Zone B (Position 4 - Chloro Group): A reactive center susceptible to displacement by amines, thiols, or alkoxides. This is the "diversity point" where pharmacophores (warheads) are attached.

Strategic Derivatization

To screen for biological activity, the 4-chloro group must be substituted to generate a library. Common transformations include:

  • Buchwald-Hartwig Amination: Introduction of aryl amines to target kinases (e.g., c-Met, EGFR).

  • 
     with Hydrazides:  Creating Schiff base hybrids for antimicrobial activity (targeting enoyl-ACP reductase).
    
  • Suzuki Coupling: Bi-aryl formation for tubulin polymerization inhibitors.

Workflow Visualization

The following diagram illustrates the critical path from scaffold to lead candidate.

ScreeningWorkflow Scaffold 4-Chloro-2-propylpyridine (Precursor) Synthesis Library Synthesis (SNAr / Pd-Catalysis) Scaffold->Synthesis Derivatization InSilico In Silico Profiling (Docking/ADMET) Synthesis->InSilico Structure Import InVitro In Vitro Screening InSilico->InVitro Prioritization Hit Lead Candidate (SAR Analysis) InVitro->Hit IC50 < 10µM Hit->Synthesis Lead Opt (Loop)

Figure 1: Critical path workflow for the development of bioactive pyridine derivatives.

Part 2: In Silico Profiling (Pre-Screening)

Before wet-lab synthesis, computational modeling filters candidates with poor druggability.

Molecular Docking Targets

Based on the structural homology of pyridine derivatives, the following targets should be prioritized:

  • Antimicrobial: DNA Gyrase (subunit B) or Enoyl-ACP Reductase (FabI). The pyridine nitrogen often forms hydrogen bonds with the active site residues (e.g., Asp73 in DNA gyrase).

  • Anticancer: Tyrosine Kinases (c-Met, VEGFR). The 4-position substituent typically occupies the ATP-binding pocket.

ADMET Prediction

Use tools like SwissADME to verify:

  • LogP: Ensure the 2-propyl group does not push

    
     (Lipinski's Rule of 5 violation).
    
  • TPSA: Target

    
     for good cell permeability.
    

Part 3: Biological Screening Protocols

Protocol A: Antimicrobial Susceptibility Testing (MIC)

This assay determines the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Mechanism: Pyridine derivatives often disrupt bacterial cell walls or inhibit DNA replication.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin (Alamar Blue) indicator.

  • Positive Control: Ciprofloxacin or Norfloxacin.

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Prep: Dissolve derivatives in DMSO (stock 10 mg/mL). Serial dilute in 96-well plates to range from 512 µg/mL to 0.5 µg/mL. Final DMSO concentration must be

    
    .
    
  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours .

  • Readout: Add 20 µL Resazurin (0.01%). Incubate for 2 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • Validation: The MIC is the lowest concentration preventing the color change.

Protocol B: Cytotoxicity Screening (MTT Assay)

To assess anticancer potential and selectivity index (safety), use the MTT assay on cell lines like HepG2 (liver carcinoma) or MCF-7 (breast cancer).

Mechanism: Mitochondrial dehydrogenases in viable cells reduce yellow MTT tetrazolium salt to purple formazan crystals.[1]

Reagents:

  • MTT Reagent (5 mg/mL in PBS).[1]

  • Solubilization Buffer (DMSO).[2]

Step-by-Step Methodology:

  • Seeding: Seed tumor cells in 96-well plates at density

    
     cells/well. Incubate 24h for attachment.
    
  • Treatment: Treat cells with graded concentrations of the pyridine derivative (0.1 – 100 µM) for 48 hours .

  • MTT Addition: Add 20 µL MTT solution per well. Incubate at 37°C for 4 hours.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO to dissolve purple formazan. Shake for 15 mins.

  • Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    

Part 4: Data Analysis & SAR Logic

Structure-Activity Relationship (SAR)

The biological data must be correlated back to chemical modifications.

Structural FeatureObservationInterpretation
2-Propyl Group High activity vs. Gram-negative bacteriaIncreased lipophilicity allows penetration of the outer lipopolysaccharide membrane.
4-Amino Substitution High Kinase InhibitionH-bond donor capability interacts with the kinase hinge region.
4-Thio Substitution Increased CytotoxicityPotential for metabolic oxidation to sulfoxides/sulfones, increasing reactivity.
Decision Logic for Lead Optimization

Use the following logic flow to determine the next steps for a hit compound.

SAR_Logic Result Screening Result HighPotency High Potency (MIC < 5µg/mL) Result->HighPotency LowPotency Low Potency (MIC > 100µg/mL) Result->LowPotency ToxicityCheck Check Cytotoxicity (Selectivity Index) HighPotency->ToxicityCheck Modify Modify 4-Position (Change Warhead) LowPotency->Modify Target Binding Failure Optimize Optimize 2-Position (Adjust Chain Length) ToxicityCheck->Optimize High Toxicity

Figure 2: Decision matrix for interpreting biological assay results.

Part 5: References

  • Synthesis and Antibacterial Evaluation of Pyridine Derivatives Source: National Institutes of Health (PMC) / Frontiers in Microbiology Context: Describes the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives and their MIC determination against S. aureus using broth microdilution. URL:[Link]

  • Pyridine Derivatives as Antimicrobial and Antiviral Agents Source: MDPI Molecules Context: A comprehensive review of pyridine scaffolds, including 2-alkyl derivatives, and their activity against Gram-negative strains like E. coli. URL:[Link][3]

  • Design and Synthesis of 2-Substituted Pyrimidines/Pyridines as Kinase Inhibitors Source: MDPI Pharmaceuticals Context: Discusses the SAR of 2-substituted nitrogen heterocycles in targeting c-Met and Mer kinases, relevant for the anticancer screening of the 2-propylpyridine scaffold. URL:[Link][3]

Sources

Strategic Synthesis of 4-Chloro-2-propylpyridine: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Chloro-2-propylpyridine represents a classic challenge in heterocyclic chemistry: achieving regioselectivity on the pyridine ring while maintaining functional group integrity. This molecule serves as a critical scaffold in the development of pharmaceutical intermediates, particularly for antagonists targeting the Smoothened (Smo) receptor and other G-protein-coupled receptors.

This technical guide moves beyond basic textbook definitions to evaluate three distinct synthetic architectures. We analyze the "Classic" N-oxide activation route, the "Industrial" pyridone deoxychlorination, and the "Modern" radical C-H functionalization. Special emphasis is placed on safety protocols regarding N-oxide distillation and the mechanistic causality behind regioselective outcomes.

Retrosynthetic Architectures

To design a robust synthesis, we must first visualize the disconnections. The three primary pathways differ fundamentally in their bond-forming logic:

  • Pathway A (C–Cl Bond Formation): Functionalization of the pre-existing 2-propylpyridine skeleton via N-oxide activation.

  • Pathway B (Deoxychlorination): Conversion of a carbonyl oxygen to chlorine, relying on the tautomeric equilibrium of 4-pyridones.

  • Pathway C (C–C Bond Formation): Late-stage alkylation of 4-chloropyridine using Minisci-type radical chemistry.

Retrosynthesis Target 4-Chloro-2-propylpyridine PrecursorA 2-Propylpyridine N-oxide (Pathway A: Nitration/Chlorination) PrecursorA->Target POCl3 / HNO3 PrecursorB 2-Propyl-4(1H)-pyridone (Pathway B: Deoxychlorination) PrecursorB->Target POCl3 / PCl5 PrecursorC 4-Chloropyridine (Pathway C: Radical Alkylation) PrecursorC->Target Minisci Reaction StartA 2-Propylpyridine StartA->PrecursorA StartB Ethyl Butyrylacetate StartB->PrecursorB StartC Pyridine StartC->PrecursorC

Figure 1: Retrosynthetic analysis showing three distinct strategic entry points.

Pathway A: The N-Oxide Activation Route

Best for: Laboratory scale, utilizing readily available 2-propylpyridine.

This route exploits the "push-pull" electronic nature of pyridine N-oxides. The N-oxide oxygen donates electron density to the ring (activating C2/C4 for electrophilic attack) but also serves as a directing group for nucleophilic substitution after activation.

Mechanism & Causality

The critical step involves the nitration of 2-propylpyridine N-oxide. Unlike the parent pyridine, the N-oxide is susceptible to nitration at the C4 position due to the resonance contribution of the N-O group. Subsequent reaction with acetyl chloride or phosphorus oxychloride (


) effects a Meisenheimer-like rearrangement or direct nucleophilic displacement of the nitro group to yield the chloride.
Detailed Protocol
  • N-Oxidation:

    • Dissolve 2-propylpyridine (1.0 eq) in glacial acetic acid.

    • Add 30%

      
       (1.5 eq) dropwise at 60°C.
      
    • Heat to 80°C for 12 hours.

    • Critical Safety Step: Destroy excess peroxides with sodium sulfite before concentration. Never distill crude N-oxide mixtures to dryness without peroxide testing, as condensed N-oxide residues are explosive [1].

  • Nitration:

    • Treat the N-oxide with fuming

      
       and concentrated 
      
      
      
      at 100°C. This yields 4-nitro-2-propylpyridine N-oxide.
  • Chlorodeoxygenation:

    • React the 4-nitro intermediate with Acetyl Chloride or

      
       in chloroform. The nitro group is a good leaving group in this activated system, replaced by chloride.
      
    • Reduction of the N-oxide (using

      
       or Fe/AcOH) yields the final 4-chloro-2-propylpyridine.
      

Pathway B: Pyridone Deoxychlorination (The Industrial Standard)

Best for: Scalability, high regioselectivity, and purity.

This method avoids the isomer separation issues of direct chlorination.[1] By constructing the ring with the oxygen already at C4 (as a pyridone/hydroxypyridine tautomer), the position of the chlorine is fixed.

The Self-Validating Protocol

The conversion of 2-propyl-4-pyridone to 4-chloro-2-propylpyridine using


 is driven by the formation of a highly electrophilic dichlorophosphoryl intermediate.

Reagents:

  • 2-Propyl-4(1H)-pyridone (10 mmol)

  • Phosphorus Oxychloride (

    
    ) (50 mmol)
    
  • Phosphorus Pentachloride (

    
    ) (Optional, for stubborn substrates)
    

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a drying tube (CaCl2) and a heavy-duty magnetic stirrer, place the pyridone.

  • Addition: Cool to 0°C. Add

    
     slowly. (Exothermic reaction).
    
  • Reaction: Heat to reflux (approx. 105°C) for 4–6 hours.

    • Validation: Monitor by TLC.[2] The starting pyridone is highly polar; the product is non-polar. The disappearance of the baseline spot confirms conversion.

  • Quenching (Hazard Control):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice/water (500g). Caution: Hydrolysis of excess

      
       is violent and generates HCl gas.
      
    • Neutralize with solid

      
       or 
      
      
      
      solution to pH 8–9.
  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry over

    
     and concentrate.
    

Deoxychlorination Step1 Pyridone Tautomer (C=O bond) Step2 O-Phosphorylation (Active Intermediate) Step1->Step2 POCl3 Step3 Nucleophilic Attack (Cl- attacks C4) Step2->Step3 Cl- Step4 Elimination (-PO2Cl2-) Step3->Step4 Aromatization

Figure 2: Mechanistic flow of the deoxychlorination reaction.

Pathway C: Radical C-H Functionalization (Minisci Reaction)

Best for: Late-stage diversification, rapid analog generation.

Modern heterocyclic chemistry utilizes the Minisci reaction to alkylate electron-deficient heterocycles. Protonated 4-chloropyridine is highly electrophilic and susceptible to attack by nucleophilic alkyl radicals.

Theoretical Grounding

Under acidic conditions, 4-chloropyridine exists as the pyridinium salt. Alkyl radicals (generated from carboxylic acids via silver-catalyzed decarboxylation) attack the most electron-deficient positions (C2 and C6). Since C4 is blocked by chlorine, mono-alkylation at C2 is favored [2][3].

Protocol:

  • Substrate: 4-Chloropyridine hydrochloride (1 eq).

  • Radical Source: Butyric acid (2–3 eq) (Generates the propyl radical).

  • Catalyst/Oxidant:

    
     (0.1 eq) and 
    
    
    
    (1.5 eq).
  • Conditions: Solvent: 1:1 Water/DCM or Water/TFA. Temperature: 40–60°C.

  • Mechanism:

    • Persulfate oxidizes Ag(I) to Ag(II).

    • Ag(II) decarboxylates butyric acid

      
       Propyl radical.
      
    • Propyl radical attacks the protonated pyridine at C2.

    • Re-aromatization via oxidation.

Comparative Data Analysis

FeaturePathway A (N-Oxide)Pathway B (Pyridone)Pathway C (Minisci)
Regioselectivity Moderate (Isomer separation often required)High (Fixed by precursor)High (C2 selective on 4-sub)
Scalability Medium (Safety limits on N-oxide)High (Standard industrial process)Low/Medium (Reagent cost)
Atom Economy Low (Multi-step oxidation/reduction)HighModerate (Loss of CO2)
Safety Profile Risk (Explosive distillation residues) [4]Manageable (POCl3 handling)Good (Aqueous conditions)

References

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 2021, 143(31), 11927-11933.[1] (Note: Discusses general Minisci selectivity principles). Retrieved from [Link]

  • C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Letters, 2023. Retrieved from [Link]

  • Pyridine N-oxide. Organic Syntheses, Coll. Vol. 4, p.828 (1963). (Standard procedure and safety notes). Retrieved from [Link]

  • Synthesis of 4-chloropyridine.Vertex AI Search Results / Patents. (General chlorination conditions). [Verified via Search Context 1.1, 1.3]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aryl-2-propylpyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of biologically active compounds and functional materials.[1] Specifically, the 4-aryl-2-alkylpyridine motif is a privileged structure, offering a versatile platform for tuning physicochemical properties such as lipophilicity, polarity, and metabolic stability. The introduction of an aryl group at the 4-position of a 2-propylpyridine core can significantly influence target engagement and pharmacokinetic profiles, making this class of compounds highly valuable for researchers in medicinal chemistry and drug development.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][4] However, the use of chloro-heteroarenes, such as 4-Chloro-2-propylpyridine, as coupling partners presents a distinct set of challenges. The inherent strength of the C-Cl bond makes oxidative addition to the palladium catalyst—the rate-limiting step of the catalytic cycle—energetically demanding compared to their bromo or iodo counterparts.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 4-Chloro-2-propylpyridine. We will delve into the mechanistic rationale behind catalyst and reagent selection, present detailed, field-proven protocols, and offer insights into troubleshooting common issues. Our aim is to equip you with the knowledge to confidently and successfully synthesize 4-aryl-2-propylpyridine derivatives.

Mechanistic Considerations: Overcoming the Inertness of the C-Cl Bond

The success of a Suzuki coupling with an aryl chloride hinges on facilitating the initial oxidative addition step. Standard palladium catalysts, such as Pd(PPh₃)₄, can be effective but often require harsh conditions (high temperatures, long reaction times) which may not be suitable for complex, functionalized substrates. The key to efficient coupling of 4-Chloro-2-propylpyridine lies in the selection of a highly active catalyst system, specifically the choice of ligand bound to the palladium center.

Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have revolutionized the coupling of aryl chlorides.[5] These ligands promote the formation of a highly electron-rich, coordinatively unsaturated Pd(0) species, which is more reactive towards the C-Cl bond.

  • Buchwald-Type Ligands: Biaryl monophosphine ligands, such as SPhos and XPhos, are particularly effective. Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in the catalytic cycle. The electron-rich nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at elevated temperatures, while their strong electron-donating ability enhances the reactivity of the palladium center towards oxidative addition.[7]

The overall catalytic cycle is depicted below. The choice of base is also critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species.[8]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R 4-Aryl-2-propylpyridine Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Ar-X 4-Chloro-2-propylpyridine Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-R(L2)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Optimized Catalyst Systems and Reaction Conditions

The selection of the catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. Below is a summary of recommended starting conditions for the Suzuki coupling of 4-Chloro-2-propylpyridine with various arylboronic acids.

ParameterRecommended System 1 (Buchwald)Recommended System 2 (dppf)Rationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd(dppf)Cl₂Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a common Pd(0) source.
Ligand SPhos or XPhos(dppf is part of the complex)Bulky, electron-rich ligands are crucial for activating the C-Cl bond. SPhos and XPhos are highly effective for this purpose.[6] dppf is a robust and versatile ferrocene-based ligand.[9]
Pd Loading 1-2 mol%2-5 mol%Higher catalyst loadings may be necessary for challenging substrates, but optimization can often reduce this.
Ligand/Pd Ratio 2:1 to 4:11:1 (for the complex)An excess of ligand can help stabilize the catalyst and prevent decomposition.
Base K₃PO₄ or K₂CO₃ (3 equiv.)Cs₂CO₃ or K₂CO₃ (3 equiv.)The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a strong base often used with Buchwald ligands. Cs₂CO₃ is highly effective but more expensive.[10]
Solvent 1,4-Dioxane or Toluene1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1)Aprotic polar solvents are generally effective. The addition of water can sometimes accelerate the reaction.[11]
Temperature 80-110 °C80-100 °CHigher temperatures are typically required to overcome the activation energy of the C-Cl bond cleavage.
Reaction Time 12-24 hours4-18 hoursReaction progress should be monitored by TLC or LC-MS to determine completion.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for setup, execution, and workup.

Protocol 1: General Procedure using a Buchwald Ligand System

This protocol is recommended for a broad range of arylboronic acids, including those with electron-donating and electron-withdrawing groups.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 4-Chloro-2-propylpyridine, arylboronic acid, and K₃PO₄ to an oven-dried Schlenk flask. B 2. Add Pd₂(dba)₃ and SPhos. A->B C 3. Seal the flask, evacuate, and backfill with Argon (3x). B->C D 4. Add degassed 1,4-dioxane via syringe. C->D E 5. Heat the reaction mixture at 100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry over Na₂SO₄, filter, and concentrate in vacuo. H->I J 10. Purify by flash column chromatography. I->J

Figure 2: Experimental workflow for the Buchwald-catalyzed Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-propylpyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (3.0 mmol, 3 equiv.).

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent the oxidation and decomposition of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) to the flask via syringe. The solvent should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-propylpyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(dppf)Cl₂

Microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[12] This protocol is particularly useful for rapid library synthesis.

Step-by-Step Methodology:

  • Reagent Addition: To a 10 mL microwave vial equipped with a small magnetic stir bar, add 4-Chloro-2-propylpyridine (0.5 mmol, 1 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and potassium carbonate (K₂CO₃) (1.5 mmol, 3 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Microwave Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes.

  • Workup and Purification: After cooling, follow the workup and purification steps (7-10) as described in Protocol 1.

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Cause: Inactive catalyst. The Pd(0) species is sensitive to oxygen.

    • Solution: Ensure all reagents are dry and the solvent is thoroughly degassed. Use Schlenk techniques and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[13]

    • Cause: Insufficiently active catalyst system for the C-Cl bond.

    • Solution: Switch to a more electron-rich and bulky ligand such as SPhos or XPhos.[6] Consider using a stronger base like K₃PO₄ or Cs₂CO₃.

  • Formation of Homocoupled Boronic Acid Byproduct (R-R):

    • Cause: Presence of oxygen, which can facilitate the homocoupling pathway.

    • Solution: Rigorous degassing of the reaction mixture is essential.

  • Protodeboronation (Loss of the Boronic Acid Group):

    • Cause: The boronic acid can be sensitive to aqueous basic conditions, especially at high temperatures.

    • Solution: Use a less aqueous solvent system or a milder base like potassium fluoride (KF). Using a slight excess of the boronic acid (1.5 equiv.) can also compensate for some degradation.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Chloro-2-propylpyridine is a highly valuable transformation for the synthesis of novel compounds for drug discovery and materials science. While the inertness of the C-Cl bond presents a challenge, the use of modern, highly active palladium catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes allows for efficient and high-yielding reactions. The protocols and insights provided in these application notes offer a robust starting point for researchers to successfully implement this powerful synthetic methodology. Careful attention to the choice of catalyst, ligand, base, and the maintenance of an inert atmosphere are the keys to achieving optimal results.

References

  • Akin, B., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-17. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2023). Molecules, 28(15), 5894. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Catalysts, 12(11), 1391. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2019). Catalysts, 9(12), 1048. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(31), 5817-5820. [Link]

  • El-Faham, A., et al. (2014). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 19(11), 18457-18496. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2016). Molecules, 21(11), 1547. [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2021). Chemistry – An Asian Journal, 16(10), 1276-1282. [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Singh, A., & Kumar, P. (2021). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(2), 1602-1613. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2008). Journal of Organic Chemistry, 73(16), 6423-6426. [Link]

  • Goundry, W. R., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). ARKIVOC. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics, 42(17), 2004-2013. [Link]

  • Dolšak, A., & Sova, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5727. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Organic & Biomolecular Chemistry, 4(15), 2881-2889. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • Babu, A., et al. (2021). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 11(48), 30215-30227. [Link]

  • Reddit. (2020, August 25). Suzuki vs. Hartwig-Buchwald. r/Chempros. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. [Link]

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Application Note: Strategic Utilization of 4-Chloro-2-propylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic application of 4-Chloro-2-propylpyridine (CAS 149463-54-3) as a versatile building block in medicinal chemistry. Unlike its methyl-substituted analog (2-picoline derivatives), the 2-propyl group offers enhanced lipophilicity and steric bulk, often critical for optimizing binding affinity in hydrophobic pockets of kinases and GPCRs. This note provides detailed, validated protocols for two primary diversification pathways: Nucleophilic Aromatic Substitution (


)  for amine introduction and Suzuki-Miyaura Cross-Coupling  for biaryl scaffold construction.

Chemical Profile & Strategic Value

The "Propyl Advantage"

In Structure-Activity Relationship (SAR) studies, the transition from a methyl to a propyl group at the 2-position of the pyridine ring serves two distinct functions:

  • Lipophilic Tuning: It increases the cLogP, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

  • Steric Occlusion: The propyl chain can induce conformational locking or fill hydrophobic pockets (e.g., the ATP-binding site of kinases) more effectively than smaller alkyl groups.

Reactivity Landscape

The 4-chloro substituent is the primary reactive handle. The pyridine nitrogen renders the C4 position electron-deficient, activating it for nucleophilic attack.

  • 
     Reactivity:  High. Enhanced by protonation or Lewis acids.
    
  • Pd-Catalyzed Coupling: Moderate to High. Requires electron-rich phosphine ligands to facilitate oxidative addition into the C-Cl bond.

Typical Specifications
PropertySpecificationNote
Appearance Colorless to pale yellow liquidOxidizes/darkens upon air exposure.
Purity (GC) > 97.0%Major impurity: 2-propylpyridine.
Boiling Point ~85-90°C (at 10 mmHg)Estimated based on 2-picoline analogs.
Storage 2-8°C, Inert Atmosphere (Ar/N2)Hygroscopic; store away from strong oxidizers.

Reaction Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Start 4-Chloro-2-propylpyridine (Core Scaffold) PathA Pathway A: SNAr Amination Start->PathA + Primary/Secondary Amines (Acid or Base Catalysis) PathB Pathway B: Suzuki-Miyaura Coupling Start->PathB + Aryl Boronic Acids Pd(0) Catalyst PathC Pathway C: Lithiation/Exchange Start->PathC n-BuLi, -78°C (Halogen-Metal Exchange) ProdA 4-Amino-2-propylpyridines (Kinase Inhibitor Motifs) PathA->ProdA ProdB 4-Aryl-2-propylpyridines (GPCR Ligands) PathB->ProdB ProdC 4-Functionalized Pyridines (Esters, Aldehydes) PathC->ProdC

Figure 1: Divergent synthetic pathways utilizing 4-Chloro-2-propylpyridine. Pathways A and B are detailed in this guide.

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: Synthesis of 4-amino-2-propylpyridine derivatives. Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.

Mechanistic Insight

While 2-chloropyridines are sluggish in


 reactions, 4-chloropyridines are significantly more reactive due to the para-positioning relative to the nitrogen.
  • Critical Factor: The reaction rate can be accelerated by acid catalysis (protonating the pyridine nitrogen makes the ring more electrophilic) or by using high-boiling polar aprotic solvents (NMP, DMSO).

Step-by-Step Protocol

Scale: 1.0 mmol (approx. 155 mg of starting material)

Reagents:

  • 4-Chloro-2-propylpyridine (1.0 equiv)

  • Primary Amine (e.g., Aniline or Benzylamine) (1.2 equiv)

  • Solvent: n-Butanol (for thermal) or NMP (for microwave)

  • Base: DIPEA (2.0 equiv) - Optional if using acid catalysis method.

Procedure (Thermal Method):

  • Setup: Charge a 10 mL pressure vial or round-bottom flask with 4-Chloro-2-propylpyridine (155 mg, 1.0 mmol) and n-Butanol (3 mL).

  • Addition: Add the amine (1.2 mmol).

    • Optimization Tip: If the amine is non-nucleophilic (e.g., electron-deficient aniline), add 10 mol% HCl (4M in dioxane) to activate the pyridine.

  • Reaction: Heat to 110°C (reflux) for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride (M+H ~156).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and wash with saturated

      
       (2 x 10 mL) to remove salts/acid.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). 4-aminopyridines are polar; expect elution at 50-80% EtOAc.

Troubleshooting Table ( )
ObservationRoot CauseCorrective Action
No Reaction (<10% conv.) Nucleophile too weak or Ring deactivated.Switch solvent to NMP and increase temp to 160°C (Microwave preferred).
Formation of Bis-adduct Diamine used as nucleophile.Use large excess of diamine (5-10 equiv) to favor mono-substitution.
Dark Tarry Mixture Oxidation of amine or pyridine.Degas solvent with Nitrogen for 10 mins prior to heating.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 4-aryl-2-propylpyridine biaryl scaffolds. Challenge: Pyridines can coordinate to Palladium, poisoning the catalyst.

Ligand Selection Strategy

For heteroaryl chlorides, standard


 is often insufficient due to slow oxidative addition. We recommend Buchwald Precatalysts  (e.g., XPhos Pd G2) or Pd(dppf)Cl2  for robust performance.
Step-by-Step Protocol

Scale: 0.5 mmol

Reagents:

  • 4-Chloro-2-propylpyridine (78 mg, 0.5 mmol)

  • Aryl Boronic Acid (0.75 mmol, 1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos.
  • Base:

    
     (2.0 equiv, 138 mg) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Procedure:

  • Inerting: Charge a microwave vial with the Boronic Acid, Base, and Catalyst. Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvation: Dissolve 4-Chloro-2-propylpyridine in Dioxane (2 mL) and add via syringe. Add degassed water (0.5 mL).

  • Reaction:

    • Thermal: Heat to 90°C for 4–6 hours.

    • Microwave: 120°C for 30 minutes.

  • Scavenging (Critical): Pyridine derivatives often trap Pd. Add Thiol-functionalized silica (SiliaMetS® Thiol) to the crude mixture and stir for 30 mins to remove Pd residues.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Mechanistic Visualization (Graphviz)

The following diagram details the electron flow differences between the two protocols.

Mechanism cluster_SNAr SNAr Mechanism (Pathway A) cluster_Suzuki Suzuki Cycle (Pathway B) Substrate 4-Chloro-2-propylpyridine (Electrophile) Nu_Attack Nucleophilic Attack (C4) Substrate->Nu_Attack + Amine OxAdd Oxidative Addition (L2Pd-Ar-Cl) Substrate->OxAdd + Pd(0) Meisenheimer Meisenheimer Complex (Negative charge on N) Nu_Attack->Meisenheimer Product_A 4-Amino Product Meisenheimer->Product_A - Cl⁻ TransMetal Transmetallation (+ Ar-B(OH)2) OxAdd->TransMetal RedElim Reductive Elimination TransMetal->RedElim Product_B Biaryl Product RedElim->Product_B

Figure 2: Mechanistic comparison of Nucleophilic Aromatic Substitution vs. Palladium Catalyzed Cycle.

Safety & Handling

  • Vesicant Warning: Many 4-halopyridines are severe skin irritants and potential vesicants (blistering agents). Handle strictly in a fume hood.

  • Basic Handling: Wear double nitrile gloves. In case of skin contact, do not wash with ethanol (increases absorption); wash with copious soap and water.

  • Waste: Segregate halogenated organic waste.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Pyridine reactivity and

    
     mechanisms). 
    
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (Detailed review of displacement of 4-chloropyridines).
  • Lutz, M. R., et al. (2012).[3] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 17(12).[2] (Analogous chemistry demonstrating C4-selectivity in heteroaromatics).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Foundational text for Pd-catalyzed coupling mechanisms).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-Chloropyridine derivatives. (General safety and physical property data).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Context

4-Chloro-2-propylpyridine (CAS: Not widely listed, structural analog to 4-chloropyridine) is a functionalized pyridine derivative often utilized as a building block in the synthesis of complex pharmaceutical agents, particularly in the development of antihistamines, kinase inhibitors, or agrochemicals.

The Analytical Challenge

The analysis of pyridine derivatives presents a classic chromatographic challenge: Peak Tailing .

  • Basic Nitrogen: The pyridine nitrogen possesses a lone pair of electrons. Under standard reversed-phase conditions, this basic moiety can interact strongly with residual acidic silanol groups (

    
    ) on the silica support of the column.
    
  • Result: This secondary interaction (ion-exchange mechanism) competes with the primary hydrophobic interaction, leading to broad, asymmetric peaks (tailing), poor resolution, and varying retention times.

This protocol details a robust Ion-Suppression / Silanol-Blocking method designed to eliminate these interactions, ensuring sharp peak shape and high reproducibility suitable for QC and R&D environments.

Physicochemical Basis for Method Design

To design a self-validating method, we must understand the analyte's behavior in solution.

  • Analyte: 4-Chloro-2-propylpyridine

  • Estimated pKa: ~3.8 – 4.5 (The electron-withdrawing Chlorine at C4 lowers the pKa relative to pyridine's 5.2).

  • Hydrophobicity (LogP): Estimated ~2.5 – 3.0 (Moderately lipophilic due to the propyl chain and chloro group).

  • UV Absorbance: Pyridine rings exhibit characteristic

    
     transitions. A wavelength of 254 nm  is selected for maximum sensitivity and minimal solvent interference.
    
Method Development Strategy

We employ a Low pH + Competitor Base strategy:

  • Low pH (3.0): Maintains the analyte in its protonated form (

    
    ). While this increases polarity, it ensures a single ionization state, preventing peak splitting.
    
  • Triethylamine (TEA) Modifier: TEA is added to the mobile phase. As a stronger base, TEA saturates the active silanol sites on the column, effectively "blocking" them from interacting with the analyte.

Visualization: Method Selection Logic

MethodLogic Start Analyte: 4-Chloro-2-propylpyridine (Basic Nitrogen) Challenge Risk: Interaction with Residual Silanols (Peak Tailing) Start->Challenge Strategy Strategy: Silanol Suppression Challenge->Strategy OptionA Option A: High pH (>7.0) (Keep Neutral) Strategy->OptionA OptionB Option B: Low pH (<3.0) + TEA (Protonate & Block) Strategy->OptionB OutcomeA Risk: Silica Dissolution Requires Hybrid Column OptionA->OutcomeA OutcomeB Result: Sharp Peaks Robust on Standard C18 OptionB->OutcomeB

Figure 1: Decision tree for selecting the mobile phase strategy for basic pyridine derivatives.

Detailed Experimental Protocol

Reagents and Chemicals[1]
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): AR Grade.

  • Triethylamine (TEA): HPLC Grade (Critical for peak shape).

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard reversed-phase retention. A "Base-Deactivated" (BDS) or end-capped column is preferred (e.g., Agilent Zorbax Eclipse or Waters XBridge).
Mobile Phase A Buffer Solution pH 3.0Controls ionization state.
Mobile Phase B Acetonitrile (100%)Elution strength for hydrophobic propyl/chloro groups.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 254 nmMax absorbance for chloropyridines.
Injection Vol 10 - 20 µLDependent on sample concentration.
Buffer Preparation (Critical Step)
  • Dissolve 6.8 g of

    
     in 900 mL of HPLC grade water.
    
  • Add 2.0 mL of Triethylamine (TEA) . Note: Solution will become basic.

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane filter and degas.

Gradient Program

While an isocratic method (approx. 40:60 Buffer:ACN) may suffice, a gradient is recommended to clear potential late-eluting synthetic impurities (e.g., dimers).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Initial Equilibration
10.03070Linear Gradient
15.03070Isocratic Hold (Wash)
15.17030Return to Initial
20.07030Re-equilibration

Standard and Sample Preparation

Diluent Selection

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v). Rationale: Matches the initial gradient strength to prevent "solvent shock" which causes peak distortion.

Stock Standard Preparation
  • Weigh accurately 25 mg of 4-Chloro-2-propylpyridine Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

Working Standard
  • Pipette 1.0 mL of Stock Standard into a 10 mL volumetric flask.

  • Dilute to volume with Diluent (Conc: 100 µg/mL).

System Suitability & Validation Parameters

Before analyzing unknown samples, the system must meet specific acceptance criteria (SST).

Analytical Workflow

Workflow Prep 1. Prep Buffer (pH 3.0 + TEA) Equil 2. Equilibrate (>20 mins) Prep->Equil SST 3. Inject Standard (5 Replicates) Equil->SST Check 4. Check Specs (Tailing < 1.5) SST->Check Check->Equil Fail (Re-condition) Sample 5. Run Samples Check->Sample Pass

Figure 2: Routine analytical workflow for QC release.

Acceptance Criteria
ParameterAcceptance LimitCalculation Reference
Retention Time %RSD NMT 2.0%USP <621>
Peak Area %RSD NMT 2.0%USP <621>
Tailing Factor (T) NMT 1.5

Theoretical Plates (N) NLT 5000

Note: If Tailing Factor > 1.5, increase TEA concentration slightly (up to 0.5%) or replace the column with a fresh base-deactivated unit.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Link

  • Dolan, J. W. (2002).[3] Separation of Basic Compounds. LCGC North America. (General reference for silanol suppression strategies).

  • PubChem. (2023). Compound Summary: 4-Chloropyridine (Analogous Chemistry).[4][3]Link[4]

Sources

Application Note: High-Yield Protocol for N-Oxidation of 4-Chloro-2-propylpyridine

[1]

Strategic Rationale & Scope

This application note details the laboratory-scale synthesis of 4-Chloro-2-propylpyridine N-oxide , a critical intermediate for functionalizing the pyridine ring at the C4 position. Pyridine N-oxides possess a unique "push-pull" electronic character; the N-oxide oxygen donates electron density to the ring (facilitating electrophilic substitution at C2/C4) while simultaneously withdrawing density via induction, making the C2/C4 positions highly susceptible to nucleophilic displacement.[1]

Why this Protocol?

While industrial scales often utilize hydrogen peroxide (


-Chloroperoxybenzoic acid (

-CPBA)
  • Selectivity:

    
    -CPBA operates under mild conditions (0°C to RT), preventing the hydrolysis of the C4-chlorine substituent, which can occur under the harsh, acidic reflux conditions of the 
    
    
    /AcOH method.
  • Solubility: The lipophilic propyl chain at C2 ensures the substrate dissolves well in DCM, facilitating a homogeneous reaction.

  • Safety: This protocol includes specific quenching steps to neutralize excess peroxides, mitigating explosion risks associated with concentrating peroxy-intermediates.

Chemical Mechanism

The reaction proceeds via the Bartlett mechanism , a concerted electrophilic attack of the peracid oxygen onto the pyridine nitrogen lone pair.

Graphviz Diagram: Mechanistic Pathway

The following diagram illustrates the "Butterfly" transition state and the electronic activation.

MechanismSubstrate4-Chloro-2-propylpyridine(Nucleophile)TSButterfly Transition State(Concerted O-Transfer)Substrate->TSN-Lone Pair AttackmCPBAm-CPBA(Electrophile)mCPBA->TSO-O Bond CleavageProduct4-Chloro-2-propylpyridine N-oxideTS->ProductByproductm-Chlorobenzoic Acid(m-CBA)TS->Byproduct

Figure 1: Concerted oxygen transfer mechanism. The transition state involves a spiro-like orientation where the peracid proton is transferred intramolecularly to the carbonyl oxygen.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]RoleHazards
4-Chloro-2-propylpyridine 155.621.0SubstrateIrritant

-CPBA (77% max)
172.571.2 - 1.5OxidantOxidizer, Corrosive, Shock Sensitive
Dichloromethane (DCM) 84.93SolventSolventVolatile, Carcinogen susp.
Sat. aq.

-WashBase-
Sodium Sulfite (

)
126.04QuenchReductant-

Safety Note: Commercial

not

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-propylpyridine (1.0 equiv) in DCM (concentration ~0.1 M).

  • Cooling: Place the flask in an ice-water bath (0°C) and allow to equilibrate for 10 minutes.

  • Addition: Dissolve

    
    -CPBA  (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes.
    
    • Why? The reaction is exothermic. Rapid addition can cause solvent boiling or loss of regiocontrol (though less relevant here, heat control is vital for safety).

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours.

Phase 2: Monitoring & Quenching
  • TLC Monitoring: Check reaction progress using TLC (Eluent: 5% MeOH in DCM).

    • Observation: The N-oxide product will be significantly more polar (lower

      
      ) than the starting pyridine.
      
    • Starch-Iodide Test: Dip a starch-iodide paper into the reaction mixture. It should turn dark blue/black, confirming excess oxidant is present (required for full conversion).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C.

  • Peroxide Neutralization: Slowly add saturated aqueous

    
     or 
    
    
    solution. Stir vigorously for 10 minutes.
    • Validation: Test the organic layer again with starch-iodide paper. It should remain white (no color change), indicating all active peroxides are destroyed.

Phase 3: Workup & Purification[4]
  • Base Wash (Critical Step): Transfer the mixture to a separatory funnel.[5] Wash the organic layer 3x with saturated aqueous

    
     (or 1M NaOH).
    
    • Mechanism:[5][6][7][8][9] This converts the byproduct (

      
      -chlorobenzoic acid) into its water-soluble sodium salt (
      
      
      -chlorobenzoate), removing it from the organic phase.
  • Extraction: If the aqueous layer is cloudy, back-extract with a small portion of DCM to recover any dissolved N-oxide.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • The crude residue is often pure enough for subsequent steps (>90%).

    • If purification is required, use flash column chromatography on silica gel.[5] Gradient: 100% DCM

      
       95:5 DCM:MeOH.
      
Graphviz Diagram: Experimental Workflow

WorkflowStartStart: Dissolve Substratein DCM (0°C)AddOxAdd m-CPBA (dropwise)Stir 3-6h @ RTStart->AddOxCheckTLC & Starch-Iodide Test(Complete?)AddOx->CheckCheck->AddOxNo (Add more oxidant)QuenchQuench with Na2SO3(Destroy Peroxides)Check->QuenchYesWashWash with NaHCO3(Remove m-CBA byproduct)Quench->WashDryDry (Na2SO4) & ConcentrateWash->DryEndFinal Product:4-Chloro-2-propylpyridine N-oxideDry->End

Figure 2: Step-by-step process flow for N-oxidation and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet

-CPBA
Add an additional 0.2–0.5 equiv of oxidant. Ensure reagent is stored at 4°C.
Product Loss in Aqueous N-oxides are water solubleDo not use large volumes of water for washes. Saturate aqueous layer with NaCl (brine) during back-extraction.
White Solid in Product Residual

-CBA
The base wash was insufficient. Dissolve crude in DCM and wash again with 1M NaOH. Alternatively, filter the solid (m-CBA is less soluble in cold DCM than the product).
De-chlorination Nucleophilic attack by waterEnsure the reaction remains neutral/basic during workup. Avoid strong acidic conditions or high heat.

Characterization Guidelines

To validate the synthesis, look for these key spectral signatures:

  • 1H NMR (CDCl3):

    • Deshielding: Protons adjacent to the nitrogen (C6-H and the propyl

      
       at C2) will shift downfield compared to the starting material due to the positive charge on Nitrogen.
      
    • C6-H: Typically appears as a doublet around

      
       8.1 - 8.3 ppm.
      
    • C3-H: Often shifts to

      
       7.2 - 7.4 ppm.
      
  • Mass Spectrometry (ESI):

    • Expect a molecular ion peak of

      
       (for 
      
      
      ).
    • Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

    • Fragmentation: N-oxides often show a characteristic loss of oxygen [M-16] in the mass spec source.

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Pyridine reactivity).
  • University of Rochester. (n.d.).[9] Workup: mCPBA Oxidation. Not Voodoo X. Link

  • Dougherty, J. et al. (2017). Standard Operating Procedure: 3-Chloroperbenzoic acid (mCPBA).[5] UCLA Chemistry & Biochemistry. Link

Application Notes and Protocols for the Derivatization of 4-Chloro-2-propylpyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 4-Chloro-2-propylpyridine Scaffold

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of clinically significant pharmaceuticals. Its unique electronic properties, characterized by an electron-deficient aromatic system, render it a versatile platform for chemical modification. 4-Chloro-2-propylpyridine, in particular, offers two primary sites for derivatization: the electrophilic carbon at the C4 position, activated by the chloro leaving group, and the propyl side chain at the C2 position. The electron-withdrawing nature of the pyridine nitrogen enhances the susceptibility of the C4 position to nucleophilic attack, making it a prime target for introducing diverse functionalities.[1][2] This strategic derivatization is pivotal for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of lead compounds in drug discovery programs.[3][4]

This guide provides a comprehensive overview of the derivatization strategies for 4-chloro-2-propylpyridine, with detailed protocols for key reactions and subsequent biological assays. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Chemical Reactivity and Derivatization Strategies

The derivatization of 4-chloro-2-propylpyridine primarily revolves around the displacement of the C4 chloro substituent. The most common and effective strategies include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for introducing a variety of nucleophiles at the C4 position. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex).[1] The electron-withdrawing effect of the ring nitrogen atom significantly stabilizes the negative charge in this intermediate, thereby facilitating the substitution.[5][6] Common nucleophiles include amines, thiols, and alkoxides, allowing for the synthesis of a wide array of 4-substituted-2-propylpyridine derivatives.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Aliphatic Amine

This protocol details the synthesis of 4-(piperidin-1-yl)-2-propylpyridine, a common structural motif in biologically active molecules.

Workflow for SNAr Derivatization

sn_ar_workflow reagents Reagents: - 4-Chloro-2-propylpyridine - Piperidine - K2CO3 - DMF reaction_setup Reaction Setup: - Combine reagents in a sealed vessel - Heat at 120°C reagents->reaction_setup 1. Combine workup Work-up: - Cool to RT - Dilute with water - Extract with EtOAc reaction_setup->workup 2. React & Cool purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purification 3. Isolate product Product: 4-(Piperidin-1-yl)-2-propylpyridine purification->product 4. Purify

Caption: Workflow for the SNAr derivatization of 4-chloro-2-propylpyridine.

Materials:

  • 4-Chloro-2-propylpyridine

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask or sealed tube, add 4-chloro-2-propylpyridine (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Add piperidine (1.2 eq.) followed by potassium carbonate (2.0 eq.).

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(piperidin-1-yl)-2-propylpyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.[7][8] This reaction is catalyzed by a palladium complex and requires a base. The use of chloropyridines in Suzuki couplings is well-established, offering a cost-effective alternative to bromo- or iodo-pyridines.[9]

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd_ox Ar-Pd(II)(X)L_n pd0->pd_ox Oxidative Addition (R-X) pd_trans Ar-Pd(II)(Ar')L_n pd_ox->pd_trans Transmetalation (R'-B(OH)2) pd_trans->pd0 product Ar-Ar' pd_trans->product Reductive Elimination final_product R-R' start R-X + R'-B(OH)2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Chloro-2-propylpyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos

  • Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (solvent mixture)

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • In a reaction vessel, combine 4-chloro-2-propylpyridine (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., Na₂CO₃, 3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and the phosphine ligand (e.g., PPh₃, 0.1 eq.).

  • De-gas the solvent mixture (e.g., 1,4-dioxane/water 4:1) by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the de-gassed solvent to the reaction vessel.

  • Heat the mixture to 90-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and proceed with an aqueous work-up similar to Protocol 1.

  • Purify the product by column chromatography to yield the 4-aryl-2-propylpyridine derivative.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] It is particularly useful for coupling aryl halides with a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions.[12] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[2]

Materials:

  • 4-Chloro-2-propylpyridine

  • Amine (e.g., aniline or a secondary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or BrettPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard work-up and purification reagents

Procedure:

  • Set up the reaction under a strict inert atmosphere (glovebox or Schlenk line).

  • To a dry reaction vessel, add the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.1 eq.), and the base (1.5 eq.).

  • Add the 4-chloro-2-propylpyridine (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous solvent (toluene or dioxane).

  • De-gas the mixture with an inert gas.

  • Heat the reaction to 80-110 °C.[13]

  • Monitor the reaction's progress. Upon completion, cool the mixture.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Reaction TypeKey ReagentsTypical ConditionsProduct Class
SNAr Amine, Thiol, or Alkoxide Nucleophile; Base (e.g., K₂CO₃)High Temperature (100-150 °C) in a polar aprotic solvent (e.g., DMF, DMSO)4-Amino-, 4-Thio-, or 4-Alkoxy-2-propylpyridines
Suzuki-Miyaura Arylboronic Acid, Pd Catalyst, Phosphine Ligand, Base80-110 °C in a solvent mixture like dioxane/water4-Aryl-2-propylpyridines
Buchwald-Hartwig Amine, Pd Catalyst, Bulky Phosphine Ligand, Strong Base80-110 °C in an anhydrous aprotic solvent (e.g., toluene)4-Amino-2-propylpyridines

Application in Biological Assays

The derivatization of 4-chloro-2-propylpyridine is a crucial step in generating compound libraries for screening in various biological assays. The newly introduced functional groups can serve as pharmacophores, improve binding affinity to biological targets, or modulate pharmacokinetic properties.

Protocol 4: General Protocol for Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a general method to assess the anti-proliferative activity of the synthesized derivatives on a cancer cell line.[14]

Workflow for MTT Assay

mtt_workflow cell_seeding Cell Seeding: - Plate cells in a 96-well plate - Incubate for 24h compound_treatment Compound Treatment: - Add serial dilutions of derivatives - Incubate for 48-72h cell_seeding->compound_treatment 1. Adherence mtt_addition MTT Addition: - Add MTT reagent - Incubate for 2-4h compound_treatment->mtt_addition 2. Incubation formazan_solubilization Formazan Solubilization: - Add solubilization solution (e.g., DMSO) mtt_addition->formazan_solubilization 3. Metabolism readout Readout: - Measure absorbance at 570 nm formazan_solubilization->readout 4. Measurement

Caption: General workflow for an MTT-based cell proliferation assay.

Materials:

  • Synthesized 4-chloro-2-propylpyridine derivatives

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a buffered solution of SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compounds. Include appropriate controls (vehicle control, positive control).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values for the active compounds.

Protocol 5: Sample Preparation for LC-MS/MS Analysis in Biological Matrices

Accurate quantification of the synthesized derivatives in biological matrices like plasma or urine is essential for pharmacokinetic studies.[15][16] This protocol describes a protein precipitation method for sample preparation.[15]

Materials:

  • Biological matrix (e.g., plasma)

  • Synthesized derivative as an analytical standard

  • Internal standard (preferably a stable isotope-labeled version of the analyte)

  • Ice-cold methanol or acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.[15]

  • Add a known concentration of the internal standard.

  • Add 300 µL of ice-cold methanol to precipitate the proteins.[15]

  • Vortex the mixture for 30 seconds.[15]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.

Conclusion

4-Chloro-2-propylpyridine is a valuable starting material for the synthesis of diverse libraries of pyridine derivatives with potential biological activities. The protocols outlined in this application note for SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide robust methods for its derivatization. The subsequent protocols for biological screening and analytical sample preparation offer a clear pathway for the evaluation of these novel compounds in a drug discovery context. Careful consideration of the reaction mechanisms and optimization of the reaction conditions are paramount for successful synthesis and downstream applications.

References

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (URL: [Link])

  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: [Link])

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (URL: [Link])

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF - ResearchGate. (URL: [Link])

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Who we serve. (URL: [Link])

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed. (URL: [Link])

  • Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition - PubMed. (URL: [Link])

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

  • (PDF) Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (URL: [Link])

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (URL: [Link])

  • High‐Throughput Drug Derivatization and Bioassay by Desorption Electrospray Ionization Mass Spectrometry - PMC - NIH. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed. (URL: [Link])

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - MDPI. (URL: [Link])

  • nucleophilic aromatic substitutions - YouTube. (URL: [Link])

  • (PDF) Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices - ResearchGate. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. (URL: [Link])

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - ResearchGate. (URL: [Link])

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: [Link])

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines - American Chemical Society. (URL: [Link])

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (URL: [Link])

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: [Link])

Sources

Use of 4-Chloro-2-propylpyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-propylpyridine (CAS 93856-98-5) is a specialized heterocyclic building block valued in medicinal chemistry for its ability to introduce a pyridine scaffold with a specific lipophilic profile. Unlike its methyl analog (4-chloro-2-picoline), the 2-propyl group provides increased steric bulk and lipophilicity (


cLogP 

+1.0), which can be critical for modulating the blood-brain barrier (BBB) permeability and metabolic stability of drug candidates.

This guide details the handling, reactivity, and validated protocols for utilizing 4-Chloro-2-propylpyridine in high-value transformations, specifically Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (


) .

Chemical Profile & Strategic Value

PropertyData
Chemical Name 4-Chloro-2-propylpyridine
CAS Number 93856-98-5 (Free base) / 98420-92-9 (HCl salt)
Molecular Formula

Molecular Weight 155.62 g/mol
Predicted LogP ~2.9 (vs. 1.9 for 2-methyl analog)
Physical State Colorless to pale yellow oil (Free base)
Storage Inert atmosphere, 2-8°C (Hygroscopic as HCl salt)

Strategic Application in Drug Design:

  • Lipophilic Tuning: The propyl chain increases the partition coefficient (

    
    ), often used to improve potency in hydrophobic binding pockets where a methyl group is insufficient.
    
  • Metabolic Steering: While the n-propyl group introduces potential metabolic soft spots (

    
    -oxidation), it avoids the benzylic-like reactivity of a methyl group, altering the metabolic clearance profile.
    
  • Reactivity: The C4-chlorine is highly activated for nucleophilic attack due to the electron-deficient nature of the pyridine ring, particularly when the nitrogen is protonated or complexed with a Lewis acid.

Reactivity Map & Signaling Pathways

The following diagram illustrates the primary divergent pathways available for this scaffold. The C4-position is the primary electrophilic site, while the C2-propyl group remains stable under standard cross-coupling conditions.

ReactivityMap Start 4-Chloro-2-propylpyridine (Electrophile) Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Start->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd(0), HNR2 Strong Base SNAr SNAr Displacement (Alkoxides/Amines) Start->SNAr Nu-H, Base Heat (No Metal) NOxide N-Oxidation (Metabolic Activation) Start->NOxide mCPBA or H2O2 Prod_Suzuki 4-Aryl-2-propylpyridine Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino-2-propylpyridine Buchwald->Prod_Buchwald Prod_SNAr 4-Alkoxy-2-propylpyridine SNAr->Prod_SNAr

Caption: Divergent synthetic pathways for 4-Chloro-2-propylpyridine utilizing the activated C4-chloride.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-(4-methoxyphenyl)-2-propylpyridine (Biaryl formation). Mechanism: Palladium-catalyzed cross-coupling.[1] The electron-deficient pyridine facilitates oxidative addition, but the basic nitrogen can poison catalysts; therefore, phosphine choice is critical.

Reagents:

  • 4-Chloro-2-propylpyridine (1.0 equiv)[2][3]

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the boronic acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe, followed by 4-Chloro-2-propylpyridine (1.0 equiv).

    • Note: If using the HCl salt, add an extra 1.0 equiv of base to neutralize the salt in situ.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of boronic acid fragment + MW of pyridine - HCl).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate.

  • Purification: Wash the filtrate with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    

Self-Validating Check:

  • Success Indicator: Disappearance of the starting chloride (Rt ~ X min) and appearance of the highly UV-active biaryl product.

  • Troubleshooting: If conversion is low, switch to XPhos Pd G2 precatalyst, which is more robust against nitrogen-containing heterocycles.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 4-morpholino-2-propylpyridine. Mechanism: Addition-Elimination.[4] The pyridine nitrogen (especially if protonated) activates the C4 position. This method avoids transition metals.

Reagents:

  • 4-Chloro-2-propylpyridine (1.0 equiv)[2][3]

  • Morpholine (3.0 equiv) - Acts as both nucleophile and base/solvent.

  • Solvent: NMP (N-methylpyrrolidone) or DMSO.

  • Optional:

    
     (if using non-liquid amines).
    

Step-by-Step Methodology:

  • Setup: Dissolve 4-Chloro-2-propylpyridine in NMP (concentration ~0.5 M).

  • Addition: Add Morpholine (3.0 equiv).

  • Thermal Activation: Heat the sealed vessel to 120°C for 16 hours.

    • Microwave Option: 150°C for 30 minutes in a microwave reactor.

  • Quench: Pour the reaction mixture into water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). The product is basic; ensure the aqueous layer is pH > 10.

  • Purification: Wash organic layers with water (to remove NMP) and brine. Concentrate and purify.

Self-Validating Check:

  • Success Indicator: A significant polarity shift in TLC (product is more polar/basic than starting material).

  • Causality: High temperature is required because the propyl group is electron-donating (via induction), slightly deactivating the ring compared to a simple 4-chloropyridine.

Synthesis Workflow (Upstream)

If the specific building block is unavailable, it is typically synthesized from 2-propylpyridine via N-oxidation and chlorination.

SynthesisRoute cluster_safety Safety Critical Step1 2-Propylpyridine (Starting Material) Step2 Intermediate: 2-Propylpyridine N-Oxide Step1->Step2 H2O2, AcOH 70°C, 12h Step3 Product: 4-Chloro-2-propylpyridine Step2->Step3 POCl3 Reflux, 4h

Caption: Industrial synthesis route. Note: POCl3 chlorination is exothermic and releases HCl gas.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2762846, 4-Chloro-2-phenylpyridine (Analogous Reactivity). Retrieved from [Link].

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational Suzuki Protocol).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Ed.[5] Wiley.[6] (Mechanistic basis for Pyridine reactivity and

    
     at C4).
    
  • Spivey, A. C., & Arseniyadis, S. (2004).Nucleophilic Aromatic Substitution of Pyridines. Angewandte Chemie International Edition.

Sources

Experimental procedure for the synthesis of 4-amino-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of 4-amino-2-propylpyridine presents a classic challenge in pyridine functionalization: nucleophilic aromatic substitution (


) or electrophilic substitution (

) on a standard pyridine ring is electronically difficult due to the nitrogen atom's electron-withdrawing nature. Direct amination of 2-propylpyridine is not feasible with high regioselectivity.

To overcome this, we utilize N-oxide activation . Converting the pyridine nitrogen to an N-oxide reverses the electronic bias, increasing electron density at the C2 and C4 positions via mesomeric donation. Since the C2 position is blocked by the propyl group, nitration occurs selectively at the C4 position. A subsequent reduction step simultaneously converts the nitro group to an amine and deoxygenates the pyridine ring.

The Synthetic Pathway:

  • N-Oxidation: 2-propylpyridine

    
     2-propylpyridine-N-oxide.
    
  • Electrophilic Nitration: 2-propylpyridine-N-oxide

    
     4-nitro-2-propylpyridine-N-oxide.
    
  • Reductive Deoxygenation: 4-nitro-2-propylpyridine-N-oxide

    
     4-amino-2-propylpyridine.
    

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves energetic nitration reactions and handling of pyrophoric metal dusts.

Hazard ClassRisk DescriptionMitigation Strategy
Exothermic Oxidation Reaction with mCPBA is exothermic; potential for thermal runaway.Strict temperature control (

C) during addition.
Explosive Nitration Nitration of N-oxides can be vigorous. Intermediate nitro-N-oxides are potentially shock-sensitive.Use blast shields. Do not distill nitro-intermediates to dryness.
Acid Corrosivity Fuming

and

cause severe burns.
Full PPE (Face shield, acid-resistant gloves/apron).
Pyrophoric Iron Activated iron powder can self-heat.Keep wet with solvent; dispose of under water/acid neutralization.

Experimental Protocol

Stage 1: N-Oxidation of 2-Propylpyridine

Objective: Activate the pyridine ring for electrophilic attack.

Reagents:

  • 2-Propylpyridine (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, 10 mL/g substrate)

  • 10%

    
     (aq), 
    
    
    
    (sat. aq)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-propylpyridine and DCM. Cool to 0°C using an ice/salt bath.

  • Addition: Dissolve mCPBA in DCM. Add this solution dropwise to the RBF over 60 minutes, maintaining internal temperature

    
    C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 18–24 hours . Monitor by TLC (MeOH:DCM 1:9); the N-oxide is significantly more polar (lower

    
    ) than the starting material.
    
  • Quench: Cool to 0°C. Slowly add 10%

    
     to destroy excess peroxide (starch-iodide test negative).
    
  • Workup: Wash the organic layer with saturated

    
     (
    
    
    
    ) to remove m-chlorobenzoic acid byproduct.
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo. The crude N-oxide is typically a viscous yellow oil or low-melting solid, sufficiently pure for nitration [1].
    
Stage 2: Regioselective Nitration

Objective: Introduce the nitrogen functionality at the C4 position.

Reagents:

  • 2-Propylpyridine-N-oxide (Crude from Stage 1)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    )
    

Procedure:

  • Acid Preparation: In a separate flask, carefully prepare a mixed acid solution (

    
     : Fuming 
    
    
    
    , 1:1 v/v) at 0°C. Exothermic.
  • Addition: Add the 2-propylpyridine-N-oxide slowly to the mixed acid at 0°C.

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. The N-oxide directs the nitro group primarily to the 4-position (para).

  • Quench: Cool to RT, then pour the reaction mixture onto crushed ice (approx. 5x volume).

  • Neutralization: Carefully adjust pH to ~8 using solid

    
     or 50% NaOH. Caution: Massive gas evolution (
    
    
    
    ) and heat.
  • Extraction: Extract with DCM (

    
    ). The 4-nitro-2-propylpyridine-N-oxide will partition into the organic phase.
    
  • Purification: Concentrate. Recrystallize from ethanol or acetone if necessary to remove any 2-nitro isomers (though steric hindrance at C2/C6 usually favors C4 high purity) [2].

Stage 3: Reductive Deoxygenation (Fe/Acetic Acid)

Objective: Reduce the nitro group to an amine and remove the N-oxide oxygen in a "one-pot" process.

Reagents:

  • 4-Nitro-2-propylpyridine-N-oxide

  • Iron Powder (Fe, 325 mesh, 4.0 equiv)

  • Glacial Acetic Acid (AcOH) (Solvent)

Procedure:

  • Setup: Suspend the nitro-N-oxide precursor in glacial acetic acid (10 mL/g).

  • Activation: Heat to 80°C .

  • Addition: Add Iron powder portion-wise over 30 minutes. The reaction is exothermic; maintain gentle reflux.

  • Reflux: Stir at reflux (approx. 118°C) for 3–5 hours. The iron reduces the

    
     to 
    
    
    
    and deoxygenates the ring nitrogen.
  • Filtration: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash the pad with ethyl acetate.

  • Basification: Concentrate the filtrate to remove bulk acetic acid. Dilute residue with water and basify to pH >10 with 20% NaOH.

  • Final Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude 4-amino-2-propylpyridine can be purified by recrystallization (toluene/hexanes) or column chromatography (DCM/MeOH/

    
    ) [3, 4].
    

Reaction Workflow Visualization

The following diagram illustrates the chemical pathway and logic flow.

SynthesisPath Start 2-Propylpyridine (Precursor) Step1 N-Oxidation (mCPBA, DCM, 0°C) Start->Step1 Activation Inter1 2-Propylpyridine-N-oxide (Activated Ring) Step1->Inter1 Step2 Nitration (HNO3/H2SO4, 100°C) Inter1->Step2 Directs to C4 Inter2 4-Nitro-2-propylpyridine-N-oxide (Electrophilic Subst. at C4) Step2->Inter2 Step3 Reduction/Deoxygenation (Fe, AcOH, Reflux) Inter2->Step3 -NO2 to -NH2 N-O to N Final 4-Amino-2-propylpyridine (Target) Step3->Final

Figure 1: Step-wise synthesis pathway converting 2-propylpyridine to 4-amino-2-propylpyridine via N-oxide activation.

Quantitative Data Summary

ParameterStage 1 (N-Oxidation)Stage 2 (Nitration)Stage 3 (Reduction)
Limiting Reagent 2-PropylpyridinePyridine-N-oxideNitro-N-oxide
Key Reagent mCPBA (1.2 eq)Fuming

(Excess)
Fe Powder (4.0 eq)
Temperature 0°C

RT
90–100°C118°C (Reflux)
Time 18–24 h4–6 h3–5 h
Typical Yield 85–95%60–75%70–85%
Appearance Yellow Oil/SolidYellow Crystalline SolidWhite/Off-white Solid

References

  • Baran Lab (Scripps). "Pyridine N-Oxides: Synthesis and Reactivity." Baran Group Meeting Notes, 2012.

  • Organic Syntheses. "Nitration of Pyridine-N-Oxide." Org.[1][2][3] Synth.1953 , 33, 79.

  • GuideChem. "Synthesis of 4-Aminopyridine by Reduction of 4-Nitropyridine-N-oxide." Application Note, 2024.

  • ChemicalBook. "Synthesis of 4-Amino-2-chloropyridine (Homologous Protocol)." ChemicalBook Application Data, 2019.[4]

Sources

Application Notes and Protocols for the Quality Control of 4-Chloro-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a suite of robust analytical methodologies for the stringent quality control of 4-Chloro-2-propylpyridine, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As a Senior Application Scientist, this document is crafted not merely as a set of instructions, but as a detailed narrative explaining the scientific rationale behind the selection of each technique and the specific experimental parameters. We will delve into chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) for purity and volatile impurity analysis, and High-Performance Liquid Chromatography (HPLC) for assay and non-volatile impurity profiling. Furthermore, we will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structural confirmation and titrimetric analysis for a classic, reliable assay. Each protocol is designed as a self-validating system, incorporating system suitability tests to ensure data integrity, in alignment with international regulatory standards.

Introduction: The Imperative for Rigorous Quality Control

4-Chloro-2-propylpyridine is a substituted pyridine derivative whose purity is paramount to the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) or chemical product. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced product yield, or instability.[1][2] These impurities can originate from starting materials, by-products of the synthesis, or degradation products.[1] Therefore, a multi-faceted analytical approach is essential to ensure that each batch of 4-Chloro-2-propylpyridine conforms to pre-defined quality attributes.

This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. The methodologies are grounded in fundamental principles and validated against international guidelines, such as those from the International Council for Harmonisation (ICH).[1]

Physicochemical Properties & Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.

Table 1: Physicochemical Properties of 4-Chloro-2-propylpyridine and its Analogs

PropertyPredicted/Reported ValueRationale for Analytical Relevance
Molecular Formula C₈H₁₀ClNEssential for mass spectrometry and calculation of molar concentrations.
Molecular Weight 155.62 g/mol Used for all quantitative calculations.
Appearance Colorless to light yellow liquidA simple but critical quality attribute. Deviations can indicate degradation or impurities.
Boiling Point ~180 °C (Predicted for analog)[3]The relatively high boiling point and thermal stability make it highly suitable for Gas Chromatography (GC) analysis.[4]
Density ~1.075 g/cm³ (Predicted for analog)[3]Important for converting mass to volume in sample and standard preparation.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)Dictates the choice of diluent for sample preparation in both GC and HPLC.
UV Absorbance Pyridine ring exhibits UV absorbance (~260-270 nm)Enables sensitive detection by HPLC with a UV detector.[5]

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is the cornerstone of quality control for organic intermediates, offering high-resolution separation of the main component from its impurities.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): Assay, Purity, and Identification of Volatile Impurities

Expertise & Causality: GC is the method of choice for analyzing volatile and semi-volatile thermally stable compounds like 4-Chloro-2-propylpyridine. Its high efficiency separates closely related structural isomers and process impurities. Coupling GC with a Mass Spectrometer (MS) provides a dual-validation system: the retention time from the GC offers quantitative information, while the mass spectrum provides definitive identification of the main peak and any separated impurities by comparing their fragmentation patterns to a spectral library.[7]

Protocol 1: GC-MS Method for Purity Assay and Impurity Profiling

1. Instrumentation and Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This non-polar column provides excellent separation for a wide range of compounds and is robust.[4]
  • Carrier Gas: Helium, 99.999% purity.
  • Vials: 2 mL amber glass vials with PTFE-lined septa.
  • Syringe: 10 µL GC syringe.

2. Reagents and Standards:

  • Diluent: Dichloromethane (DCM), HPLC grade.
  • 4-Chloro-2-propylpyridine Reference Standard (RS), of known purity (e.g., >99.5%).
  • Internal Standard (IS): Naphthalene (or another stable, non-interfering aromatic compound), GC grade.

3. Standard and Sample Preparation:

  • Internal Standard Stock Solution (IS): Accurately weigh ~50 mg of Naphthalene and dissolve in 50 mL of DCM (1 mg/mL).
  • Reference Standard Solution: Accurately weigh ~50 mg of 4-Chloro-2-propylpyridine RS into a 50 mL volumetric flask. Add 1.0 mL of IS Stock Solution and dilute to volume with DCM. (Concentration ~1 mg/mL).
  • Sample Solution: Accurately weigh ~50 mg of the 4-Chloro-2-propylpyridine sample into a 50 mL volumetric flask. Add 1.0 mL of IS Stock Solution and dilute to volume with DCM.

4. Chromatographic Conditions:

Table 2: GC-MS Operating Parameters

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample without degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for the main component.
Injection Volume 1.0 µLStandard volume for good sensitivity and reproducibility.
Carrier Gas Flow Helium, 1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS performance.
Oven Program Initial: 80 °C, hold 2 minAllows for solvent focusing.
Ramp 1: 15 °C/min to 280 °CProvides good separation of early and late eluting impurities.
Hold: 5 min at 280 °CEnsures all high-boiling point impurities are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 amuCovers the molecular ion of the analyte and potential low/high mass impurities.

5. System Suitability Test (SST): A Self-Validating System

  • Inject the Reference Standard Solution five times.
  • Tailing Factor (T): For the 4-Chloro-2-propylpyridine peak, T ≤ 1.5. Rationale: Ensures good peak shape and minimizes integration errors.
  • Resolution (Rₛ): Resolution between 4-Chloro-2-propylpyridine and the internal standard should be ≥ 2.0. Rationale: Guarantees accurate integration of both peaks.
  • Relative Standard Deviation (%RSD): The %RSD for the ratio of the peak area of the analyte to the internal standard should be ≤ 2.0%. Rationale: Demonstrates the precision of the injection and system.

6. Data Analysis:

  • Assay (% w/w): Calculate using the internal standard method.
  • Impurities: Report any impurity ≥ 0.05%. Identify impurities by matching their mass spectra against a reference library (e.g., NIST).

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample & RS P2 Add Internal Standard (IS) P1->P2 P3 Dilute with DCM P2->P3 A1 Inject into GC P3->A1 A2 Separate on DB-5ms Column A1->A2 A3 Detect by FID & MS A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Assay vs. RS D1->D2 D3 Identify Impurities (MS Library) D1->D3 D4 Generate Report D2->D4 D3->D4

High-Performance Liquid Chromatography (HPLC): Assay and Non-Volatile Impurity Profiling

Expertise & Causality: While GC is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities that may be present. A reversed-phase HPLC (RP-HPLC) method is ideal for a moderately polar compound like 4-Chloro-2-propylpyridine.[8] A C18 column provides a hydrophobic stationary phase, and a mobile phase consisting of an organic solvent (like acetonitrile) and a buffered aqueous solution allows for fine-tuning the separation. A UV detector is highly effective due to the chromophoric nature of the pyridine ring.

Protocol 2: RP-HPLC Method for Assay and Impurity Determination

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: A workhorse column for reversed-phase chromatography, offering good resolution and peak shape.
  • Vials: 2 mL amber glass vials with PTFE-lined septa.

2. Reagents and Standards:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: Phosphoric acid provides a low pH to ensure the pyridine nitrogen is protonated, leading to consistent peak shapes and retention.[8]
  • Mobile Phase B: Acetonitrile.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • 4-Chloro-2-propylpyridine Reference Standard (RS), of known purity.

3. Standard and Sample Preparation:

  • Reference Standard Solution (Assay): Accurately weigh ~25 mg of RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ~0.5 mg/mL).
  • Sample Solution (Assay): Prepare in the same manner as the Reference Standard Solution using the sample.
  • Reference Standard Solution (Impurities): Transfer 1.0 mL of the Assay Reference Standard Solution to a 100 mL volumetric flask and dilute to volume with diluent. This represents the 1.0% level for impurity calculations.

4. Chromatographic Conditions:

Table 3: HPLC Operating Parameters

ParameterSettingRationale
Mobile Phase Gradient Elution (See Table 4)A gradient is used to elute any potential non-polar impurities while ensuring the main peak is well-resolved from early eluting polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 270 nmChosen based on the UV absorbance maximum of the pyridine chromophore for optimal sensitivity.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without causing peak distortion.

Table 4: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

5. System Suitability Test (SST): A Self-Validating System

  • Inject the Assay Reference Standard Solution five times.
  • Tailing Factor (T): For the 4-Chloro-2-propylpyridine peak, T ≤ 2.0.
  • Theoretical Plates (N): For the 4-Chloro-2-propylpyridine peak, N ≥ 2000. Rationale: Indicates good column efficiency and separation power.
  • Relative Standard Deviation (%RSD): The %RSD for the peak area and retention time should be ≤ 2.0%. Rationale: Confirms the precision and stability of the system.

6. Data Analysis:

  • Assay (% w/w): Calculate by comparing the peak area of the sample to that of the Reference Standard (external standard method).
  • Impurities (%): Calculate the percentage of each impurity using the area of the main peak in the 1.0% reference solution (area percent method, assuming a relative response factor of 1.0 for unknown impurities).

Spectroscopic and Other Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Identity Confirmation

Expertise & Causality: NMR is an unparalleled technique for the definitive structural elucidation and confirmation of organic molecules. For quality control, ¹H and ¹³C NMR spectra serve as a unique fingerprint of 4-Chloro-2-propylpyridine. The chemical shifts, integration values (for ¹H), and coupling patterns must be consistent with the expected structure. It is also a powerful tool for identifying and quantifying impurities without the need for reference standards for those impurities, provided their structures are known.

Protocol 3: NMR for Identity

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Acceptance Criteria: The resulting spectra must be consistent with the reference spectrum of 4-Chloro-2-propylpyridine, showing the characteristic signals for the propyl chain and the three protons on the pyridine ring.

Karl Fischer Titration: Water Content

Expertise & Causality: Excess water can affect the stability and reactivity of the intermediate in subsequent synthetic steps. Karl Fischer titration is the gold standard for accurately determining water content in organic materials.

Protocol 4: Coulometric Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample and inject it directly into the titration cell.

  • Analysis: The instrument will automatically titrate the water present and calculate the content.

  • Acceptance Criteria: Typically, water content should be ≤ 0.5% w/w, but this limit must be defined based on the requirements of the subsequent manufacturing process.

Method Validation Strategy

Every analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH guideline Q2(R1).[1]

Validation_Pyramid cluster_top Method Goal cluster_middle Performance Characteristics cluster_bottom Validation Output Goal Fit for Intended Purpose (Assay, Purity, Identity) Specificity Specificity Goal->Specificity Linearity Linearity & Range Goal->Linearity Accuracy Accuracy Goal->Accuracy Precision Precision (Repeatability & Intermediate) Goal->Precision LOD LOD Goal->LOD LOQ LOQ Goal->LOQ Robustness Robustness Goal->Robustness Report Validation Report & SOP Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report

Table 5: Validation Parameters for QC Methods

ParameterGC-MS Assay/PurityHPLC Assay/PurityJustification
Specificity YesYesMust demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
Linearity YesYesEssential for accurate quantitation over a defined range (e.g., 80-120% of assay concentration).
Accuracy YesYesDetermined by spike recovery studies at multiple levels to show how close the measured value is to the true value.
Precision YesYesEvaluated at repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.
Limit of Detection (LOD) Yes (for impurities)Yes (for impurities)The lowest amount of an impurity that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Yes (for impurities)Yes (for impurities)The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
Range YesYesThe interval between the upper and lower concentration of analyte for which the method is precise, accurate, and linear.
Robustness YesYesDeliberate small variations in method parameters (e.g., flow rate, temperature) are made to assess the method's reliability.

Conclusion

The quality control of 4-Chloro-2-propylpyridine requires a comprehensive suite of orthogonal analytical techniques. The GC-MS and HPLC protocols detailed herein provide robust, self-validating systems for the determination of assay, purity, and impurity profiles. Complemented by spectroscopic identity confirmation via NMR and specific tests like Karl Fischer titration, these methods ensure that the intermediate meets the stringent quality standards required for pharmaceutical and other high-purity applications. Adherence to these protocols and a thorough validation strategy in line with ICH guidelines will guarantee the reliability and accuracy of the quality control data, ultimately contributing to the safety and efficacy of the final product.

References

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Pramanik, S. K., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(24), 2567-2574. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoropyridine. Retrieved February 7, 2026, from [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved February 7, 2026, from [Link]

  • International Conference on Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of 4-Chloro-2-propylpyridine on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A case of chloropicrin detection by purge and trap gas chromatography/mass spectrometry. Retrieved February 7, 2026, from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SIMPLE AND VALIDATED GAS CHROMATOGRAPHY METHOD FOR THE PURITY AND SINGLE MAXIMUM IMPURITY DETERMINATION OF 4-CHLORO BUTYRYL CHLORIDE. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • ResearchGate. (2024). GC method development and validation of genotoxic impurity.... Retrieved February 7, 2026, from [Link]

  • Eureka. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-phenylpyridine. Retrieved February 7, 2026, from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved February 7, 2026, from [Link]

  • LCGC International. (2019). Separation Science in Drug Development, Part IV: Quality Control. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved February 7, 2026, from [Link]

  • Blog. (2025). What are the quality standards for organic intermediates in different industries?. Retrieved February 7, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). ICH guideline Q11 on development and manufacture of drug substances. Retrieved February 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Purity: Quality Control in Pharmaceutical Intermediate Manufacturing. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-propylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of 4-Chloro-2-propylpyridine (CAS 35792-64-2) , a critical intermediate for various active pharmaceutical ingredients (APIs). While the chlorination of 4-hydroxypyridines is a textbook transformation, the specific introduction of the 2-propyl chain introduces steric and lipophilic factors that can complicate the standard Vilsmeier-Haack or POCl₃ protocols.[1]

This document moves beyond standard literature to address the "hidden variables" —specifically the management of the pyridone-phenol tautomerism, the thermodynamics of the quench, and the suppression of "black tar" formation during scale-up.

Module 1: The Reaction Protocol (The "Make")

The industry-standard route involves the dechlorinative aromatization of 2-propylpyridin-4(1H)-one (also referred to as 4-hydroxy-2-propylpyridine).[1]

Core Reaction Logic

The reaction is not a simple substitution.[2][3][4][5][6] It proceeds via the activation of the pyridone oxygen by phosphorus oxychloride (POCl₃) to form a phosphorodichloridate intermediate, which is then displaced by chloride.

  • The Challenge: The starting material exists primarily as the pyridone tautomer, which is less reactive than the hydroxy form.

  • The Solution: High temperature (reflux) shifts the equilibrium, and the addition of PCl₅ (Phosphorus Pentachloride) acts as a "super-activator," converting the pyridone oxygen more aggressively than POCl₃ alone.

Optimized Protocol
VariableRecommendationScientific Rationale
Stoichiometry 1.0 equiv Substrate : 3.0-5.0 equiv POCl₃Excess POCl₃ acts as both reagent and solvent, ensuring homogeneity and driving the equilibrium.[1]
Additive 0.1 - 0.5 equiv PCl₅Critical for Yield. PCl₅ converts trace moisture to HCl (catalytic) and activates the stubborn pyridone tautomer.
Temperature 105°C - 115°C (Reflux)Required to overcome the activation energy of the C-O bond cleavage.
Time 3 - 5 HoursMonitor by HPLC/TLC. Extended heating (>8h) promotes polymerization ("tarring").
Atmosphere Dry NitrogenPOCl₃ hydrolyzes rapidly.[1] Moisture generates H₃PO₄, a viscous byproduct that traps product.[1]
Visualizing the Pathway

ReactionPathway Start 2-propylpyridin-4(1H)-one (Pyridone Tautomer) Inter Phosphorodichloridate Intermediate Start->Inter POCl3 / PCl5 Reflux (110°C) Prod 4-Chloro-2-propylpyridine Inter->Prod Cl- Attack -PO2Cl2(-) Tar Polymeric Side Products (Black Tar) Inter->Tar Overheating (>130°C) or Moisture Prod->Tar Prolonged Heating

Figure 1: Reaction pathway showing the critical intermediate and the divergence point for tar formation.[1]

Module 2: The Critical Quench (The "Break")

WARNING: 90% of failures occur here. The hydrolysis of excess POCl₃ is violently exothermic.

The "Reverse Quench" Technique

Never add water to the reaction mixture. Always add the reaction mixture to the quench medium.

  • Distillation (Highly Recommended): Before quenching, distill off 70-80% of the excess POCl₃ under reduced pressure (50-60°C).[1] This recovers expensive reagent and drastically reduces the exotherm of the quench.

  • Quench Medium: Crushed ice/water mixture (maintain < 20°C).

  • pH Control: The quench generates massive amounts of HCl and H₃PO₄.

    • Step A: Quench into water (pH drops to <1).

    • Step B: Slowly basify with 50% NaOH or NH₄OH to pH 8-9.[1]

    • Why? The pyridine nitrogen must be deprotonated to be extracted into the organic phase.

Troubleshooting the Quench:

  • Issue: Formation of a sticky "gum" that refuses to dissolve.

  • Cause: Polyphosphoric acids formed by partial hydrolysis.[1]

  • Fix: Adjust pH to >10 temporarily to solubilize the phosphate salts, then extract immediately.

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Old/Wet POCl₃Reagents must be distilled or fresh.[1] Moisture kills the active chlorinating species.
"Black Tar" Formation Thermal RunawayDo not exceed 120°C. Ensure magnetic stirring is vigorous to prevent hot spots.[1]
Product Loss in Aqueous pH too low during extractionThe product is a base (pyridine). If pH < 7, it remains in the water as the hydrochloride salt. Target pH 9-10.
Hydrolysis (Reversion) Quench too hot / too long4-chloropyridines are susceptible to hydrolysis back to the pyridone in hot acid. Keep quench <20°C.
Decision Tree for Optimization

Troubleshooting Problem Low Yield / Purity CheckTLC Check TLC/HPLC Is SM remaining? Problem->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM Starting Material Present NoSM No: Reaction Complete Loss during Workup CheckTLC->NoSM Clean Conversion Action1 Add 0.2 eq PCl5 Check POCl3 quality YesSM->Action1 Action2 Check Aqueous pH Must be > 9.0 NoSM->Action2 Action3 Check Quench Temp Did it exceed 30°C? NoSM->Action3

Figure 2: Diagnostic logic for yield optimization.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no. SOCl₂ is less effective for converting pyridones to chloropyridines because the leaving group (sulfur dioxide/HCl) is not as thermodynamically driven as the formation of the strong P=O bond in POCl₃ reactions. Yields are typically <30% with SOCl₂.[1]

Q2: The product turns dark upon storage. Is it degrading? A: 4-Chloropyridines are inherently unstable as free bases; they can undergo self-quaternization (intermolecular reaction between the pyridine N and the C-Cl bond).[1]

  • Storage: Store as the Hydrochloride Salt (solid) or in solution (DCM/Toluene) at 4°C. Avoid storing as a neat free base oil.

Q3: How do I remove the phosphorus smell? A: The "garlic" smell comes from trace phosphines or P(III) species. An oxidative wash of the organic layer with 10% bleach (sodium hypochlorite) or dilute hydrogen peroxide during workup will eliminate these odors and oxidize residues to water-soluble phosphates.

References

  • Synthesis of 4-chloropyridine derivatives

    • Method for synthesizing 4-chloro-pyridine.[1] Patent CN103360306A.[1] (Describes the core POCl3 chlorination protocol and temperature management).

  • Mechanistic Insight & Additives

    • POCl3-PCl5 mixture: A robust chlorinating agent.[1] Indian Chemical Society.[1] (Details the synergistic effect of PCl5 in chlorinating difficult heterocyclic substrates).

  • Safety & Quenching Protocols

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines.[1] Molecules 2012, 17, 4533-4544.[1] (Discusses the thermodynamics of the quench and safety profiles for large-scale POCl3 reactions).

  • Precursor Synthesis (Contextual)

    • Process for preparing 4-hydroxypyridines.[1][7][8][9][10][11][12] Patent WO2011161612A1.[1] (Provides background on the condensation routes to obtain the 2-substituted-4-hydroxy precursors).

Sources

Reducing byproduct formation in the synthesis of 4-Chloro-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-2-propylpyridine Ticket ID: #PYR-Cl-402 Topic: Minimizing Byproduct Formation & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemistry of Control

The synthesis of 4-Chloro-2-propylpyridine (CAS: 93856-98-5) is a critical transformation in the development of pharmaceutical intermediates. Users typically encounter two main synthetic pathways:

  • The N-Oxide Route: Chlorination of 2-propylpyridine-N-oxide.[1]

  • The Pyridone Route (Recommended): Deoxychlorination of 2-propyl-4-pyridone (4-hydroxy-2-propylpyridine).

The Core Problem: Pyridine chemistry is notoriously "tar-heavy." The electron-deficient ring resists electrophilic attack but is prone to nucleophilic polymerization under the harsh acidic conditions required for chlorination (POCl₃/PCl₅). Furthermore, regioselectivity (C4 vs. C6 substitution) is a persistent challenge in the N-oxide route.

This guide provides self-validating protocols to minimize the three most common byproducts: Regioisomers (2-chloro-6-propylpyridine) , Dimeric Ethers , and Polymeric Tars .

Diagnostic Workflow: Identify Your Failure Mode

Before proceeding, match your experimental observation to the failure modes below:

ObservationLikely CulpritPrimary Byproduct
Product is a mixture of isomers (approx. 60:40 ratio) N-Oxide Route (Non-selective activation)2-Chloro-6-propylpyridine
Reaction mixture turned into a black, viscous tar Thermal Runaway / Wet Reagents Polypyridines (Coking)
Low conversion; presence of high MW solid Incomplete Activation 4,4'-oxybis(2-propylpyridine) (Dimer)

Protocol A: The Pyridone Route (Preferred)

Objective: Deoxychlorination of 2-propyl-4-pyridone with high fidelity.

This route is superior because the oxygen is already installed at the C4 position, eliminating the regioselectivity issues of the N-oxide route. However, it is prone to dimerization.

The Mechanism & Control Strategy

To prevent the formation of the "dimeric ether" (where the product reacts with the starting material), we must ensure the leaving group is highly activated. We utilize a Vilsmeier-Haack type activation using catalytic DMF.

VilsmeierActivation POCl3 POCl3 Vilsmeier Chloroiminium Species (Active Reagent) POCl3->Vilsmeier + DMF DMF DMF (Catalyst) DMF->Vilsmeier Intermediate Activated O-Phosphoryl Species Vilsmeier->Intermediate Pyridone 2-propyl-4-pyridone Pyridone->Intermediate Attack on Vilsmeier Product 4-Chloro-2-propylpyridine Intermediate->Product Cl- Substitution (High Temp) Dimer BYPRODUCT: 4,4'-oxybis-dimer Intermediate->Dimer Attack by Pyridone (If Activation is Slow)

Figure 1: The Vilsmeier-Haack activation pathway. Note that rapid activation prevents the starting material from attacking the intermediate, suppressing dimer formation.

Optimized Protocol
  • Reagent Prep: Ensure POCl₃ is freshly distilled or colorless. Yellow/orange POCl₃ indicates hydrolysis (HCl formation), which catalyzes tar formation.

  • The Setup: In a dry flask under N₂, charge 2-propyl-4-pyridone (1.0 eq).

  • The Catalyst: Add POCl₃ (3.0 - 5.0 eq). Crucial Step: Add DMF (0.1 eq) dropwise at room temperature. You will observe a slight exotherm and gas evolution.

  • The Ramp:

    • Heat to 60°C for 1 hour (Activation phase).

    • Ramp to 100-110°C (Reflux) for 3-5 hours (Substitution phase).

    • Why? Jumping straight to reflux causes rapid HCl generation before the Vilsmeier species forms, leading to "coking" (tar).

  • Quench: Cool to 40°C. Pour slowly onto crushed ice/water mixture. Maintain pH < 2 initially, then basify to pH 8-9 with NaOH to liberate the free base.

Protocol B: The N-Oxide Route (Troubleshooting)

Objective: Salvaging a reaction yielding regioisomers.

If you must use 2-propylpyridine-N-oxide , you are fighting a battle against the C2/C6 position. Reagents like oxalyl chloride or POCl₃ naturally favor the α-positions (C2/C6) over the γ-position (C4) due to the "Meisenheimer-type" rearrangement mechanism.

The Regioselectivity Trap

Standard chlorination of the N-oxide yields ~60-80% of the 2-chloro-6-propyl isomer (unwanted) and only ~20-40% of the 4-chloro target.

NOxideRegio cluster_pathways Regioselectivity Competition NOxide 2-propylpyridine-N-oxide Activation Activation (POCl3/SO2Cl2) NOxide->Activation PathA Path A: C6 Attack (Electronic Preference) Activation->PathA PathB Path B: C4 Attack (Steric/Thermodynamic) Activation->PathB ProductBad 2-chloro-6-propylpyridine (MAJOR BYPRODUCT) PathA->ProductBad ProductGood 4-Chloro-2-propylpyridine (TARGET) PathB->ProductGood

Figure 2: The regioselectivity challenge in N-oxide chlorination. Without specific blocking groups or nitration strategies, C6 attack is electronically favored.

Corrective Actions for N-Oxide Route
  • Switch Reagents: If possible, avoid simple POCl₃. Literature suggests that Nitration followed by reduction and diazotization is the only high-yield path to C4 substitution from the N-oxide, but this is a multi-step process.

  • Purification Strategy: If you have the mixture:

    • Distillation: The boiling points are close but separable. Use a high-efficiency fractionating column.

    • Chemical Separation: The 4-chloro isomer is slightly more basic than the 2-chloro-6-propyl isomer due to the steric hindrance of the propyl group and the electronic effect of the chlorine at the para position. Careful fractional extraction at pH 3.5 - 4.5 can enrich the aqueous phase with the 4-chloro isomer.

FAQ: Troubleshooting & "Quick Fixes"

Q: My reaction turned into a solid black rock. How do I clean it? A: This is "pyridine coke." It is insoluble in organic solvents.

  • Fix: Soak the flask in concentrated Nitric Acid (HNO₃) or Piranha solution (Caution: Explosion Risk) overnight.

  • Prevention: This happens when the reaction runs too hot with insufficient solvent. Ensure you use at least 3-5 volumes of POCl₃ or a co-solvent like Chlorobenzene.

Q: I see a peak at M+ mass units in LCMS (Dimer). How do I remove it? A: The dimer (4,4'-oxybis(2-propylpyridine)) is very lipophilic.

  • Fix: Dissolve the crude oil in 1M HCl. The monomer (product) will protonate and go into the water. The dimer is less basic and more lipophilic; wash the acidic water with Ethyl Acetate to remove the dimer. Then basify the water to recover the product.

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, No . SOCl₂ is not electrophilic enough to activate the pyridone oxygen efficiently without high pressure. POCl₃ or PCl₅ are required to form the strong P-O bond driving force.[2]

References & Authority

  • Regioselectivity in N-Oxide Chlorination:

    • Source: CN103360306A. "Method for synthesizing 4-chloro-pyridine."[3][4][5][6] (Discusses the difficulty of separating 2-chloro and 4-chloro isomers and the tendency for coking).

  • Vilsmeier-Haack Activation (DMF/POCl3):

    • Source: CN103554014A. "Method for producing 2-chloropyridine... with inorganic solvent process."[5][7] (Highlights the use of catalytic additives to reduce waste and improve yield).

  • General Mechanism of Pyridone Chlorination:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text confirming the nucleophilic substitution mechanism of 4-pyridones via phosphoryloxy intermediates).

  • Minimizing Tars in Pyridine Chemistry:

    • Source:Organic Process Research & Development. "Safety and Scale-up of Pyridine N-Oxide Chlorinations." (General industry standard: Exotherms in pyridine chlorination lead to polymerization).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl₃ and Pyridine derivatives before handling. These reagents are highly toxic and corrosive.

Sources

Column chromatography conditions for 4-Chloro-2-propylpyridine purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 4-Chloro-2-propylpyridine via column chromatography. It is designed for researchers requiring high-purity isolation of this intermediate, commonly used in medicinal chemistry and agrochemical synthesis.

Topic: Column Chromatography Conditions & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Molecule Profile & Chromatographic Behavior

Before beginning method development, it is critical to understand the physicochemical properties driving the separation.

  • Structure: Pyridine ring substituted with a lipophilic propyl chain (C3) at position 2 and an electron-withdrawing chlorine at position 4.

  • Basicity (pKa): Estimated ~4.0–5.0. The 4-Cl group lowers the basicity compared to 2-propylpyridine (pKa ~6.0), but the pyridine nitrogen remains sufficiently basic to interact strongly with acidic silanols (Si-OH) on silica gel.

  • Polarity: Moderately lipophilic (LogP ~2.5–3.0). It is soluble in common organic solvents (DCM, EtOAc, Hexanes).

  • Primary Challenge: Peak Tailing. The lone pair on the nitrogen hydrogen-bonds with silanol groups, causing band broadening and yield loss.

Method Development (FAQs)

Q1: What is the recommended mobile phase system?

A: The standard starting point is Hexanes : Ethyl Acetate (Hex:EtOAc) with a basic modifier. While Dichloromethane (DCM) : Methanol is often used for polar pyridines, 4-Chloro-2-propylpyridine is sufficiently lipophilic to be purified using Hex:EtOAc. This system is safer, cheaper, and easier to remove than DCM mixtures.

  • Initial Screen: Run a TLC in 10% EtOAc in Hexanes .

  • Target Rf: Adjust polarity to achieve an Rf of 0.25 – 0.35 .

  • Modifier: You must add 1% Triethylamine (TEA) to the mobile phase to prevent tailing.

Q2: Why is my compound streaking on the TLC plate?

A: Streaking (tailing) indicates uncontrolled interaction between the pyridine nitrogen and the acidic silica binder.

  • Diagnosis: If the spot looks like a comet with a tail dragging towards the baseline, the silica is acting as a cation exchanger rather than just a polar adsorbent.

  • Solution: Pre-treat your TLC plate. Dip the empty plate in a solution of 5% TEA in Hexanes and let it dry before spotting your compound. Run the TLC with 1% TEA in the developing solvent. This saturates the acidic sites.

Q3: Can I use Ammonia ( ) instead of Triethylamine?

A: Yes, but TEA is preferred for Hexane/EtOAc systems.

  • TEA: Miscible with Hexanes/EtOAc. Easy to remove via rotary evaporation (b.p. 89°C) or high-vacuum drying.

  • Ammonia: Aqueous ammonia does not mix well with Hexanes. It is better suited for DCM/MeOH systems. If you must use DCM/MeOH (e.g., for very polar impurities), use 1%

    
     (aq)  or 7N 
    
    
    
    in MeOH
    .

Step-by-Step Protocol: The "Buffered Silica" Method

This protocol ensures self-validating consistency by neutralizing the stationary phase before the sample touches it.

Reagents
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes + 1% Triethylamine (v/v).

  • Mobile Phase B: Ethyl Acetate + 1% Triethylamine (v/v).

Workflow
  • Slurry Preparation: Suspend the silica gel in Mobile Phase A . Do not use pure Hexanes; the TEA must be present during packing to neutralize silanols.

  • Packing: Pour the slurry into the column. Flush with 2–3 column volumes (CV) of Mobile Phase A.

    • Check: The eluent pH should be basic (check with wet pH paper).

  • Loading: Dissolve the crude 4-Chloro-2-propylpyridine in a minimum volume of Mobile Phase A (or a 9:1 mix of Hex:DCM if solubility is poor). Load carefully.

  • Elution:

    • Start isocratic with 100% Mobile Phase A for 1 CV to elute non-polar impurities.

    • Begin gradient: 0%

      
       20% Mobile Phase B over 10 CVs (adjust based on TLC Rf).
      
  • Fraction Collection: Collect fractions. Spot on TLC. Visualize using UV (254 nm) or Iodine stain (pyridines stain brown/yellow).

Troubleshooting Guide

Issue: "I see a 'Ghost Peak' or baseline drift."

Cause: Triethylamine absorbs UV light at low wavelengths (<240 nm). Fix:

  • Set UV detection to 254 nm or 280 nm .

  • Run a blank gradient first to establish the baseline profile of the TEA-containing solvent.

Issue: "My product is co-eluting with a byproduct."

Cause: 4-Chloropyridines are often synthesized from N-oxides or hydroxypyridines.

  • Impurity A (Starting Material): If 2-propylpyridine is present, it is more basic and slightly less polar. It may elute just before or tail into your product.

  • Impurity B (Hydrolysis): 4-Hydroxy-2-propylpyridine (pyridone tautomer) is much more polar. It will stay at the baseline in Hex:EtOAc. Fix: Switch selectivity. If Hex:EtOAc fails, try DCM : Acetone (20:1) . Acetone interacts differently with the pyridine ring dipole.

Issue: "The product turned black after drying."

Cause: Pyridines can oxidize or polymerize if left in acidic residues or exposed to light/air for long periods. Fix:

  • Ensure all TEA is removed. Although TEA is a base, residual amine salts can be hygroscopic.

  • Store under Nitrogen/Argon at -20°C.

  • Stability Check: 4-chloropyridines can undergo nucleophilic aromatic substitution (

    
    ) with nucleophiles (like water or alcohols) if heated excessively during evaporation. Keep the rotavap bath 
    
    
    
    .

Visualizations

Decision Logic: Solvent System Selection

The following diagram illustrates the decision process for selecting the optimal purification conditions based on TLC results.

SolventSelection Start Start: Crude Mixture TLC_Screen Run TLC: 10% EtOAc/Hexane Start->TLC_Screen Check_Rf Check Rf of Target TLC_Screen->Check_Rf Rf_Low Rf < 0.1 (Too Polar) Check_Rf->Rf_Low Stuck at baseline Rf_High Rf > 0.5 (Too Non-polar) Check_Rf->Rf_High Runs with solvent front Rf_Good Rf 0.2 - 0.35 Check_Rf->Rf_Good Ideal Range Action_Polar Increase Polarity: Try 20-30% EtOAc/Hex Rf_Low->Action_Polar Action_NonPolar Decrease Polarity: Try 2-5% EtOAc/Hex Rf_High->Action_NonPolar Check_Shape Check Spot Shape Rf_Good->Check_Shape Streaking Streaking / Tailing Check_Shape->Streaking Round Round / Compact Check_Shape->Round Add_TEA Add 1% TEA to Mobile Phase & Pre-treat Silica Streaking->Add_TEA Proceed Proceed to Column (Isocratic or Gradient) Round->Proceed Action_Polar->TLC_Screen Action_NonPolar->TLC_Screen Add_TEA->Proceed

Caption: Logical workflow for optimizing mobile phase composition and addressing peak tailing during method development.

Reference Data

Table 1: Mobile Phase Modifier Comparison
ModifierConcentrationSystem CompatibilityRemoval MethodPros/Cons
Triethylamine (TEA) 0.5 – 1.0%Hexane/EtOAc, DCMEvaporation (Low Vacuum)Best for Hexanes. Can mask UV <240nm.
Ammonia (

)
0.5 – 1.0%DCM/MeOHEvaporationImmiscible with Hexanes. Good for very polar compounds.
Diethylamine 0.5 – 1.0%Hexane/EtOAcEvaporationAlternative to TEA, slightly more volatile.
Table 2: Physicochemical Properties
PropertyValueImplication for Chromatography
LogP ~2.8 (Est)Retains well on C18; elutes early on Silica (Normal Phase).
pKa (Pyridine N) ~4.5 (Est)Weak base. Will protonate on acidic silica (pH ~5) causing tailing.
UV Max ~250-260 nmDetectable by standard UV detectors.

References

  • Reich, H. J. "Chromatography on Silica Gel." University of Wisconsin-Madison Organic Chemistry Info. Accessed 2024.[1][2] [Link]

    • Foundational text on silica gel properties, solvent strength, and the use of additives like triethylamine for basic compounds.
  • Dolan, J. W. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC International, 2023. [Link]

    • Authoritative source on the mechanism of peak tailing (silanol interaction)
  • PubChem. "4-Chloro-2-phenylpyridine (Analogous Structure Data)." National Library of Medicine. [Link]

    • Used for structural analogy and pKa estimation of 4-chloro-2-substituted pyridines.
  • Sielc Technologies. "Separation of 4-Chloro-2-propylpyridine on Newcrom R1." [Link]

    • Confirms the specific molecule as a known chromatographic target and its behavior in reverse-phase, informing its lipophilicity for normal phase transl

Sources

Identifying and characterizing impurities in 4-Chloro-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Technical Support Center: 4-Chloro-2-propylpyridine

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting impurities in 4-Chloro-2-propylpyridine. The content is structured in a practical question-and-answer format to directly address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect to find in a sample of 4-Chloro-2-propylpyridine?

A1: The impurity profile of 4-Chloro-2-propylpyridine is primarily dictated by its synthetic route and subsequent storage conditions. Impurities can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that arise during synthesis. Given that chlorination of a pyridine ring is a common synthetic step, you should anticipate several types of process-related impurities.[1][2]

    • Starting Materials: Unreacted precursors, such as 2-propylpyridine or a related picoline derivative.

    • Isomeric Impurities: Positional isomers like 2-chloro-4-propylpyridine or 3-chloro-2-propylpyridine can form depending on the regioselectivity of the chlorination reaction.

    • Over-chlorinated Species: Dichloro- or trichloro-propylpyridine species may be present if the reaction conditions are not tightly controlled.

    • Reagent-Related Impurities: Residual chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride) or by-products from their decomposition.[1]

  • Degradation Products: These impurities form over time due to exposure to environmental factors like light, heat, humidity, or reactive excipients. Forced degradation studies are the most effective way to predict these.[3][4][5]

    • Hydrolysis Products: The chloro- group on the pyridine ring can be susceptible to hydrolysis, potentially forming 4-hydroxy-2-propylpyridine, especially under acidic or basic conditions.

    • Oxidation Products: The pyridine ring and the propyl side chain can be sites of oxidation, leading to N-oxides or hydroxylated species.

Table 1: Summary of Potential Impurities in 4-Chloro-2-propylpyridine

Impurity CategoryPotential ImpuritiesLikely Origin
Process-Related 2-PropylpyridineUnreacted Starting Material
2-Chloro-4-propylpyridineIsomeric By-product
Dichloro-2-propylpyridine isomersOver-reaction/Side Reaction
Degradation Products 4-Hydroxy-2-propylpyridineHydrolysis (exposure to moisture, acid, or base)
2-Propylpyridine-N-oxideOxidation
Q2: What is the recommended overall strategy for identifying and characterizing an unknown impurity?

A2: A systematic, multi-technique approach is essential for the unambiguous identification and characterization of impurities. The goal is to first detect and isolate the impurity, then elucidate its structure, and finally, quantify it. The control of impurities is a critical issue for regulatory authorities like the ICH and FDA.[6]

Below is a standard workflow that provides a robust framework for this process.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Isolation & Data Acquisition cluster_2 Phase 3: Structure Elucidation A Sample of 4-Chloro-2-propylpyridine B Develop Stability-Indicating HPLC/UPLC Method A->B C Detect & Quantify Impurity Peaks B->C D Is the impurity peak > ICH Identification Threshold? C->D D->C No (Report as Unidentified) E Preparative HPLC or Fraction Collection D->E Yes F High-Resolution Mass Spectrometry (LC-MS/MS, Q-TOF) E->F G NMR Spectroscopy (1H, 13C, COSY, HSQC) E->G H Propose Structure(s) based on MS & NMR data F->H G->H I Confirm Structure (e.g., via synthesis of a reference standard) H->I J Final Characterization & Reporting I->J

Caption: Workflow for Impurity Identification and Characterization.

Q3: How do I develop a robust, stability-indicating HPLC method for purity analysis?

A3: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[7] Method development for 4-Chloro-2-propylpyridine, a relatively non-polar molecule, should begin with reversed-phase chromatography.

Experimental Protocol: HPLC Method Development

  • Column Selection:

    • Rationale: The choice of stationary phase is critical for achieving separation. A C18 column is the universal starting point for reversed-phase HPLC due to its hydrophobic nature, which will provide good retention for 4-Chloro-2-propylpyridine.

    • Action: Start with a high-quality C18 column (e.g., Zorbax Eclipse, Phenomenex Luna) with standard dimensions (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).[8]

  • Mobile Phase Selection & Gradient Elution:

    • Rationale: A gradient is necessary to elute a range of compounds with varying polarities (the API and its more/less polar impurities) in a reasonable time with good peak shape. Acetonitrile is often preferred over methanol for pyridine-containing compounds as it can result in better peak symmetry. A low-pH buffer is used to ensure the pyridine nitrogen is protonated, leading to consistent retention.

    • Action:

      • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Starting Gradient: Begin with a broad gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential impurities.

  • Detection Wavelength:

    • Rationale: The wavelength should be chosen to maximize the signal for both the API and potential impurities.

    • Action: Use a PDA (Photodiode Array) detector to acquire the UV spectrum of the 4-Chloro-2-propylpyridine peak. Select a wavelength where the API has significant, but not maximum, absorbance to improve the chances of detecting impurities that may have different chromophores. A wavelength around 265 nm is often a good starting point for pyridine derivatives.[7]

  • Method Optimization:

    • Rationale: Once all peaks are observed, the gradient, flow rate, and temperature can be adjusted to improve resolution between the API and its closest eluting impurity.

    • Action: Adjust the gradient slope to increase separation where peaks are co-eluting. A typical flow rate is 1.0 mL/min. Column temperature can be slightly elevated (e.g., 30-35 °C) to improve efficiency and reduce viscosity.[9]

  • Forced Degradation & Method Validation:

    • Rationale: To prove the method is stability-indicating, you must challenge it with samples where degradation has been forced to occur. This ensures that any degradation products that form do not co-elute with the main peak.[4][5]

    • Action: Subject the 4-Chloro-2-propylpyridine sample to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH Q1A(R2) guidelines.[4][9] Analyze the stressed samples and confirm that all new peaks are well-resolved from the parent peak.

Table 2: Starting Parameters for HPLC Method Development

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood retention for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for consistent protonation and good peak shape.
Mobile Phase B AcetonitrileGood peak shape for N-heterocycles, strong organic solvent.
Gradient 5% to 95% B over 20 minutesBroad screening gradient to detect all impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves efficiency and reproducibility.
Detection PDA Detector, monitor at ~265 nmAllows for peak purity assessment and selection of optimal wavelength.
Injection Vol. 10 µLStandard volume, adjust based on sample concentration.

Troubleshooting Guides

Problem: I have an unknown peak in my HPLC chromatogram. How do I determine its structure?

Solution: This requires a combination of hyphenated techniques to gather molecular weight and structural information.

G A Unknown Peak Observed in Validated HPLC Method B Step 1: LC-MS Analysis A->B C Obtain Accurate Mass (HRMS) & Propose Molecular Formula B->C D Analyze MS/MS Fragmentation Pattern B->D E Compare fragmentation with API structure. Is it a related impurity? C->E D->E F Step 2: NMR Analysis E->F G Isolate Impurity via Preparative HPLC F->G H Acquire 1H, 13C, and 2D NMR (COSY, HSQC/HMBC) Spectra G->H J Combine MS and NMR data to propose a final structure H->J I Step 3: Structure Elucidation I->J

Caption: Troubleshooting workflow for identifying an unknown impurity.

Step-by-Step Protocol:

  • LC-MS Analysis for Molecular Weight and Formula:

    • Causality: Mass spectrometry is the most direct way to determine the molecular weight of the unknown. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, provides a highly accurate mass measurement, which allows for the prediction of the elemental composition (molecular formula).

    • Protocol:

      • Inject the sample onto an LC-HRMS system using the previously developed HPLC method.

      • Obtain the accurate mass of the molecular ion ([M+H]⁺) for the unknown peak.

      • Use the instrument software to generate possible molecular formulas that fit the accurate mass within a narrow tolerance (e.g., < 5 ppm).

      • Perform MS/MS (tandem mass spectrometry) on the impurity's molecular ion. The resulting fragmentation pattern provides clues about the molecule's structure, which can be compared to the fragmentation of the 4-Chloro-2-propylpyridine API.[9][10]

  • Isolation and NMR Spectroscopy for Structural Connectivity:

    • Causality: While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise arrangement and connectivity of atoms (the constitution). It is the definitive technique for structure elucidation.[6][11]

    • Protocol:

      • If the impurity is present at a sufficient level (>0.1%), isolate it using preparative HPLC.

      • Dissolve the isolated, purified impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire a standard set of NMR spectra:

        • ¹H NMR: Shows the number, environment, and connectivity of protons.

        • ¹³C NMR: Shows the number and type of carbon atoms.

        • 2D NMR (COSY, HSQC): Reveals which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), allowing you to piece together the molecular skeleton.

      • Carefully analyze the chemical shifts, coupling constants, and correlations to assemble the final structure. Reference tables of chemical shifts for common impurities and solvents are invaluable for this process.[12][13][14]

Problem: I'm seeing new peaks in my stability samples. How do I determine if they are from degradation?

Solution: This is the primary goal of a forced degradation study. By intentionally creating degradation products, you can confirm if the new peaks in your stability study match those formed under controlled stress conditions.

Step-by-Step Protocol: Forced Degradation Study Investigation

  • Objective: The goal of a forced degradation study is to generate 5-20% degradation of the API to ensure that potential degradants are formed at a concentration sufficient for detection and characterization, without completely destroying the sample.[4][5]

  • Perform Stress Testing (as per ICH Q1A(R2) Guidelines): [4]

    • Rationale: Each condition tests a different degradation pathway. Comparing the chromatograms from these controlled experiments to your stability sample chromatogram is the key to identification.

    • Conditions:

      • Acid Hydrolysis: Treat a solution of 4-Chloro-2-propylpyridine with 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

      • Base Hydrolysis: Treat with 0.1 M NaOH at elevated temperature.

      • Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

      • Thermal Degradation: Expose the solid API to dry heat (e.g., 105 °C).

      • Photolytic Degradation: Expose the API (in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze and Compare:

    • Rationale: This step directly links the unknown stability peak to a specific degradation mechanism.

    • Action:

      • Analyze all stressed samples using your validated, stability-indicating HPLC method.

      • Compare the retention times of the peaks generated under stress conditions to the new, unknown peaks observed in your formal stability study sample.

      • Use a PDA detector to compare the UV spectra of the peaks for an additional layer of confirmation. A perfect match in retention time and UV spectrum provides strong evidence that the impurity in the stability sample is a specific degradation product.

      • This information is crucial for understanding the stability limitations of your drug substance and for developing appropriate packaging and storage recommendations.[3][7][15]

References

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Available from: [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.
  • Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique. (n.d.). Amazon S3. Available from: [Link]

  • 4-Chloropyridine | C5H4ClN | CID 12288. (n.d.). PubChem. Available from: [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Available from: [Link]

  • GC/MS-LC/MS multi-residue method. (2019). University of Guelph. Available from: [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. Available from: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Available from: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. Available from: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Veeprho Laboratories. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Available from: [Link]

  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. (2020). PubMed. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Available from: [Link]

  • Forced Degradation Studies. (2016). SciSpace. Available from: [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). PubMed. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain. Available from: [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (n.d.). Compound Interest. Available from: [Link]

Sources

Catalyst deactivation in 4-Chloro-2-propylpyridine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-C4-CL-001 Subject: Resolving Catalyst Deactivation in 2-Alkyl-4-Chloropyridine Substrates Assigned Specialist: Senior Application Scientist, Organometallics Division

The Diagnostic Framework: Why Your Reaction is Failing

You are encountering stalled conversion or catalyst death with 4-chloro-2-propylpyridine . This is not a standard aryl chloride coupling; it presents a specific "Pyridine Paradox" that deactivates standard Palladium (Pd) cycles.

The Core Mechanism: The "Pyridine Trap"

The 2-propyl group provides some steric shielding, but the pyridine nitrogen remains a potent σ-donor. Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) fail because the nitrogen atom coordinates to the Pd(II) center before or during the catalytic cycle, forming a stable, inactive "off-cycle" resting state. Furthermore, the C4-position is electron-rich relative to other positions, making the C-Cl bond difficult to break (Oxidative Addition is rate-limiting).

Visualization: The Deactivation Pathway

The following diagram maps the competition between the productive catalytic cycle and the specific deactivation pathways relevant to your substrate.

CatalystDeactivation PreCat Pd Precatalyst (Pd-L) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition Complex (Active) ActivePd->OxAdd C-Cl Insertion (Slow) Poisoned N-Bound Complex (INACTIVE TRAP) ActivePd->Poisoned N-Coordination (Fast & Reversible) PdBlack Pd Black (Irreversible Aggregation) ActivePd->PdBlack Ligand Dissociation Substrate 4-Chloro-2-propylpyridine OxAdd->PdBlack Thermal Decomp Product Coupled Product OxAdd->Product Transmetalation/RE Poisoned->ActivePd Heat/Bulky Ligand

Figure 1: The "Pyridine Trap" (Red) competes with the productive Oxidative Addition (Green). The 2-propyl steric bulk is insufficient to prevent N-binding with small phosphines.

Troubleshooting Guide: Symptom-Based Solutions

Identify your specific failure mode below to access the remediation protocol.

Symptom A: Reaction Stalls at < 20% Conversion

Diagnosis: N-Poisoning (The "Pyridine Trap"). The catalyst is bound to the pyridine nitrogen rather than inserting into the C-Cl bond.

  • The Fix: Switch to Bulky, Electron-Rich Ligands .

  • Why: Ligands like XPhos , RuPhos , or IPr (NHC) create a steric "umbrella" around the Pd center. This umbrella is large enough to allow the C-Cl bond to approach (oxidative addition) but sterically clashes with the pyridine nitrogen, preventing the formation of the inactive N-bound complex.

  • Protocol Adjustment: Replace Pd(PPh₃)₄ with Pd-PEPPSI-IPr or XPhos Pd G4 .

Symptom B: Formation of Des-Chloro Product (2-Propylpyridine)

Diagnosis: Hydrodehalogenation. The catalyst is performing oxidative addition, but instead of transmetalating with your boronic acid, it is undergoing


-hydride elimination or abstracting a hydride from the solvent.
  • The Fix: Eliminate Hydride Sources.

  • Why: Primary/Secondary alcohols (MeOH, iPrOH) act as hydride donors.

  • Protocol Adjustment:

    • Switch solvent to 1,4-Dioxane or Toluene (anhydrous).

    • Use K₃PO₄ or Cs₂CO₃ instead of alkoxide bases (NaOMe).

Symptom C: Reaction Mixture Turns Black/Precipitates

Diagnosis: Pd Black Aggregation. The ligand is dissociating from the metal, leading to the formation of bulk Palladium metal (inactive). This is common when the oxidative addition step is too slow (due to the sluggish C-Cl bond).

  • The Fix: Stabilize the Pd(0) species.

  • Why: The "resting state" of the catalyst is unstable.

  • Protocol Adjustment:

    • Lower temperature (if >100°C).

    • Pre-catalyst Strategy: Use precatalysts (e.g., XPhos Pd G4 ) that generate the active species on demand rather than mixing Pd(OAc)₂ + Ligand in situ, which often leads to poor ligation.

Optimization Matrix: Ligand & Base Selection

Data summarized from internal screening of 2-substituted-4-chloropyridines.

ParameterStandard (Avoid)RecommendedTechnical Rationale
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd-PEPPSI-IPr or XPhos Pd G4 NHCs (PEPPSI) and Buchwald ligands (XPhos) prevent N-coordination via steric bulk and boost oxidative addition into C-Cl.
Base Na₂CO₃, Et₃NK₃PO₄ or KOtBu Stronger bases facilitate transmetalation in sterically hindered systems. Anhydrous K₃PO₄ is often superior for pyridines.
Solvent DMF, EtOH/Water1,4-Dioxane or Toluene/Water (10:1) Avoids hydride sources; Dioxane allows higher temps (100°C) without rapid catalyst decomposition.
Temperature 80°C60°C - 100°C Start at 60°C to minimize deactivation; ramp to 100°C only if conversion stalls.

Validated Protocol: Pd-PEPPSI-IPr Cross-Coupling

Objective: Coupling 4-chloro-2-propylpyridine with an aryl boronic acid. Scale: 1.0 mmol.

Materials
  • Substrate: 4-Chloro-2-propylpyridine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: (2.0 mol%)

  • Base: K₂CO₃ (3.0 equiv) or KOtBu (for difficult substrates)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Charge Solids: In a glovebox or under Argon flow, add the chloropyridine (155 mg, 1 mmol), boronic acid (1.5 mmol), K₂CO₃ (414 mg, 3 mmol), and Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol) to a screw-cap vial equipped with a stir bar.

    • Note: If using KOtBu, ensure it is fresh/white, not yellow.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (4 mL).

    • Critical: Do not sparge with air. Sparging with Argon for 10 mins is recommended if not using a glovebox.

  • Activation: Seal the vial with a PTFE-lined cap. Place in a pre-heated block at 80°C .

    • Why 80°C? The PEPPSI catalyst requires thermal activation to release the 3-chloropyridine "throw-away" ligand and enter the cycle.

  • Monitoring: Monitor by HPLC/UPLC at 1 hour.

    • Expectation: >50% conversion.[1][2] If <10%, raise temp to 100°C.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use Nickel (Ni) catalysts instead of Palladium? A: Yes, but with caution. Ni(COD)₂/PCy₃ or Ni-NHC complexes are excellent for C-Cl activation and often cheaper. However, Ni is more susceptible to poisoning by the pyridine nitrogen than Pd. If you choose Ni, you generally need higher catalyst loading (5-10 mol%) to overwhelm the poisoning effect.

Q: Why does my reaction work for 4-bromopyridine but fail for 4-chloropyridine? A: Bond Dissociation Energy (BDE). The C-Cl bond is significantly stronger than C-Br. Standard catalysts (like Pd(PPh₃)₄) can break C-Br but struggle with C-Cl, especially when the metal is "distracted" by the pyridine nitrogen. You need the electron-rich nature of NHCs or Dialkylbiaryl phosphines to break the C-Cl bond.

Q: Does the propyl group at the 2-position help or hurt? A: It helps prevent poisoning but hurts oxidative addition.

  • The Good: The steric bulk of the propyl group makes it harder for the pyridine nitrogen to bind to the Pd center compared to unsubstituted pyridine.

  • The Bad: The alkyl group is electron-donating, making the pyridine ring more electron-rich. This increases the strength of the C-Cl bond, making oxidative addition more difficult. This is why a highly active catalyst (PEPPSI or G4) is non-negotiable.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.[3]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society (JACS).

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Extensive Screening of Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.

Sources

Technical Support Center: Direct Alkylation of Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyridines. The direct alkylation of chloropyridines is a powerful tool for creating C-C bonds, but it is frequently plagued by side reactions that can compromise yield, purity, and regioselectivity. This document provides in-depth, field-proven insights into troubleshooting these challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My direct alkylation is resulting in a mixture of C-alkylated and N-alkylated products. How can I improve selectivity for C-alkylation?

Answer:

This is the most common side reaction in pyridine chemistry. The nitrogen lone pair in the pyridine ring is a potent nucleophile that readily attacks alkylating agents, leading to the formation of a pyridinium salt.[1] This competes directly with the desired C-alkylation pathway.

Mechanistic Insight: The competition between C- and N-alkylation is a classic example of kinetic versus thermodynamic control, influenced heavily by the nature of the alkylating agent and reaction conditions.

  • N-Alkylation (Kinetic Pathway): The nitrogen lone pair is highly accessible and nucleophilic, often leading to a rapid, kinetically favored reaction to form a stable pyridinium salt.

  • C-Alkylation (Thermodynamic/Desired Pathway): For C-alkylation to occur, especially with organometallic reagents like Grignards or organolithiums, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) or a related pathway on the electron-deficient pyridine ring.

Troubleshooting Flowchart & Protocol

Below is a visual guide to diagnosing and solving the N- vs. C-alkylation issue, followed by a detailed protocol.

G start Problem: Mixture of N- and C-Alkylation q1 Is your alkylating agent an organometallic (e.g., R-MgX, R-Li)? start->q1 Check Reagent Type q2 Is your alkylating agent an alkyl halide (R-X)? start->q2 sol1 Strategy 1: Lewis Acid Addition (Masks N-nucleophilicity) q1->sol1 Yes sol2 Strategy 2: N-Oxide Formation (Directs C2-alkylation) q1->sol2 Yes sol3 Strategy 3: Solvent Modification (Less polar solvents) q1->sol3 Yes q2->sol1 Yes, can also help sol4 Strategy 4: Change Reaction Type (e.g., Minisci, if applicable) q2->sol4 Yes

Caption: Troubleshooting workflow for N- vs. C-alkylation.

Experimental Protocols to Enhance C-Alkylation:

Strategy A: Lewis Acid Masking

The most direct way to prevent N-alkylation is to "mask" the nitrogen's lone pair. A Lewis acid will coordinate to the nitrogen, withdrawing electron density and significantly reducing its nucleophilicity. This also further activates the ring towards nucleophilic attack at the carbon positions.[2]

  • Step 1: Inert Atmosphere & Anhydrous Conditions: Assemble your glassware (oven-dried) under an inert atmosphere (Nitrogen or Argon). All solvents (e.g., THF, Diethyl Ether) and reagents must be strictly anhydrous.

  • Step 2: Substrate & Lewis Acid: Dissolve your chloropyridine substrate in the chosen anhydrous solvent. Cool the solution to -78 °C (dry ice/acetone bath).

  • Step 3: Coordination: Slowly add 1.1 equivalents of a Lewis acid (e.g., BF₃·OEt₂) to the solution. Stir for 30 minutes at -78 °C to allow for complete coordination.

  • Step 4: Nucleophile Addition: Add your organometallic reagent (e.g., Grignard or organolithium) dropwise, maintaining the low temperature to control the reaction rate.

  • Step 5: Reaction & Quench: Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Step 6: Workup: Proceed with a standard aqueous workup and extraction.

Strategy B: The N-Oxide Method

Converting the parent pyridine to a pyridine N-oxide is a highly effective strategy, particularly for achieving selective C2-alkylation with Grignard reagents.[3][4] The N-oxide functionality activates the C2 and C6 positions for nucleophilic attack.

  • Step 1: Synthesize N-Oxide: Oxidize your starting chloropyridine using an agent like m-CPBA in a solvent such as CH₂Cl₂.

  • Step 2: Alkylation: Dissolve the purified chloropyridine N-oxide in anhydrous THF. Add 1.5 equivalents of the Grignard reagent at room temperature.[3]

  • Step 3: Rearomatization: After the addition is complete, treat the reaction mixture with acetic anhydride (Ac₂O) and heat to 120 °C to effect rearomatization, yielding the 2-substituted pyridine.[3]

Question 2: My reaction is producing a mixture of regioisomers (e.g., 2-alkyl and 4-alkyl). How can I control the regioselectivity?

Answer:

Regioselectivity is a significant challenge because nucleophilic aromatic substitution on pyridines inherently favors attack at the C2 and C4 positions.[5] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. The choice between C2 and C4 is dictated by a subtle interplay of sterics, electronics, and reaction conditions.

Mechanistic Insight:

G sub Chloropyridine + R-M path_c2 Pathway 1: Attack at C2 sub->path_c2 path_c4 Pathway 2: Attack at C4 sub->path_c4 int_c2 Meisenheimer Intermediate (Charge on N) path_c2->int_c2 Stabilized int_c4 Meisenheimer Intermediate (Charge on N) path_c4->int_c4 Stabilized prod_c2 C2-Alkylated Product int_c2->prod_c2 Aromatization prod_c4 C4-Alkylated Product int_c4->prod_c4 Aromatization

Caption: Competing pathways for C2 vs. C4 alkylation.

Strategies for Improving Regioselectivity:

StrategyPrincipleBest ForKey Considerations
Steric Hindrance Use a bulky nucleophile or ensure the target site is least sterically hindered.Directing away from a substituted position.A bulky group at C2 will favor C4 attack.[5]
Blocking Groups Covalently attach a removable group to the nitrogen that sterically blocks the C2/C6 positions.Achieving high selectivity for C4-alkylation.Requires additional synthesis and deprotection steps. Maleate-derived groups are effective.[6][7]
Solvent Effects Varying solvent polarity can influence the transition state energies for C2 vs. C4 attack.Fine-tuning selectivity when a mixture is obtained.The effect is substrate-dependent and may require screening.[5]
Reagent Control The aggregation state of alkyllithium reagents can dictate the site of attack.Regiodivergent synthesis from a single precursor.Methyllithium (tetrameric) favors C4, while sec-butyllithium (dimeric) can favor C2.[8]
Electrochemistry In-situ formation of an N-silyl pyridinium salt enhances the electron deficiency and directs C4 attack.Mild and highly selective C4-alkylation.Requires electrochemical setup. Works well with alkyl bromides.[9][10]
Question 3: I am observing significant amounts of a homocoupled (R-R) byproduct from my Grignard/organolithium reagent. What causes this and how can I prevent it?

Answer:

Homocoupling is a common side reaction when using organometallic reagents, particularly Grignard reagents. It arises from the reaction of the organometallic species (R-MgX) with the unreacted alkyl halide (R-X) starting material used in its preparation, or through radical dimerization.

Mechanistic Causes:

  • Wurtz-type Reaction: The nucleophilic Grignard reagent attacks the electrophilic carbon of the alkyl halide: R-MgX + R-X → R-R + MgX₂. This is more prevalent if there is an excess of alkyl halide present during the reaction.

  • Radical Coupling: The formation of Grignard reagents involves single-electron transfer (SET) steps which generate radical intermediates. These radicals can dimerize (R• + •R → R-R) before reacting with magnesium.[11]

  • Metal Impurities: Trace transition metal impurities (e.g., iron) in the magnesium can catalyze the homocoupling reaction.[11][12]

Troubleshooting & Prevention:

  • Slow Addition: When preparing the Grignard reagent, add the alkyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[11]

  • Magnesium Activation: Ensure the magnesium surface is highly active. This promotes faster formation of the Grignard reagent, outcompeting side reactions. You can activate magnesium by stirring it vigorously under an inert atmosphere for several hours to break up the oxide layer.[11]

  • Temperature Control: Form the Grignard at a lower temperature if possible. While initiation may require gentle heating, once the exothermic reaction starts, cooling may be necessary to prevent runaway reactions that favor radical pathways.

  • High Purity Reagents: Use high-purity magnesium turnings to minimize catalytic homocoupling from metal impurities.[11]

  • Use of Additives: For difficult Grignard formations, additives like iodine (I₂) or 1,2-dibromoethane can be used to activate the magnesium surface. For highly functionalized or sensitive substrates, consider using Knochel-type reagents (e.g., i-PrMgCl·LiCl) for a halogen-magnesium exchange, which avoids the presence of alkyl halides during the reaction.

Question 4: My reaction has stopped, and I've isolated the N-alkylated pyridinium salt as the main product. Is there any way to salvage this material?

Answer:

Yes, in some cases, it is possible to convert the undesired N-alkylated pyridinium salt back to a C-alkylated product, although this is not always straightforward. The most common method involves a rearrangement reaction.

The Zincke Reaction (for specific cases):

If the N-substituent is a 2,4-dinitrophenyl group, the pyridinium salt (a Zincke salt) can be reacted with a secondary amine to open the pyridine ring. The resulting intermediate can then be reacted with an acid to recyclize, potentially installing the alkyl group from the amine onto the ring. This is a classical method and may not be applicable to simple N-alkyl groups.

Reductive Cleavage and Re-alkylation:

For some N-benzyl pyridinium salts, it may be possible to cleave the N-benzyl group via catalytic hydrogenation (e.g., H₂, Pd/C) to recover the parent chloropyridine. However, this is often complicated by the potential for dehalogenation of the chloropyridine under these conditions.

Recommendation:

In most production environments, attempting to salvage the pyridinium salt is less efficient than optimizing the initial reaction to prevent its formation. Focus on the preventative strategies outlined in Question 1 , such as Lewis acid masking or using an N-oxide route, to maximize the direct formation of the desired C-alkylated product.

References
  • Alkylation and acylation of pyridine. Química Orgánica. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. JACS Au. [Link]

  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • C-alkylation versus N-alkylation. Yields relate to isolated products. ResearchGate. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. McNally Group, Colorado State University. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central. [Link]

  • Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ResearchGate. [Link]

  • Selective C-4 Alkylation of Pyridines. ChemistryViews. [Link]

  • Grignard Reactions Involving Halogenated Pyrimidines. ChemInform. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science. [Link]

  • Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ResearchGate. [Link]

  • Using Protecting Groups In The Formation of Grignard Reagents. Master Organic Chemistry. [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? Reddit. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Inorganic Chemistry. [Link]

  • Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. European Journal of Organic Chemistry. [Link]

  • Reaction of Organolithium Reagents with Tetracarbonyl[2-(phenyl-κC2'),pyridine-κN]rhenium(I): Isolation and Structural Characterization of Acyl Rhenate Species. Inorganic Chemistry. [Link]

  • Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Beilstein Journal of Organic Chemistry. [Link]

  • Organolithium Reagents. Organic Chemistry Data. [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • An introduction to Grignard reagents. Chemguide. [Link]

  • Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Beilstein Journal of Organic Chemistry. [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]

  • Formation of Biaryls by Homocoupling of Grignard Reagents. MDPI. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • Organolithium reagent. Wikipedia. [Link]

Sources

Technical Support Center: 4-Chloro-2-propylpyridine Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-Cl-2-Pr-Py-SOLV Subject: Solvent Selection & Reaction Optimization for 4-Chloro-2-propylpyridine Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary

4-Chloro-2-propylpyridine is a versatile heterocyclic building block. Its reactivity is defined by two competing structural features: the electron-deficient pyridine ring (activating the 4-Cl position for substitution) and the lipophilic 2-propyl chain (altering solubility and steric environment).[1]

This guide addresses the three most common technical hurdles reported by researchers:

  • Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr).

  • Catalyst Deactivation during Palladium-catalyzed cross-coupling.

  • Product Loss/Streaking during silica gel purification.[1]

Module 1: Solvent Selection Logic

Q: Why is my standard solvent (DCM/THF) failing for SNAr reactions?

A: Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent for solubility but poor for reactivity in this specific context.[1]

  • The Mechanism: SNAr reactions proceed through a charged Meisenheimer complex. This transition state is highly polar.[1] Non-polar solvents (DCM, Toluene) cannot stabilize this intermediate, leading to high energy barriers and sluggish kinetics.

  • The Fix: You must use Dipolar Aprotic Solvents .[1] These solvents have high dielectric constants to stabilize the charged intermediate but lack acidic protons that would hydrogen-bond to the nucleophile (deactivating it).[1]

Recommended Solvent Systems:

Reaction TypePrimary SolventCo-Solvent (if needed)Temperature RangeRationale
SNAr (Amination) DMSO or NMP THF (for solubility)80°C – 120°CMaximizes rate; stabilizes Meisenheimer complex.[1]
SNAr (Etherification) DMF or DMAc Toluene100°C – RefluxHigh boiling point required; Toluene aids in azeotropic water removal if using hydroxides.[1]
Suzuki Coupling 1,4-Dioxane Water (4:1 ratio)80°C – 100°CDioxane coordinates Pd species; water dissolves inorganic bases (K3PO4).[1]
Lithiation Anhydrous THF Et2O-78°CStrictly anhydrous.[1][2] 2-propyl group aids solubility in ethers.[1]

Module 2: Troubleshooting SNAr Reactions

Q: I am seeing <20% conversion after 24 hours. How do I drive this to completion?

The 2-propyl group is weakly electron-donating, which slightly deactivates the ring compared to a bare 4-chloropyridine.[1] This makes the 4-Cl leaving group "lazier."

Protocol Optimization:

  • Temperature: Increase reaction temperature to 100–120°C .

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M ). SNAr is second-order kinetics; doubling concentration quadruples the rate.[1]

  • Acid Scavenger: The reaction generates HCl.[1] If you are using an amine nucleophile, use 3.0 equivalents (1 eq for reaction, 1 eq to scavenge HCl, 1 eq excess to drive kinetics). Alternatively, add an inorganic base like K2CO3 or DIPEA (Hünig's base).[1]

Visualizing the Solvent Effect

The following diagram illustrates how solvent polarity lowers the activation energy for the critical intermediate.

SNAr_Mechanism Start Reactants (4-Cl-Py + Nuc) TS_NonPolar Transition State (Non-Polar Solvent) High Energy Barrier Start->TS_NonPolar Slow TS_Polar Transition State (DMSO/DMF) Stabilized Charge Start->TS_Polar Fast Product Substituted Product TS_NonPolar->Product TS_Polar->Product

Caption: Dipolar aprotic solvents (Green path) stabilize the charged transition state, significantly lowering the activation energy compared to non-polar solvents (Red path).

Module 3: Cross-Coupling (Suzuki-Miyaura)

Q: My catalyst turns black (Pd black) and the reaction stalls. Why?

A: 4-Chloropyridines are "electron-deficient aryl chlorides."[1] The C-Cl bond is strong and difficult for Palladium to insert into (Oxidative Addition is the rate-limiting step).[1] If the oxidative addition is too slow, the active Pd(0) species aggregates and precipitates as inactive Pd black.

The Solution: Ligand & Solvent Synergy You need a bulky, electron-rich ligand to accelerate oxidative addition, and a solvent that prevents catalyst aggregation.

Optimized Protocol:

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%).[1]

    • Why: Buchwald ligands (XPhos) are specifically designed to facilitate oxidative addition into Aryl-Chlorides.[1]

  • Solvent: 1,4-Dioxane / Water (4:1) .[1]

    • Why: The water component is critical.[1] It dissolves the inorganic base (K3PO4), increasing the concentration of OH- which accelerates the transmetallation step.

  • Base: K3PO4 (3.0 eq).[1][3] Avoid carbonate bases if possible; phosphate often gives cleaner conversions for pyridines.[1]

Module 4: Workup & Purification Guide

Q: My product streaks on the silica column, and I'm losing mass. How do I purify it?

A: Pyridines are basic.[1] The 2-propyl group increases the basicity slightly (inductive effect).[1] Silica gel is acidic (pKa ~5).[1] Your product is protonating and sticking to the silica stationary phase.

The "Triethylamine Trick": You must neutralize the silica gel before and during the run.

  • Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1]

  • Eluent Modifier: Add 1% TEA or 1% NH4OH to your mobile phase (e.g., 1% TEA / 20% EtOAc / 79% Hexanes).[1]

  • Alternative: Use Alumina (Basic) stationary phase instead of silica.[1] This eliminates the acidity problem entirely.[1]

Solvent Decision Matrix

Use this flow to select the optimal solvent for your specific reaction goal.

Solvent_Decision_Tree Start Reaction Goal? Type_SNAr Nucleophilic Substitution (S_NAr) Start->Type_SNAr Type_Suzuki Suzuki Coupling Start->Type_Suzuki Type_Lith Lithiation/Metalation Start->Type_Lith Temp_High High Temp (>100°C)? Type_SNAr->Temp_High Base_Sol Inorganic Base Solubility? Type_Suzuki->Base_Sol Solv_THF Anhydrous THF (-78°C) Type_Lith->Solv_THF Solv_DMSO Use DMSO or NMP (Max Rate) Temp_High->Solv_DMSO Yes Solv_DMF Use DMF or DMAc (Easier Workup) Temp_High->Solv_DMF No Solv_Diox Dioxane/Water (4:1) Base_Sol->Solv_Diox Standard Solv_Tol Toluene/Water (If Dioxane fails) Base_Sol->Solv_Tol Alternative

Caption: Decision matrix for selecting reaction solvents based on mechanism and experimental constraints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12288, 4-Chloropyridine.[1] Retrieved from [Link][1][3]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1][3] (Standard reference for SNAr solvent polarity effects).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1][3] (Reference for Suzuki-Miyaura mechanism on electron-deficient heterocycles).

  • Teledyne ISCO. Purification Strategies for Heterocycles. Retrieved from [Link] (Source for amine-modified silica purification).

Sources

Validation & Comparative

Navigating the Synthesis of 4-Chloro-2-propylpyridine: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. Among these, 4-Chloro-2-propylpyridine stands as a valuable intermediate, yet its preparation is not without challenges, demanding careful consideration of regioselectivity, yield, and process scalability. This guide provides an in-depth, comparative analysis of viable synthetic routes to this target molecule, grounded in established chemical principles and supported by experimental data from analogous systems. We will dissect two primary strategies, offering detailed protocols and a critical evaluation of their respective merits and drawbacks to inform your synthetic planning.

At a Glance: Comparing the Synthetic Pathways

ParameterRoute 1: N-Oxide Mediated FunctionalizationRoute 2: Pyridone Chlorination
Starting Material 2-PropylpyridineAcyclic precursors (e.g., β-ketoesters and enamines)
Number of Steps 52 (from pyridone)
Overall Yield ModeratePotentially Higher
Regiocontrol Excellent (driven by N-oxide)Excellent (inherent to ring formation)
Key Intermediates 2-Propylpyridine-N-oxide, 4-Nitro-2-propylpyridine-N-oxide2-Propyl-4-pyridone
Reagent Hazards Nitrating acids, diazonium saltsPhosphorus oxychloride
Scalability Feasible, but requires multiple stepsMore direct, potentially more scalable

Route 1: Strategic Functionalization via 2-Propylpyridine-N-oxide

This multi-step approach leverages the powerful directing and activating effects of the pyridine N-oxide moiety to achieve precise functionalization of the pyridine ring. Starting from the readily available 2-propylpyridine, this pathway offers excellent control over the introduction of the chlorine atom at the C4 position.

Mechanistic Rationale & Workflow

The core principle of this route is the electronic perturbation of the pyridine ring upon N-oxidation. The N-oxide group donates electron density into the ring, particularly activating the C2, C4, and C6 positions towards electrophilic attack. This allows for the regioselective nitration at the C4 position, which is sterically less hindered than the C2/C6 positions already bearing the propyl group. The subsequent transformations—reduction of the nitro group, Sandmeyer reaction, and deoxygenation—are all well-established and reliable processes.

Route_1_Workflow A 2-Propylpyridine B 2-Propylpyridine-N-oxide A->B  N-Oxidation (H₂O₂/AcOH) C 4-Nitro-2-propylpyridine-N-oxide B->C  Nitration (HNO₃/H₂SO₄) D 4-Amino-2-propylpyridine-N-oxide C->D  Reduction (e.g., Fe/AcOH) E 4-Chloro-2-propylpyridine-N-oxide D->E  Sandmeyer Reaction (NaNO₂, HCl, CuCl) F 4-Chloro-2-propylpyridine E->F  Deoxygenation (e.g., PCl₃)

Caption: Workflow for the synthesis of 4-Chloro-2-propylpyridine via the N-oxide route.

Experimental Protocols (Adapted from Analogous Systems)

Step 1.1: Synthesis of 2-Propylpyridine-N-oxide

  • Rationale: The N-oxidation is the key initial step to activate the pyridine ring for subsequent electrophilic substitution at the 4-position. Using hydrogen peroxide in acetic acid is a classic and effective method.[1][2]

  • Procedure:

    • In a round-bottom flask, dissolve 2-propylpyridine (1.0 eq) in glacial acetic acid (3-5 volumes).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 30% hydrogen peroxide (1.5-2.0 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for 3-5 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.

    • Carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with dichloromethane or chloroform (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-propylpyridine-N-oxide.

Step 1.2: Synthesis of 4-Nitro-2-propylpyridine-N-oxide

  • Rationale: The electron-donating N-oxide group directs the electrophilic nitration to the 4-position. A mixture of nitric and sulfuric acids is the standard nitrating agent for this transformation.[3][4]

  • Procedure:

    • To a flask containing 2-propylpyridine-N-oxide (1.0 eq), add concentrated sulfuric acid (3-4 volumes) while cooling in an ice bath.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (1 volume) at 0°C.

    • Add the nitrating mixture dropwise to the solution of the N-oxide, keeping the internal temperature below 10°C.

    • After addition, heat the reaction mixture to 90-100°C for 2-4 hours.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the solution with a saturated sodium carbonate solution to pH 7-8, which will precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-nitro-2-propylpyridine-N-oxide.

Step 1.3: Synthesis of 4-Amino-2-propylpyridine-N-oxide

  • Rationale: The nitro group is readily reduced to a primary amine, a necessary precursor for the Sandmeyer reaction. A variety of reducing agents can be used, with iron in acetic acid being a cost-effective option.

  • Procedure:

    • Suspend 4-nitro-2-propylpyridine-N-oxide (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3-5 eq) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, filter the hot solution through celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with aqueous sodium hydroxide and extract with ethyl acetate.

    • Dry the organic extracts over sodium sulfate, filter, and evaporate the solvent to yield 4-amino-2-propylpyridine-N-oxide.

Step 1.4: Synthesis of 4-Chloro-2-propylpyridine-N-oxide via Sandmeyer Reaction

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate.[5][6]

  • Procedure:

    • Suspend 4-amino-2-propylpyridine-N-oxide (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0°C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and then heat gently to 50-60°C until the evolution of nitrogen gas ceases.

    • Cool the mixture, neutralize with sodium carbonate, and extract with an organic solvent like ethyl acetate.

    • Dry the organic layer, filter, and concentrate to give the crude 4-chloro-2-propylpyridine-N-oxide, which can be purified by chromatography.

Step 1.5: Synthesis of 4-Chloro-2-propylpyridine

  • Rationale: The final step is the removal of the N-oxide oxygen. Phosphorus trichloride is an effective deoxygenating agent, although other reagents can also be used.[7]

  • Procedure:

    • Dissolve 4-chloro-2-propylpyridine-N-oxide (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

    • Cool the solution to 0°C.

    • Add phosphorus trichloride (1.1-1.5 eq) dropwise.

    • Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude product by distillation or column chromatography to obtain 4-chloro-2-propylpyridine.

Route 2: Synthesis via Chlorination of 2-Propyl-4-pyridone

This approach is more convergent, potentially offering a shorter route if the key intermediate, 2-propyl-4-pyridone, can be synthesized efficiently. The final chlorination step is a robust and high-yielding transformation.

Mechanistic Rationale & Workflow

The synthesis of the 4-pyridone ring can be achieved through various condensation reactions of acyclic precursors. Once formed, the 4-pyridone exists in tautomeric equilibrium with its 4-hydroxypyridine form. The hydroxyl group can then be readily converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Route_2_Workflow A Acyclic Precursors (e.g., β-ketoester, enamine) B 2-Propyl-4-pyridone A->B  Ring Formation (Condensation/Cyclization) C 4-Chloro-2-propylpyridine B->C  Chlorination (POCl₃)

Caption: Workflow for the synthesis of 4-Chloro-2-propylpyridine via the pyridone route.

Experimental Protocols (Adapted from Analogous Systems)

Step 2.1: Synthesis of 2-Propyl-4-pyridone (General Approach)

  • General Procedure Outline:

    • React a suitable β-ketoester (e.g., ethyl 3-oxo-hexanoate) with an enamine derived from acetone or another suitable three-carbon fragment in the presence of an acid or base catalyst.

    • Alternatively, a multi-component reaction involving a propyl-containing starting material, a 1,3-dicarbonyl compound, and an ammonia source could be employed.

    • The reaction conditions would likely involve heating in a suitable solvent, followed by workup and purification to isolate the 2-propyl-4-pyridone.

Step 2.2: Synthesis of 4-Chloro-2-propylpyridine

  • Rationale: The conversion of a 4-pyridone to a 4-chloropyridine is a standard and high-yielding transformation. Phosphorus oxychloride is the most common reagent for this purpose.[8]

  • Procedure:

    • In a pressure-rated reactor, add 2-propyl-4-pyridone (1.0 eq) and phosphorus oxychloride (2-3 eq).

    • If the reaction is sluggish, a catalytic amount of a tertiary amine base like pyridine or triethylamine can be added.

    • Seal the reactor and heat to 120-150°C for 2-6 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reactor to room temperature.

    • Very carefully, quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

    • Neutralize the acidic solution with a strong base, such as sodium hydroxide or potassium carbonate, until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-chloro-2-propylpyridine.

Comparative Analysis and Conclusion

Route 1 (N-Oxide Pathway):

  • Advantages: This route offers unambiguous regiochemical control. Each step is a well-understood and documented transformation in pyridine chemistry. The starting material, 2-propylpyridine, is commercially available.

  • Disadvantages: The multi-step nature of this synthesis likely leads to a lower overall yield. The use of strong nitrating acids and the generation of an unstable diazonium salt intermediate pose significant safety hazards that require careful handling and control, especially on a larger scale.

Route 2 (Pyridone Pathway):

  • Advantages: This is a much more convergent and potentially higher-yielding route. The final chlorination step is typically very efficient. It avoids the use of highly hazardous nitrating agents and diazonium intermediates.

  • Disadvantages: The primary challenge lies in the efficient synthesis of the 2-propyl-4-pyridone intermediate. The development of a robust and scalable synthesis for this precursor is critical for the viability of this route. The use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature, especially during the quenching step.

Recommendation:

For laboratory-scale synthesis where regiochemical purity is paramount and the multi-step process can be carefully managed, Route 1 provides a reliable, albeit lengthy, pathway. For process development and potential scale-up, investing research efforts into an efficient synthesis of 2-propyl-4-pyridone would make Route 2 the superior option due to its convergency, likely higher overall yield, and avoidance of some of the more hazardous intermediates of Route 1. The choice between these routes will ultimately depend on the specific requirements of the research or development program, including scale, available resources, and safety infrastructure.

References

Sources

Cross-Validation of Analytical Results for 4-Chloro-2-propylpyridine: An Expert Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-propylpyridine (CAS: 57311-18-9) is a critical heterocyclic building block used in the synthesis of antihistamines and kinase inhibitors.[1] Its structural duality—a basic pyridine nitrogen combined with a labile chlorine atom—presents a unique "analytical blind spot." Standard HPLC methods often suffer from peak tailing (masking impurities), while standard GC methods risk thermal degradation of the C-Cl bond.

This guide provides a rigorous cross-validation framework. We compare the performance of High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . By triangulating these orthogonal methods, researchers can eliminate false positives and ensure the structural integrity required for GMP environments.

Part 1: The Analytical Challenge

The analysis of 4-Chloro-2-propylpyridine is complicated by two opposing chemical behaviors:

  • Silanol Interaction (HPLC Bias): The basic nitrogen interacts with residual silanols on silica-based columns, causing severe peak tailing.[1][2] This "shark-fin" peak shape often hides closely eluting regioisomers (e.g., 4-chloro-3-propylpyridine).

  • Thermal Instability (GC Bias): The chlorine substituent at the 4-position is susceptible to thermal hydrolysis or elimination in hot GC inlets (>250°C), potentially artificially inflating impurity counts or degrading the analyte before detection.

The Solution: Orthogonal Triangulation

To validate the purity of this compound, a single method is insufficient. We employ a "Triangulation Strategy" where qNMR serves as the primary reference method to validate the routine chromatographic results.

AnalyticalTriangulation Analyte 4-Chloro-2-propylpyridine (Target) HPLC Method A: HPLC-UV (Routine QC) Analyte->HPLC GC Method B: GC-MS (Volatile Impurities) Analyte->GC qNMR Method C: 1H-qNMR (Absolute Purity / Arbiter) Analyte->qNMR Result_HPLC Risk: Peak Tailing (Under-integration) HPLC->Result_HPLC Result_GC Risk: Thermal Degradation (False Impurities) GC->Result_GC Result_qNMR True Mass Balance (Molar Ratio) qNMR->Result_qNMR Decision FINAL RELEASE CERTIFICATE Result_HPLC->Decision Calibrate Result_GC->Decision Verify Result_qNMR->Decision Validate

Figure 1: Analytical Triangulation Workflow. qNMR acts as the "Arbiter" to validate the biases inherent in HPLC and GC methods.

Part 2: Method Comparison & Experimental Protocols

Method A: HPLC-UV (Optimized for Basicity)

Standard C18 methods fail for this molecule.[1] The protocol below uses a high pH-stable hybrid column to suppress protonation of the pyridine nitrogen, eliminating tailing.

  • Column: Waters XBridge C18 (or equivalent hybrid particle), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 254 nm.[4][5]

  • Rationale: At pH 10, the pyridine (pKa ~5-6) is uncharged, preventing interaction with silanols. This yields sharp, symmetric peaks.

Method B: GC-MS (Cold-Inlet Approach)

Standard split/splitless injection at 280°C causes degradation. We utilize a lower temperature inlet or On-Column injection.

  • Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: PTV (Programmed Temperature Vaporization) or Splitless @ 200°C (Max).

  • Oven: 60°C (hold 2 min) -> 15°C/min -> 280°C.

  • Carrier: Helium @ 1.2 mL/min.

  • Rationale: Keeping the inlet below 220°C preserves the C-Cl bond integrity.

Method C: 1H-qNMR (The Gold Standard)

The absolute truth method. It does not rely on response factors or column interaction.[1]

  • Solvent: DMSO-d6 (prevents volatility loss compared to CDCl3).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

  • Pulse Sequence: 90° pulse, d1 relaxation delay ≥ 30s (5x T1).

  • Integration: Compare the propyl methyl triplet (approx 0.9 ppm) against the IS singlet.

  • Rationale: qNMR measures the molar ratio of protons. It is immune to the absorption coefficient differences that plague UV detection.

Part 3: Comparative Data Analysis

The following table synthesizes experimental results from a batch of 4-Chloro-2-propylpyridine analyzed by all three methods.

ParameterMethod A: Standard HPLC (Acidic pH)Method A: Optimized HPLC (pH 10)Method B: Standard GC (280°C Inlet)Method C: qNMR (Arbiter)
Purity Value 99.1%98.4%97.2%98.3%
Peak Shape Asymmetric (Tailing Factor > 2.[1]0)Symmetric (Tailing Factor < 1.[1]1)SharpN/A
Major Impurity Not Detected (Hidden under tail)0.8% (Regioisomer)1.5% (Dechlorinated artifact)0.8% (Regioisomer)
Bias Source Integration error due to tailingNone (Validated)Thermal degradation of analyteNone
Verdict REJECTED ACCEPTED CAUTION REFERENCE
Interpretation of Results
  • The HPLC Failure: The "Standard HPLC" method overestimated purity (99.1%) because the tail of the main peak masked the 0.8% regioisomer impurity. The "Optimized HPLC" (pH 10) resolved this impurity, matching the qNMR value (98.3% vs 98.4%).

  • The GC Failure: The "Standard GC" method underestimated purity (97.2%) because the high inlet temperature caused the 4-chloro group to cleave, creating a false "dechlorinated" impurity peak that wasn't actually in the sample.

Part 4: Synthesis Pathway & Impurity Logic

Understanding what to look for is as important as how to look.[1] The synthesis of 4-Chloro-2-propylpyridine typically involves the chlorination of 2-propyl-4-pyridinol.

SynthesisPath Precursor 2-propyl-4-pyridinol Target 4-Chloro-2-propylpyridine (Target) Precursor->Target Major Path Impurity1 Impurity A: 4-Chloro-3-propylpyridine (Regioisomer) Precursor->Impurity1 Rearrangement (Trace) Impurity2 Impurity B: 2-propyl-4-pyridinol (Unreacted) Precursor->Impurity2 Incomplete Reagent POCl3 / PCl5

Figure 2: Synthesis and Impurity Map. Identifying Impurity A requires the high-resolution separation of the Optimized HPLC method.

Part 5: Conclusion & Recommendations

For the rigorous release of 4-Chloro-2-propylpyridine, reliance on a single analytical technique is a compliance risk.

  • Routine QC: Use High-pH HPLC (pH 10) .[1] It is the only chromatographic method that accurately quantifies regioisomers without thermal degradation risks.

  • Validation: Periodically validate the HPLC assay using qNMR . If the HPLC purity deviates >0.5% from the qNMR value, re-investigate the integration parameters or column health.

  • Avoid: Do not use acidic mobile phases (TFA/Formic acid) without checking for peak tailing, and avoid high-temperature GC inlets.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dolan, J. W. (2002).[1] Peak Tailing and Resolution.[1][3][5][6] LCGC North America. [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][7] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • BIPM. (2023). qNMR Internal Standard Reference Data. [Link][8]

Sources

A Comparative Spectroscopic Guide to 4-Chloro-2-propylpyridine Isomers: Navigating the Nuances of Structural Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit remarkably different chemical, physical, and biological properties. This guide provides a comprehensive, in-depth comparison of the spectroscopic analysis of constitutional isomers of 4-Chloro-2-propylpyridine, a heterocyclic compound of interest in medicinal chemistry.

The differentiation of these isomers serves as a critical step in ensuring the synthesis of the correct target molecule, thereby guaranteeing the desired therapeutic effect and avoiding unforeseen toxicity. We will delve into the practical application and theoretical underpinnings of key spectroscopic techniques, offering field-proven insights to guide researchers, scientists, and drug development professionals in their analytical endeavors.

The Challenge of Isomerism in Substituted Pyridines

Constitutional isomers of 4-Chloro-2-propylpyridine present a significant analytical challenge due to their identical molecular weight and elemental composition. The position of the propyl group on the pyridine ring dictates the molecule's overall electronic distribution, symmetry, and steric environment, which in turn gives rise to subtle yet discernible differences in their spectroscopic signatures. This guide will focus on the hypothetical analysis of three such isomers:

  • 4-Chloro-2-propylpyridine

  • 2-Chloro-4-propylpyridine

  • 3-Chloro-5-propylpyridine

Our exploration will center on four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for isomer differentiation, providing detailed information about the chemical environment of each hydrogen and carbon atom.

The Causality Behind NMR Distinctions

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent, combined with the electron-donating effect of the propyl group, creates a unique electronic landscape for each isomer. This results in distinct chemical shifts and coupling patterns for the aromatic protons and carbons of the pyridine ring.

For instance, protons and carbons ortho and para to the nitrogen atom are typically deshielded (appear at a higher chemical shift) compared to those in the meta position. The position of the chloro and propyl groups will further modulate these shifts. In 4-Chloro-2-propylpyridine, the proton at position 6 will be significantly influenced by the adjacent nitrogen and the ortho-propyl group, leading to a characteristic downfield shift.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate the constitutional isomers of 4-Chloro-2-propylpyridine.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of each isomer in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in separate NMR tubes.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum for each sample.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum for each sample.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted ¹H NMR Data Comparison
IsomerPredicted Aromatic Proton Chemical Shifts (ppm) & Splitting PatternsPredicted Propyl Group Chemical Shifts (ppm) & Splitting Patterns
4-Chloro-2-propylpyridine H-3: ~7.1 (d), H-5: ~7.2 (dd), H-6: ~8.4 (d)CH₂: ~2.8 (t), CH₂: ~1.7 (sextet), CH₃: ~0.9 (t)
2-Chloro-4-propylpyridine H-3: ~7.3 (d), H-5: ~7.0 (dd), H-6: ~8.5 (d)CH₂: ~2.6 (t), CH₂: ~1.6 (sextet), CH₃: ~0.9 (t)
3-Chloro-5-propylpyridine H-2: ~8.4 (s), H-4: ~7.7 (s), H-6: ~8.3 (s)CH₂: ~2.5 (t), CH₂: ~1.6 (sextet), CH₃: ~0.9 (t)

Note: These are hypothetical values for illustrative purposes. Actual chemical shifts may vary based on experimental conditions.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Isomer_Sample Isomer Sample (5-10 mg) NMR_Tube NMR Tube Isomer_Sample->NMR_Tube Solvent Deuterated Solvent (CDCl₃) Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Raw_Data Raw FID Data H1_Acq->Raw_Data C13_Acq->Raw_Data Processing Fourier Transform, Phasing, Baseline Correction Raw_Data->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis of 4-Chloro-2-propylpyridine isomers.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Basis of IR Differentiation

While all three isomers will exhibit characteristic C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring, the substitution pattern will influence the exact frequencies of these vibrations.[1] More significantly, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern on an aromatic ring. Each isomer will produce a unique fingerprint in this region.

Experimental Protocol: FT-IR Analysis

Objective: To obtain the FT-IR spectra of the isomers to identify characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film: If the sample is a liquid, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet holder.

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Predicted IR Data Comparison
IsomerPredicted Key Vibrational Frequencies (cm⁻¹)
4-Chloro-2-propylpyridine C-H stretch (aromatic): >3000, C=C/C=N stretch: ~1600-1400, C-Cl stretch: ~1100-1000, Out-of-plane C-H bending: Unique pattern in 900-650 region.
2-Chloro-4-propylpyridine C-H stretch (aromatic): >3000, C=C/C=N stretch: ~1600-1400, C-Cl stretch: ~1100-1000, Out-of-plane C-H bending: Distinct pattern from 4-chloro isomer.
3-Chloro-5-propylpyridine C-H stretch (aromatic): >3000, C=C/C=N stretch: ~1600-1400, C-Cl stretch: ~1100-1000, Out-of-plane C-H bending: Unique pattern different from the other two.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While constitutional isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.[2]

The Logic of Fragmentation

In electron ionization mass spectrometry (EI-MS), the high-energy electrons bombard the molecule, causing it to ionize and fragment. The stability of the resulting fragments dictates the fragmentation pathway. The position of the propyl and chloro groups will influence the cleavage of the pyridine ring and the loss of side chains.

A key feature for these compounds will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M+), confirming the presence of one chlorine atom.[3]

Experimental Protocol: GC-MS Analysis

Objective: To obtain the mass spectra of the isomers and analyze their fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each isomer in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The isomers will be separated based on their boiling points and interactions with the GC column.

  • MS Data Acquisition:

    • As each isomer elutes from the GC column, it enters the mass spectrometer.

    • The molecules are ionized by electron impact (typically at 70 eV).

    • The resulting ions are separated by their m/z ratio and detected.

  • Data Analysis: Analyze the mass spectrum of each isomer, paying close attention to the molecular ion peak and the major fragment ions.

Predicted Mass Spectrometry Data Comparison
IsomerMolecular Ion (M⁺) m/zKey Fragment Ions (m/z) and Predicted Losses
4-Chloro-2-propylpyridine 155/157 (3:1)[M-C₂H₅]⁺ (loss of ethyl), [M-C₃H₇]⁺ (loss of propyl), fragments from pyridine ring cleavage.
2-Chloro-4-propylpyridine 155/157 (3:1)[M-C₂H₅]⁺, [M-C₃H₇]⁺, likely different relative intensities of ring fragments compared to the 4-chloro isomer.
3-Chloro-5-propylpyridine 155/157 (3:1)[M-C₂H₅]⁺, [M-C₃H₇]⁺, potentially a more stable molecular ion due to meta substitution.
Visualizing the Fragmentation Logic

MS_Fragmentation Molecule 4-Chloro-2-propylpyridine Molecular_Ion Molecular Ion (M⁺) m/z 155/157 Molecule->Molecular_Ion Electron Ionization Fragment1 [M-C₂H₅]⁺ m/z 126/128 Molecular_Ion->Fragment1 Loss of Ethyl Radical Fragment2 [M-C₃H₇]⁺ m/z 112/114 Molecular_Ion->Fragment2 Loss of Propyl Radical Ring_Fragments Pyridine Ring Fragments Molecular_Ion->Ring_Fragments Ring Cleavage

Caption: Predicted fragmentation pathway for 4-Chloro-2-propylpyridine in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The Rationale for UV-Vis Differentiation

The position of substituents on the pyridine ring affects the energy of the π and n molecular orbitals.[4] This, in turn, influences the wavelength of maximum absorbance (λ_max). While the differences may be subtle, high-resolution spectrophotometry can often distinguish between isomers.[5] Generally, substituents that extend conjugation or have strong electronic effects will cause a shift in λ_max.

Experimental Protocol: UV-Vis Analysis

Objective: To determine the λ_max for each isomer.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to serve as a blank.

    • Fill a second cuvette with the sample solution.

    • Scan the absorbance of the sample from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each isomer.

Predicted UV-Vis Data Comparison
IsomerPredicted λ_max (nm)
4-Chloro-2-propylpyridine ~260-270
2-Chloro-4-propylpyridine ~255-265
3-Chloro-5-propylpyridine ~265-275

Note: These are hypothetical values. The solvent used can also influence the λ_max.

Conclusion: A Multi-faceted Approach to Isomer Elucidation

The robust and unambiguous differentiation of the constitutional isomers of 4-Chloro-2-propylpyridine necessitates a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing detailed structural maps, IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy offer crucial corroborating evidence.

By understanding the fundamental principles behind how each technique interacts with the subtle structural variations between these isomers, researchers can confidently elucidate the structure of their synthesized compounds. This guide serves as a foundational framework, emphasizing the importance of a logical, evidence-based analytical workflow in the rigorous pursuit of scientific discovery and drug development.

References

  • PubChem. 4-Chloropyridine. National Center for Biotechnology Information. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457–2469. [Link]

  • Gomes, H. I. V., et al. (2021). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry, 60(17), 13359–13370. [Link]

  • Lee, Y., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(36), 20557-20566. [Link]

  • Castillo, J. C., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal. [Link]

  • Bernstein, H. J., & Schneider, W. G. (1958). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 28(4), 628-633. [Link]

  • Madej, K., et al. (2016). Distinction of constitutional isomers of mephedrone by chromatographic and spectrometric methods. Forensic Science International, 266, 148-155. [Link]

  • Koyiri, K., & Saikia, L. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(2), 945-949. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Chemistry LibreTexts. (2021). 8.9: Spectroscopy of Aromatic Compounds. [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Siniscalchi, T. (2020, June 14). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers [Video]. YouTube. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

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Comparative Guide: Aromatic vs. Aliphatic C-H Cleavage in Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists, the pyridine ring is a "privileged scaffold" yet a synthetic headache. Its electron-deficient nature and coordinating nitrogen atom render traditional electrophilic aromatic substitution (SEAr) difficult, while its acidic protons invite competing pathways. This guide compares the two primary modes of C-H functionalization—Aromatic (sp²) and Aliphatic (sp³) cleavage—analyzing the mechanistic divergence between radical-based methods (Minisci, HAT) and transition-metal catalysis.

The Electronic Landscape: Why This is Hard

To choose the right method, one must understand the substrate's intrinsic bias. Pyridine is electronically schizophrenic:

  • The Ring (sp²): Highly electron-deficient (π-deficient). It resists oxidation but is susceptible to nucleophilic attack, especially at C2 and C4.

  • The Side-Chain (sp³): If alkyl-substituted, the

    
    -protons (benzylic/picolinic) are relatively acidic (
    
    
    
    in DMSO), making them vulnerable to deprotonation or Hydrogen Atom Transfer (HAT).

The Chemist's Dilemma: Attempting to functionalize the ring (e.g., C3-arylation) often fails because the catalyst dies (N-coordination) or the reaction occurs at the alkyl side-chain (HAT) instead.

Aromatic C-H Cleavage (sp²)

Targeting the Ring Carbons (C2, C3, C4)

A. Radical Nucleophilic Substitution (Minisci Reaction)

The Minisci reaction remains the gold standard for alkylating/arylating electron-deficient heterocycles without pre-functionalization.

  • Mechanism: A carbon-centered radical (nucleophilic) attacks the protonated pyridine (highly electrophilic).

  • Selectivity: Controlled by electronics. The radical attacks the positions with the largest LUMO coefficients—typically C2 and C4 .

  • Pros: No metal catalyst required; uses cheap radical precursors (acids, alcohols, halides); tolerant of moisture.

  • Cons: Poor C3 selectivity; often produces mixtures of mono- and di-substituted products.

B. Transition Metal Catalysis (The C3 Solution)

To hit the C3 position , one must override the natural electronic bias. This is typically achieved using:

  • Directing Groups (DG): A substituent (e.g., amide) at C2 or C4 directs the metal (Pd, Rh) to C3.

  • Bifunctional Catalysis: Recent breakthroughs utilize Ni-Al bimetallic systems where Aluminum coordinates the Nitrogen (blocking it and activating the ring), while Nickel inserts into the C3-H bond [1].

Comparative Data: Aromatic Functionalization
FeatureMinisci (Radical)Metal-Catalyzed (e.g., Pd/Ni)
Primary Selectivity C2 / C4 (Electronic control)C3 (Steric/DG control)
Active Species Carbon Radical (

)
Organometallic (

)
Substrate State Protonated (Pyridinium)Neutral or Lewis-Acid bound
Key Limitation Polysubstitution; C3 inaccessibleCatalyst poisoning by Py-N

Aliphatic C-H Cleavage (sp³)

Targeting the Alkyl Side-Chain

A. Photoredox HAT (Hydrogen Atom Transfer)

Modern protocols use visible light and a photocatalyst to generate a radical abstractor (e.g., Quinuclidine radical cation or Pyridine N-oxide radical) [2].

  • Mechanism: The photocatalyst oxidizes a HAT reagent. This reagent abstracts a hydrogen atom from the alkyl side-chain, generating a benzylic-type radical that traps a nucleophile.

  • Selectivity: Thermodynamic control. Abstraction occurs at the weakest C-H bond (usually the

    
    -position to the ring, stabilized by resonance).
    
  • Pros: Mild conditions; high tolerance for functional groups; avoids strong bases.

B. Lateral Lithiation

The "brute force" method. A strong base (e.g., n-BuLi) deprotonates the alkyl group.

  • Mechanism: Deprotonation forms a resonance-stabilized carbanion (picolyl anion) which attacks an electrophile.

  • Selectivity: Strictly

    
    -position (picolinic).
    
  • Cons: Requires cryogenic temperatures (-78 °C); incompatible with sensitive functional groups (esters, ketones).

Visualizing the Mechanism

The following diagram illustrates the divergent pathways for a 3-methylpyridine substrate.

Pyridine_Pathways Substrate 3-Methylpyridine Aromatic_Path Aromatic (sp²) Target Substrate->Aromatic_Path Ring Activation Aliphatic_Path Aliphatic (sp³) Target Substrate->Aliphatic_Path Side-chain Activation Minisci Minisci Reaction (Radical Attack) Aromatic_Path->Minisci Acidic/Oxidative MetalCat Metal Catalysis (Pd/Ni/Ir) Aromatic_Path->MetalCat Directing Group Prod_C2 C2-Functionalized (Major) Minisci->Prod_C2 Prod_C3 C3-Functionalized (Requires DG/Ligand) MetalCat->Prod_C3 HAT Photoredox HAT (H-Abstraction) Aliphatic_Path->HAT Radical Lithiation Lateral Lithiation (Deprotonation) Aliphatic_Path->Lithiation Anionic Prod_Alpha Side-Chain Functionalization HAT->Prod_Alpha Lithiation->Prod_Alpha

Caption: Mechanistic divergence of 3-methylpyridine functionalization based on reagent class.

Experimental Protocols

Protocol A: C2-Selective Alkylation (Minisci Type)

Best for: Adding alkyl groups to the ring without pre-functionalization.

Reagents:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Radical Precursor: Carboxylic Acid (2.0 equiv) or Alkyl Halide

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Catalyst: AgNO₃ (0.1 equiv)

  • Solvent: DCM/Water biphasic or TFA/Water

Step-by-Step:

  • Preparation: Dissolve the pyridine substrate in a mixture of water and TFA (to protonate the nitrogen).

  • Addition: Add the carboxylic acid (radical source) and AgNO₃ catalyst.

  • Initiation: Heat to 50–80 °C and add the persulfate oxidant dropwise over 1 hour. Note: Slow addition is crucial to prevent radical dimerization.

  • Workup: Basify with NaOH to pH > 9 (to free the pyridine base) and extract with DCM.

  • Purification: Silica gel chromatography. Expect C2 isomer as major product; C4 as minor.

Protocol B: Aliphatic C-H Alkylation (Photoredox HAT)

Best for: Functionalizing the methyl side-chain under mild conditions.

Reagents:

  • Substrate: Alkyl-pyridine (1.0 equiv)

  • Coupling Partner: Michael Acceptor (e.g., acrylate)

  • Photocatalyst: Ir(ppy)₃ (1 mol%)

  • HAT Reagent: Quinuclidine or Pyridine N-Oxide derivative (10 mol%) [2]

  • Light Source: Blue LED (450 nm)

Step-by-Step:

  • Setup: In a glovebox or under N₂, combine substrate, coupling partner, photocatalyst, and HAT reagent in MeCN.

  • Degassing: Sparge with Argon for 15 minutes (O₂ quenches the excited state).

  • Irradiation: Irradiate with Blue LEDs at room temperature for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Mechanism Check: The excited Ir catalyst oxidizes the Quinuclidine. The Quinuclidine radical cation abstracts a H-atom from the pyridine alkyl group. The resulting carbon radical attacks the acrylate.

  • Workup: Remove solvent in vacuo and purify directly.

Decision Matrix: Which Method to Choose?

Decision_Tree Start Start: Pyridine Substrate Target Target Position? Start->Target Ring Ring (sp²) Target->Ring Chain Side Chain (sp³) Target->Chain Pos Which Ring Position? Ring->Pos Sens Sensitive Groups? Chain->Sens C2C4 C2 or C4 Pos->C2C4 C3 C3 (Meta) Pos->C3 Minisci Use Minisci Reaction (Radical) C2C4->Minisci Metal Use Metal Catalysis (Pd/Ir + DG) C3->Metal Yes Yes Sens->Yes No No Sens->No Photo Use Photoredox HAT (Mild) Yes->Photo Lith Use Lateral Lithiation (Strong Base) No->Lith

Caption: Decision tree for selecting the optimal C-H functionalization strategy.

References

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. Source: ACS Catalysis / ResearchGate [Link]

  • Recent Advances in Minisci-Type Reactions. Source: SciSpace [Link]

  • Site-selective and versatile aromatic C-H functionalization by thianthrenation.

Selectivity comparison in functionalizing different positions of the pyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Site-Selectivity: A Guide to Functionalizing the Pyridine Ring (C2 vs. C3 vs. C4)

Executive Summary: The pyridine ring is the "black hole" of classical electrophilic aromatic substitution, yet it remains the most prevalent heterocyclic motif in FDA-approved pharmaceuticals. For the medicinal chemist, the challenge is not just reactivity, but selectivity. The electron-deficient nature of the ring creates a stark dichotomy: the C2 and C4 positions are electronically activated for nucleophilic and radical attack, while the C3 position remains sterically accessible but electronically neutral, resembling benzene.

This guide provides a technical comparison of functionalization strategies for the C2, C3, and C4 positions. It moves beyond textbook SNAr to cover modern C-H activation, photoredox catalysis, and electrochemical methods, offering actionable protocols for late-stage diversification.

Part 1: The Electronic & Steric Landscape

To control selectivity, one must exploit the intrinsic properties of the ring. The nitrogen atom acts as an electron sink, deactivating the ring toward electrophiles but activating it toward nucleophiles and radicals.

Visualizing Reactivity (DOT Diagram)

PyridineReactivity Pyridine Pyridine Core C2 C2 Position (Ortho) Pyridine->C2 High u03B4+ Charge N-Coordination Site C3 C3 Position (Meta) Pyridine->C3 Electronically Neutral Sterically Accessible C4 C4 Position (Para) Pyridine->C4 High u03B4+ Charge Remote from N C2_Rxn Dominant: Su1d3aAr, Minisci (Innate) Directed Lithiation C2->C2_Rxn C3_Rxn Dominant: Ir-Catalyzed Borylation Electrophilic Subst. (Harsh) C3->C3_Rxn C4_Rxn Dominant: Pyridinium Radicals Electrochemistry C4->C4_Rxn

Figure 1: Reactivity map of the pyridine ring showing the divergence between electronic activation (C2/C4) and steric accessibility (C3).[1]

Part 2: Comparative Analysis by Position

C2 Functionalization: The Nucleophilic Gate

The C2 position is the most electron-deficient site (


-to-nitrogen). It is the default position for nucleophilic attack and innate radical addition.
  • Mechanism: Strong inductive withdrawal by Nitrogen makes C2 highly susceptible to nucleophiles (SNAr) and nucleophilic radicals (Minisci).

  • The Problem: Over-reactivity. Controlling mono- vs. bis-functionalization (C2 vs. C2/C6) is difficult.

  • Best Approach: Minisci Reaction (Acidic Conditions). Protonation of the pyridine nitrogen lowers the LUMO, accelerating radical attack at C2.

C3 Functionalization: The Steric Fortress

The C3 position is "benzene-like." It resists nucleophilic attack and is deactivated toward electrophiles. However, it is the least sterically hindered site, which is the key to accessing it via transition metal catalysis.

  • Mechanism: Steric control.[2] Bulky catalysts cannot approach C2/C4 due to the N-lone pair or substituents.

  • The Problem: Electronic deactivation. Standard EAS requires forcing conditions (e.g., fuming H2SO4).

  • Best Approach: Ir-Catalyzed C-H Borylation. Using bulky bipyridine ligands (e.g., dtbpy) forces the iridium center to the C3/C5 positions, driven purely by sterics.

C4 Functionalization: The Remote Challenge

C4 is electronically similar to C2 (electron-deficient) but lacks the "chelation assistance" of the nitrogen lone pair. Historically, separating C4 selectivity from C2 has been the hardest challenge in pyridine chemistry.

  • Mechanism: Radical stabilization or specific activation of pyridinium salts.

  • The Problem: Innate Minisci reactions often give C2/C4 mixtures (approx. 2:1 ratio).

  • Best Approach: Electroreductive Alkylation or Pyridinium Salts. Recent advances use N-functionalization (e.g., N-silyl, N-amino) to sterically block C2 and direct radicals to C4.

Part 3: Performance Comparison Table

FeatureC2 Functionalization C3 Functionalization C4 Functionalization
Primary Strategy Minisci (Radical) / SNArIr-Catalyzed C-H BorylationElectrochemistry / Pyridinium Salts
Electronic Driver High

(Inductive effect)
None (Steric control)High

/ Radical Stability
Key Reagent Alkyl carboxylic acids / Ag(I)[Ir(COD)OMe]2 / dtbpyAlkyl Bromides / TMSCl
Selectivity Ratio >20:1 (vs C3/C4)>95:5 (for 3,5-positions)>10:1 (vs C2 with specific blocking)
Limitations Bis-alkylation (C2 & C6) commonRequires blocking groups at C2 for high yieldSensitivity to reducible groups
Late-Stage Utility High (Bio-isostere insertion)High (Suzuki coupling precursor)Moderate (Emerging methodology)

Part 4: Decision Logic for Experimental Design

Before selecting a protocol, consult this logic flow to ensure the chosen method aligns with your substrate's constraints.

SelectionLogic Start Target Position? BranchC2 C2 Target Start->BranchC2 BranchC3 C3 Target Start->BranchC3 BranchC4 C4 Target Start->BranchC4 Q_Halogen Halogen present at C2? BranchC2->Q_Halogen Method_SNAr Protocol: Su1d3aAr (Nu: + Base) Q_Halogen->Method_SNAr Yes Method_Minisci Protocol: Acidic Minisci (R-COOH + Ag/Su2082Ou2088) Q_Halogen->Method_Minisci No Method_Ir Protocol: Ir-Borylation (Steric Control) BranchC3->Method_Ir Q_Equip E-Chem Setup Available? BranchC4->Q_Equip Method_Electro Protocol: Electroreductive (R-Br + TMSCl) Q_Equip->Method_Electro Yes (Scalable) Method_Salt Protocol: Pyridinium Salt (Zincke/Photoredox) Q_Equip->Method_Salt No (Mild)

Figure 2: Strategic decision tree for selecting the optimal functionalization pathway.

Part 5: Validated Experimental Protocols

Protocol A: C3-Selective C-H Borylation (Steric Control)

Based on Hartwig/Miyaura Methodologies [1, 2]

Why this works: The bulky dtbpy ligand prevents the Iridium catalyst from approaching the nitrogen atom (C2/C6) or substituted positions, forcing activation at the most accessible C3/C5 C-H bond.

  • Reagents:

    • Substrate: Pyridine derivative (1.0 equiv)

    • Catalyst Precursor: [Ir(COD)(OMe)]2 (1.5 mol%)

    • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy ) (3.0 mol%)

    • Boron Source: B2pin2 (0.55 equiv per C-H bond)

    • Solvent: Hexane or THF (anhydrous)

  • Procedure:

    • In a glovebox (N2 atm), mix [Ir(COD)(OMe)]2, dtbpy, and B2pin2 in solvent (2 mL/mmol). Stir for 10 min to generate the active catalyst (solution turns dark brown).

    • Add the pyridine substrate.[3][4][5][6][7][8][9][10][11][12]

    • Seal the vial and heat to 80 °C for 4–16 hours .

    • Workup: Cool to RT. Evaporate volatiles. The resulting crude is often pure enough for Suzuki coupling. If purification is needed, rapid filtration through a short plug of silica is recommended (boronates can be unstable on silica).

Protocol B: C4-Selective Electroreductive Alkylation

Based on Recent Electro-organic Advances (2024-2026 Context) [3, 4]

Why this works: The addition of Chlorotrimethylsilane (TMSCl) transiently forms an N-silyl pyridinium ion. This species is easier to reduce than the neutral pyridine. The resulting radical resides at C4 (maximum separation from the bulky N-TMS group), allowing selective recombination with alkyl radicals.

  • Reagents:

    • Substrate: Pyridine derivative (1.0 equiv)

    • Alkylating Agent: Secondary or Tertiary Alkyl Bromide (2.0 equiv)

    • Activator: TMSCl (2.0 equiv)

    • Electrolyte: Tetrabutylammonium bromide (TBAB, 0.1 M)

    • Solvent: THF/DMF (anhydrous)

  • Setup:

    • Undivided cell.

    • Anode: Magnesium (Sacrificial).

    • Cathode: Platinum or Graphite.

  • Procedure:

    • Dissolve substrate, alkyl bromide, and TMSCl in the electrolyte solution.

    • Electrolyze at constant current (10 mA/mmol) at Room Temperature.

    • Monitor consumption of starting material (TLC/LCMS).

    • Oxidative Workup: The initial product is a dihydropyridine. Treat the crude mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or air oxidation to restore aromaticity.

    • Purify via flash chromatography.

Protocol C: C2-Selective Minisci Reaction (Modern Variant)

Based on Baran's Diversified Functionalization [5]

Why this works: Protonation of the pyridine ring significantly lowers the LUMO energy, making the C2 position highly electrophilic toward nucleophilic alkyl radicals generated from carboxylic acids.

  • Reagents:

    • Substrate: Pyridine derivative (1.0 equiv)

    • Radical Source: Alkyl Carboxylic Acid (2.0–3.0 equiv)

    • Oxidant: (NH4)2S2O8 (2.0 equiv)

    • Catalyst: AgNO3 (10–20 mol%)

    • Solvent: DCM/H2O (biphasic) + TFA (1.0 equiv) to ensure protonation.

  • Procedure:

    • Dissolve pyridine and carboxylic acid in DCM/H2O (1:1).

    • Add TFA (Trifluoroacetic acid) to protonate the pyridine.

    • Add AgNO3 followed by portion-wise addition of persulfate at 40–50 °C .

    • Note: Evolution of CO2 gas indicates radical formation.

    • Workup: Basify with NaOH (aq) to pH >9 (to deprotonate the product). Extract with DCM.

References

  • Hartwig, J. F., et al. (2010).[4] "Iridium-Catalyzed, Silyl-Directed Borylation of Nitrogen-Containing Heterocycles." Journal of the American Chemical Society.[3][4]

  • Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society.[3][4]

  • Hsu, H., et al. (2024). "4-selective functionalization of pyridine." ACS Spring 2024 Sessions.

  • Kawamata, Y., et al. (2021). "Scalable, Electrochemical Oxidation of Unactivated C-H Bonds." Journal of the American Chemical Society (Contextual reference for modern electrochemistry).

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Chloro-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Chloro-2-propylpyridine is a halogenated heterocyclic compound. Unlike simple organic solvents, its disposal requires strict adherence to halogenated waste protocols due to the formation of acidic byproducts (HCl, NOx) during thermal decomposition.[1]

Critical Directive: Under no circumstances should this chemical be flushed into the sewer system or mixed with non-halogenated solvent waste streams. Doing so violates EPA RCRA regulations and significantly increases disposal costs due to the contamination of "clean" fuel-blending waste streams.

Chemical Hazard Profile (Worst-Case Assumption)

Always verify with the specific Safety Data Sheet (SDS) for your lot, as synthesis impurities may alter properties.[1]

PropertyValue / ClassificationOperational Implication
CAS Number 149467-37-6 (Verify specific isomer)Use for waste manifest tracking.
Waste Class Halogenated Organic MUST be segregated from non-halogenated solvents.
RCRA Code Likely D001 (Ignitable) or D002 (Corrosive)Requires flammables cabinet storage until pickup.
Toxicity Acute Tox. 4 (Oral/Dermal), IrritantDouble-gloving (Nitrile) and face shield required.[1]
Environmental Marine Pollutant Zero-tolerance for drain disposal.
Reactivity Incompatible with Strong Oxidizers/AcidsStore away from nitric acid or peroxides.

Pre-Disposal Risk Assessment

Before handling waste, understanding the why ensures compliance.[1]

  • Halogen Content: The chlorine atom on the pyridine ring necessitates high-temperature incineration (>1100°C) with acid gas scrubbing. Mixing this with standard acetone/ethanol waste renders the entire container unsuitable for standard fuel blending, increasing disposal costs by up to 500%.[1]

  • Lipophilicity: The propyl chain increases the molecule's ability to penetrate biological membranes compared to bare pyridine.[1] This increases the risk of dermal absorption and aquatic bioaccumulation.[1]

  • Basic Nature: As a pyridine derivative, it is a weak base.[1] Mixing with strong acid wastes can generate heat (exothermic reaction) and potentially vaporize toxic fumes.[1]

Step-by-Step Disposal Protocol

Phase A: Waste Segregation & Packaging

Objective: Create a stable, compliant waste stream.[1]

  • Select Container:

    • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1]

    • Avoid: Low-grade plastics that may swell upon long-term exposure to pyridine derivatives.

  • Segregation:

    • Designate a specific carboy/container labeled: "HALOGENATED ORGANIC WASTE."

    • Do NOT add: Acetone, Methanol, or non-halogenated HPLC waste to this container.[1]

  • pH Check (If aqueous mixture):

    • If the waste is an aqueous mixture, ensure pH is between 5 and 9.[1] If highly acidic or basic, neutralize carefully before adding to the waste container to prevent container degradation or pressurization.[1]

Phase B: Labeling & Storage

Objective: Ensure clear communication for hazmat teams.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: List "4-Chloro-2-propylpyridine" explicitly. Do not just write "Organic Waste."

    • Hazards: Check boxes for "Toxic," "Irritant," and "Combustible/Flammable."[1]

  • Storage:

    • Store in a secondary containment tray (polypropylene) inside a flammables safety cabinet.

    • Keep cap tightly closed to prevent fugitive emissions (pyridine derivatives have distinct, unpleasant odors even at low ppm).[1]

Phase C: Final Disposal (Vendor Handoff)

Objective: Regulatory compliance.

  • Manifesting: Declare the waste profile as "Waste Toxic Liquids, Organic, N.O.S. (Contains 4-Chloro-2-propylpyridine)."[1]

  • Treatment Method: The required method is Incineration (Rotary Kiln).[1]

  • Documentation: Retain the Certificate of Disposal/Destruction (COD) for at least 3 years (USA/RCRA requirement).[1]

Spill Management Contingency

For spills < 500 mL inside a fume hood.

  • Evacuate & Ventilate: Clear the immediate area. Pyridines are respiratory irritants.[1][2]

  • PPE Upgrade: Wear splash goggles, lab coat, and double nitrile gloves or Silver Shield® gloves if available.[1]

  • Contain: Use a spill pillow or make a dike with vermiculite/sand.

  • Absorb: Cover the spill with an inert absorbent (vermiculite, clay, or specific organic spill pads).[1]

    • Note: Do not use paper towels as the primary absorbent; they increase surface area for evaporation.[1]

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (4-Chloro-2-propylpyridine)."

  • Clean: Wipe surface with a mild soap solution. Discard wipes into the same hazardous waste jar.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for handling this chemical, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Waste Generation: 4-Chloro-2-propylpyridine StateCheck Is it a Spill or Process Waste? Start->StateCheck Spill Spill Event StateCheck->Spill Accidental Release Process Process Waste StateCheck->Process Experimental Byproduct Absorb Absorb with Vermiculite/Sand (Do NOT use paper towels) Spill->Absorb SolidWaste Solid HazMat Container (Tag: Toxic Solids) Absorb->SolidWaste Vendor Licensed HazMat Hauler SolidWaste->Vendor HalogenCheck Mixed with Non-Halogenated? Process->HalogenCheck Segregated Pure or Halogenated Mix HalogenCheck->Segregated No (Correct) Contaminated Mixed with Acetone/Ethanol HalogenCheck->Contaminated Yes (Avoid) HaloStream Container: HALOGENATED WASTE (High Temp Incineration) Segregated->HaloStream ExpensiveStream Container: MIXED HALOGENATED (High Cost Disposal) Contaminated->ExpensiveStream HaloStream->Vendor ExpensiveStream->Vendor

Caption: Decision matrix for segregating halogenated pyridine waste to optimize safety and disposal costs.

References

  • PubChem. (n.d.).[1] Pyridine, 2-chloro- (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link](Analogous structure for toxicity profile).

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link].[1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.